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  • Product: 1-Pentanamine, 5-(phenylsulfonyl)-
  • CAS: 944325-14-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)-

An In-Depth Technical Guide to 1-Pentanamine, 5-(phenylsulfonyl)- Introduction 1-Pentanamine, 5-(phenylsulfonyl)- is a bifunctional organic molecule that incorporates a primary aliphatic amine and an aromatic sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Pentanamine, 5-(phenylsulfonyl)-

Introduction

1-Pentanamine, 5-(phenylsulfonyl)- is a bifunctional organic molecule that incorporates a primary aliphatic amine and an aromatic sulfonamide. The unique combination of a flexible five-carbon chain terminating in a nucleophilic amino group, and a rigid, electron-withdrawing phenylsulfonyl group, makes this compound a subject of significant interest for researchers in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2] The primary amine offers a versatile handle for further chemical modifications, such as amide bond formation or the introduction of other functional groups.

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, predicted spectroscopic data, potential applications in drug development, and essential safety and handling protocols for 1-Pentanamine, 5-(phenylsulfonyl)-. The information presented herein is synthesized from established chemical principles and data from analogous structures, providing a robust framework for researchers and drug development professionals.

Chemical Structure and Properties

The chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)- is characterized by a pentylamine backbone with a phenylsulfonyl group attached to the terminal carbon.

Molecular Structure

Caption: Chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)-.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂S[3]
Molecular Weight 227.32 g/mol [3]
CAS Number 944325-14-8[3]
SMILES NCCCCCS(=O)(=O)c1ccccc1[3]

Proposed Synthesis

Synthetic Workflow

G start 5-Amino-1-pentanol protect Protection of the amine (e.g., Boc anhydride) start->protect sulfonate Sulfonylation of the alcohol (Benzenesulfonyl chloride, Pyridine) protect->sulfonate deprotect Deprotection of the amine (e.g., Trifluoroacetic acid) sulfonate->deprotect product 1-Pentanamine, 5-(phenylsulfonyl)- deprotect->product

Caption: Proposed synthetic workflow for 1-Pentanamine, 5-(phenylsulfonyl)-.

Experimental Protocol

Step 1: Protection of the Amino Group of 5-Amino-1-pentanol

  • To a stirred solution of 5-amino-1-pentanol in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Causality: The protection of the amine is crucial to prevent its reaction with the highly electrophilic benzenesulfonyl chloride in the subsequent step. The Boc group is a common and reliable protecting group for amines that is stable under the conditions of the sulfonylation reaction and can be removed under acidic conditions.

Step 2: Sulfonylation of the Hydroxyl Group

  • Dissolve the Boc-protected amino alcohol in a dry, aprotic solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride to the stirred solution.

  • Allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • If using dichloromethane as the solvent, wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-protected 1-pentanamine, 5-(phenylsulfonyl)-.

  • Purify the product by column chromatography on silica gel.

Causality: The reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine is a standard method for the formation of a sulfonate ester. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified Boc-protected product in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction at room temperature for a few hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-Pentanamine, 5-(phenylsulfonyl)-.

Causality: The Boc protecting group is readily cleaved under acidic conditions, regenerating the primary amine. The final basic workup is necessary to neutralize the ammonium salt and isolate the free amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.95m2HAromatic protons ortho to SO₂
7.50 - 7.65m3HAromatic protons meta and para to SO₂
4.10 - 4.20t2H-CH₂-O-SO₂-
2.60 - 2.70t2H-CH₂-NH₂
1.60 - 1.80m2H-CH₂-CH₂-O-SO₂-
1.30 - 1.50m4H-CH₂-CH₂-CH₂- and -CH₂-CH₂-NH₂
1.10 - 1.30br s2H-NH₂
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
140 - 145Aromatic C-SO₂
130 - 135Aromatic C-H (para)
128 - 130Aromatic C-H (ortho)
125 - 128Aromatic C-H (meta)
68 - 72-CH₂-O-SO₂-
40 - 45-CH₂-NH₂
30 - 35-CH₂-CH₂-NH₂
28 - 32-CH₂-CH₂-O-SO₂-
20 - 25-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretching (primary amine)
3050 - 3100WeakAromatic C-H stretching
2850 - 2960MediumAliphatic C-H stretching
1580 - 1600MediumC=C stretching (aromatic)
1330 - 1370StrongAsymmetric SO₂ stretching
1140 - 1180StrongSymmetric SO₂ stretching

Note: The characteristic strong absorptions for the sulfonyl group are key diagnostic peaks in the IR spectrum.[4]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, 1-Pentanamine, 5-(phenylsulfonyl)- would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 228.1. Characteristic fragmentation patterns for sulfonamides often involve the loss of SO₂ (64 Da) and cleavage of the S-N or S-C bonds.[5][6]

Potential Applications in Drug Development

The structural features of 1-Pentanamine, 5-(phenylsulfonyl)- suggest several potential applications in drug discovery and development. The sulfonamide group is a privileged scaffold in medicinal chemistry, known for its ability to mimic the transition state of enzymatic reactions and to participate in key hydrogen bonding interactions with biological targets.[7][8]

As a Scaffold for Novel Therapeutics

The primary amine of 1-Pentanamine, 5-(phenylsulfonyl)- serves as a versatile synthetic handle for the construction of compound libraries. By acylating the amine with a diverse range of carboxylic acids, a library of N-acyl derivatives can be generated. These derivatives could be screened for activity against a variety of biological targets.

Hypothetical Drug-Target Interaction

cluster_0 Biological Target cluster_1 1-Pentanamine, 5-(phenylsulfonyl)- Derivative Enzyme Active Site Enzyme Active Site Hydrophobic Pocket Hydrophobic Pocket H-bond Acceptor H-bond Acceptor H-bond Donor H-bond Donor Phenyl Ring Phenyl Ring Phenyl Ring->Hydrophobic Pocket Hydrophobic Interaction Sulfonyl Group Sulfonyl Group Sulfonyl Group->H-bond Donor H-bond Amine/Amide Amine/Amide Amine/Amide->H-bond Acceptor H-bond

Caption: Hypothetical interaction of a 1-Pentanamine, 5-(phenylsulfonyl)- derivative with an enzyme active site.

The phenyl ring can engage in hydrophobic or π-stacking interactions within a hydrophobic pocket of a protein target. The sulfonyl group is an excellent hydrogen bond acceptor, while the (acylated) amine can act as a hydrogen bond donor. The flexible pentyl chain allows the molecule to adopt a conformation that optimizes these interactions.

Potential Therapeutic Areas
  • Anticancer Agents: Many sulfonamide derivatives have shown potent anticancer activity, often by inhibiting enzymes such as carbonic anhydrases or kinases.[9]

  • Antibacterial Agents: The sulfonamide class of drugs were among the first effective antibacterial agents, and novel sulfonamides are still being explored to combat antibiotic resistance.[8]

  • Antiviral Agents: Certain sulfonamides have demonstrated antiviral properties, including activity against HIV.[7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-Pentanamine, 5-(phenylsulfonyl)-.

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[10]

Toxicological Information (Inferred)
  • Alkylamines: Can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[12]

  • Sulfonamides: Can cause skin irritation and may be harmful if inhaled or ingested.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

1-Pentanamine, 5-(phenylsulfonyl)- is a molecule with significant potential for applications in drug discovery and materials science. Its bifunctional nature, combining the well-established sulfonamide pharmacophore with a versatile primary amine, makes it an attractive building block for the synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its structure, a plausible synthetic route, predicted spectroscopic properties, and potential applications, thereby serving as a valuable resource for researchers in the field.

References

  • Applichem. 1-Pentanamine, 5-(phenylsulfonyl)-. [Link]

  • PubChem. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • PubChem. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • National Center for Biotechnology Information. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. [Link]

  • ACS Publications. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • ACS Publications. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]

  • Royal Society of Chemistry. Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. [Link]

  • Taylor & Francis Online. INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • Wiley Online Library. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. [Link]

  • ACS Publications. Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. [Link]

  • Supporting Information. [Link]

  • PubChem. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • Bentham Science. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Google Patents. A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • CloudSDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]

  • Google Patents. Synthetic method of p-aminobenzenesulfonamide.
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  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]

  • Google P
  • ACS Publications. Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. [Link]

  • National Center for Biotechnology Information. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. [Link]

  • National Center for Biotechnology Information. Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. [Link]

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  • ResearchGate. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • PubChem. Synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. [Link]

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  • Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Pentanamine, 5-(phenylsulfonyl)-: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and advanced materials science, bifunctional building blocks are critical for developing complex molecular architectures. 1-Pentanamine, 5-(phenylsulfonyl)- (CAS: 944325-14-8) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, bifunctional building blocks are critical for developing complex molecular architectures. 1-Pentanamine, 5-(phenylsulfonyl)- (CAS: 944325-14-8) is a highly versatile, heterobifunctional aliphatic scaffold[1]. Featuring both a nucleophilic primary amine and an electron-withdrawing phenylsulfonyl moiety separated by a flexible pentyl chain, this compound offers orthogonal reactivity[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols. Designed for synthetic chemists and drug development professionals, this guide bridges theoretical structural dynamics with practical, self-validating laboratory workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 1-Pentanamine, 5-(phenylsulfonyl)- requires analyzing the independent yet complementary nature of its functional groups.

Quantitative Molecular Descriptors

The following table summarizes the core physicochemical data and cheminformatics estimates critical for predicting pharmacokinetic behavior (ADME) and synthetic handling[1],[2].

PropertyValue / DescriptorRationale / Implication
Chemical Name 1-Pentanamine, 5-(phenylsulfonyl)-Standard IUPAC nomenclature.
CAS Number 944325-14-8Unique identifier for procurement and literature[1].
Molecular Formula C₁₁H₁₇NO₂SIndicates a moderate size suitable for fragment-based design.
Molecular Weight 227.33 g/mol Falls well within Lipinski’s Rule of 5 (MW < 500)[1].
SMILES NCCCCCS(=O)(=O)c1ccccc1Useful for computational docking and property prediction[2].
Estimated pKa (Amine) ~10.5Highly basic primary amine; protonated at physiological pH.
Estimated pKa (α-Sulfone) ~29.0 (in DMSO)Weakly acidic carbon acid; requires strong bases for lithiation.
Estimated LogP ~1.8 (Neutral state)Balanced lipophilicity; the sulfone lowers the high LogP of the pentyl-phenyl system.
Acid-Base Chemistry and Solubility Dynamics

The physicochemical state of this compound is entirely dictated by the pH of its environment. The primary amine acts as a strong Brønsted base. At physiological pH (7.4) or in acidic aqueous media, the amine is protonated to form an ammonium cation, drastically increasing aqueous solubility. Conversely, in basic environments (pH > 10.5), the molecule exists as a neutral free base, maximizing its solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and enhancing lipid membrane permeability.

G pH1 Acidic Environment (pH < 8.5) State1 Protonated Ammonium Form (High Aqueous Solubility) pH1->State1 Protonation State2 Neutral Free Base Form (High Lipophilicity) State1->State2 pH Adjustment pH2 Basic Environment (pH > 10.5) pH2->State2 Deprotonation

pH-dependent ionization states governing the solubility and lipophilicity of the compound.

Synthetic Utility & Mechanistic Rationale

The strategic value of 1-Pentanamine, 5-(phenylsulfonyl)- lies in its orthogonal reactivity. The two termini can be selectively functionalized without cross-interference, provided the correct reagents and conditions are employed[3].

Amine Derivatization (Nucleophilic Acyl Substitution)

The primary amine is an excellent nucleophile. It readily participates in reductive aminations, sulfonylation, and amide bond formations. For amide coupling, uronium-based coupling reagents like HATU are preferred over traditional carbodiimides (e.g., DCC).

  • Causality: HATU generates an highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, hydrogen-bonding to the incoming amine. This accelerates the coupling process and suppresses epimerization of the carboxylic acid partner,[4].

Sulfone Reactivity (α-Carbanion Generation)

The phenylsulfonyl group is a powerful electron-withdrawing group that stabilizes adjacent negative charge via dπ–pπ interaction and inductive effects[5].

  • Causality: The α-protons adjacent to the sulfone have a pKa of approximately 29. Treating the compound with a strong organometallic base (e.g., n-butyllithium) at cryogenic temperatures (-78 °C) quantitatively generates an α-sulfonyl carbanion[5],[6]. This nucleophilic carbon can then be trapped by alkyl halides, aldehydes (Julia-Kocienski olefination precursors), or epoxides[7].

G A 1-Pentanamine, 5-(phenylsulfonyl)- B Amine Derivatization (Amide Coupling) A->B HATU/DIPEA (Electrophile) C Sulfone Reactivity (α-Deprotonation) A->C n-BuLi (Strong Base) D Advanced Scaffold B->D C->D

Workflow demonstrating the bifunctional synthetic utility of 1-Pentanamine, 5-(phenylsulfonyl)-.

Reagent Selection Rationale
ReagentWorkflowMechanistic Rationale
HATU Amide CouplingForms a highly reactive HOAt ester; neighboring group participation accelerates nucleophilic attack.
DIPEA Amide CouplingNon-nucleophilic base (due to steric hindrance) that deprotonates the amine without competing for the electrophile.
n-BuLi α-AlkylationStrong enough to deprotonate the weakly acidic α-carbon (pKa ~29) quantitatively[6].
Anhydrous THF α-AlkylationCoordinates lithium ions, breaking up n-BuLi aggregates to increase basicity while remaining inert at -78 °C.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the chemical transformations is verified at each step.

Protocol A: Chemoselective Amide Bond Formation

Objective: Derivatize the primary amine while leaving the sulfone intact.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir at 0 °C for 15 minutes.

    • Validation Check: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add 1-Pentanamine, 5-(phenylsulfonyl)- (1.05 equiv, 1.05 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

    • Causality: NaHCO₃ removes excess acid and HOAt; HCl removes unreacted amine; brine removes residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Analyze the crude product via LC-MS. The disappearance of the amine starting mass (m/z 228 [M+H]⁺) and the appearance of the target amide mass confirms success.

Protocol B: α-Lithiation and Alkylation of the Sulfone

Objective: Form a new C-C bond at the carbon adjacent to the sulfone group. (Note: If the amine is unprotected, it must be protected (e.g., as a Boc-carbamate) prior to this step to prevent quenching of the organolithium base).

  • Preparation: In a flame-dried Schlenk flask under strictly anhydrous Argon, dissolve the N-protected 1-Pentanamine, 5-(phenylsulfonyl)- (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Cryogenic temperatures are mandatory to prevent the highly reactive carbanion from decomposing or attacking the THF solvent.

  • Deprotonation: Add n-butyllithium (1.1 equiv of a 2.5 M solution in hexanes) dropwise over 5 minutes. Stir at -78 °C for 30 minutes.

    • Validation Check: The solution will typically develop a distinct yellow/orange hue, indicative of the stabilized α-sulfonyl carbanion formation[5].

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to neutralize any unreacted carbanion or base.

  • Extraction & Validation: Extract with Dichloromethane (3 × 10 mL). Dry, concentrate, and purify via flash chromatography. Confirm the new C-C bond formation via ¹H-NMR (look for the shift and integration change of the α-protons, typically around 3.0–3.2 ppm).

References

  • Screening Compounds P40265 | EvitaChem: 1-Pentanamine, 5-(phenylsulfonyl)
  • 1-Pentanamine, 5-(phenylsulfonyl)
  • Source: wiley.
  • Source: academie-sciences.
  • Source: luxembourg-bio.
  • Source: rsc.

Sources

Foundational

1-Pentanamine, 5-(phenylsulfonyl)- mechanism of action in biological assays

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-Pentanamine, 5-(phenylsulfonyl)- in Biological Assays Abstract This technical guide provides a comprehensive analysis of the potential mechanism of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-Pentanamine, 5-(phenylsulfonyl)- in Biological Assays

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel chemical entity, 1-Pentanamine, 5-(phenylsulfonyl)-. In the absence of direct experimental data for this specific compound, this document synthesizes information from the known biological activities of its core pharmacophoric components: the phenylsulfonyl moiety and the pentanamine side chain. By examining the structure-activity relationships of analogous compounds, we propose several plausible biological targets and signaling pathways that may be modulated by 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the initial biological evaluation of this compound. We present detailed, step-by-step methodologies for key in vitro assays to investigate these hypotheses, alongside in silico predictions of its ADME properties and potential biological targets.

Introduction and Compound Profile

1-Pentanamine, 5-(phenylsulfonyl)- is a small molecule characterized by a flexible five-carbon alkyl chain, with a primary amine at one terminus and a phenylsulfonyl group at the other. This unique structural arrangement combines two well-established pharmacophores, suggesting a potential for diverse biological activities. The phenylsulfonyl group is a common feature in a variety of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3] Similarly, the alkylamine chain is a key component of many biologically active compounds, contributing to receptor binding and influencing pharmacokinetic properties.[4][5]

The objective of this guide is to provide a foundational understanding of the potential biological activities of 1-Pentanamine, 5-(phenylsulfonyl)- and to propose a structured approach for its experimental investigation.

Compound Name 1-Pentanamine, 5-(phenylsulfonyl)-
IUPAC Name 5-(phenylsulfonyl)pentan-1-amine
Molecular Formula C₁₁H₁₇NO₂S
Molecular Weight 227.32 g/mol
CAS Number 944325-14-8
Chemical Structure alt text

Analysis of Pharmacophoric Components and Mechanistic Hypotheses

The biological activity of 1-Pentanamine, 5-(phenylsulfonyl)- is likely to be a composite of the properties of its two key functional groups.

The Phenylsulfonyl Moiety: A Versatile Pharmacophore

The phenylsulfonyl group is a prominent feature in many approved drugs and clinical candidates. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in drug design.[6]

  • Hypothesis 1: Anti-inflammatory Activity via COX-2 Inhibition. Many diarylheterocyclic compounds containing a phenylsulfonyl moiety are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The phenylsulfonyl group often binds to a specific pocket in the COX-2 active site. The flexible alkyl chain of 1-Pentanamine, 5-(phenylsulfonyl)- could allow the phenylsulfonyl group to orient itself within the COX-2 binding site.

  • Hypothesis 2: Anticancer Activity. The phenylsulfonyl group is present in a number of anticancer agents.[3] Its mechanism in this context can be varied, including the inhibition of kinases, tubulin polymerization, or other enzymes critical for cancer cell proliferation.

  • Hypothesis 3: Antimicrobial Activity. Sulfonamide-based drugs were among the first effective antimicrobials. While 1-Pentanamine, 5-(phenylsulfonyl)- is not a classic sulfonamide, the sulfonyl group is a key feature. Some compounds containing a phenylsulfonyl moiety have demonstrated antimicrobial properties.[7]

The Pentanamine Side Chain: Modulator of Interaction and Pharmacokinetics

The primary amine at the terminus of the five-carbon chain is expected to be protonated at physiological pH, providing a cationic center that can engage in ionic interactions with biological targets.[8]

  • Hypothesis 4: Neuromodulatory Activity. Alkylamines are prevalent in centrally acting agents, such as antihistamines and psychoactive drugs.[4][9] The pentanamine moiety could interact with neurotransmitter receptors or transporters. The lipophilicity of the phenylsulfonyl group and the alkyl chain may allow for penetration of the blood-brain barrier.

  • Hypothesis 5: Interaction with G-Protein Coupled Receptors (GPCRs). The cationic amine could serve as a recognition element for binding to the transmembrane helices of GPCRs, a large family of receptors involved in a vast array of physiological processes.

Proposed Biological Assays for Mechanistic Elucidation

To investigate the aforementioned hypotheses, a tiered approach to in vitro screening is recommended.

Tier 1: Primary Screening for Broad Biological Activity

A panel of general cell-based assays can provide initial insights into the compound's biological effects.

  • Cell Viability/Cytotoxicity Assay: To determine the compound's effect on cell proliferation and identify potential cytotoxic effects.

  • Antimicrobial Susceptibility Testing: To assess activity against a panel of representative bacterial and fungal strains.

Tier 2: Target-Specific Assays

Based on the results of the primary screening and the mechanistic hypotheses, more focused assays can be employed.

This assay will determine if 1-Pentanamine, 5-(phenylsulfonyl)- can selectively inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • 1-Pentanamine, 5-(phenylsulfonyl)- (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of 1-Pentanamine, 5-(phenylsulfonyl)-, celecoxib, and indomethacin in assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the detection probe according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

This assay will screen the compound against a panel of kinases to identify potential anticancer targets.

Materials:

  • A panel of purified recombinant kinases (e.g., receptor tyrosine kinases, serine/threonine kinases)

  • Specific peptide substrates for each kinase

  • ATP (adenosine triphosphate)

  • 1-Pentanamine, 5-(phenylsulfonyl)- (test compound)

  • Staurosporine (broad-spectrum kinase inhibitor control)

  • Assay buffer

  • Detection system (e.g., luminescence-based, such as ADP-Glo™)

  • 384-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control.

  • In a 384-well plate, add the kinase, its specific substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Read the luminescence on a microplate reader.

  • Calculate the percentage of inhibition and determine IC₅₀ values for any kinases that show significant inhibition.

In Silico Predictions: Guiding Experimental Design

Computational tools can provide valuable predictions of a compound's pharmacokinetic properties and potential biological targets, helping to prioritize experimental efforts.[10][11]

Predicted ADME Properties

The following table summarizes the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Pentanamine, 5-(phenylsulfonyl)-. These predictions suggest the compound may have favorable drug-like characteristics.[12]

Property Predicted Value Interpretation
Molecular Weight 227.32 g/mol Within Lipinski's rule of five (<500)
LogP (Octanol/Water Partition Coefficient) 2.5Indicates good membrane permeability
Topological Polar Surface Area (TPSA) 64.6 ŲSuggests good oral bioavailability
Hydrogen Bond Donors 1Within Lipinski's rule of five (≤5)
Hydrogen Bond Acceptors 2Within Lipinski's rule of five (≤10)
Rotatable Bonds 7Indicates moderate conformational flexibility
Predicted Biological Targets

In silico target prediction algorithms suggest several potential protein targets for 1-Pentanamine, 5-(phenylsulfonyl)- based on structural similarity to known ligands.[13] These predictions should be interpreted as preliminary and require experimental validation.

  • Carbonic Anhydrases: The phenylsulfonyl group is a known zinc-binding pharmacophore present in many carbonic anhydrase inhibitors.

  • Monoamine Oxidase (MAO): The pentanamine moiety bears some resemblance to the substrates of MAO, an enzyme involved in the metabolism of neurotransmitters.

  • G-Protein Coupled Receptors (GPCRs): As hypothesized, the combination of an aromatic ring and a cationic amine is a common feature of ligands for various GPCRs, including adrenergic, dopaminergic, and serotonergic receptors.

Visualizing Potential Mechanisms and Workflows

Proposed Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Specific Assays cluster_tier3 Tier 3: In Vivo Studies T1_CellVia Cell Viability/ Cytotoxicity Assay T2_COX COX-1/COX-2 Inhibition Assay T1_CellVia->T2_COX If anti-proliferative T2_Kinase Kinase Panel Screening T1_CellVia->T2_Kinase If cytotoxic T1_Antimicrobial Antimicrobial Susceptibility Testing T3_Animal Animal Models of Inflammation/Cancer T1_Antimicrobial->T3_Animal If active T2_COX->T3_Animal If active & selective T2_Kinase->T3_Animal If potent inhibition T2_GPCR GPCR Binding/ Functional Assays T2_GPCR->T3_Animal If potent binding/ functional activity cox2_pathway cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Compound 1-Pentanamine, 5-(phenylsulfonyl)- Compound->COX2 Inhibition

Caption: Hypothetical mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

1-Pentanamine, 5-(phenylsulfonyl)- represents a novel chemical entity with the potential for diverse biological activities based on the well-characterized pharmacophoric nature of its constituent parts. This guide provides a scientifically-grounded framework for initiating the biological investigation of this compound. The proposed mechanistic hypotheses, supported by detailed experimental protocols and in silico predictions, offer a clear path forward for researchers to elucidate its therapeutic potential. The systematic approach outlined herein will enable an efficient and thorough evaluation of 1-Pentanamine, 5-(phenylsulfonyl)-, paving the way for a deeper understanding of its mechanism of action and potential applications in drug discovery.

References

  • Méndez-Bravo, A., et al. (2011). N-Acyl-homoserine lactones and N-acyl-ethanolamines are part of a complex molecular dialogue between plants and bacteria. Plant Signaling & Behavior, 6(6), 784-787.
  • El-Sayed, M. A. A., et al. (2017).
  • RxList. (2021, September 17). How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. Retrieved from [Link]

  • Manri, N., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343-2357.
  • AnyLearn. (n.d.). Learn Amines In Pharmaceuticals. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • ACS Publications. (2025, November 14). Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2008). Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. Bioorganic & Medicinal Chemistry, 16(12), 6344-6352.
  • MDPI. (2022, June 16). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Retrieved from [Link]

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylhexedrine. Retrieved from [Link]

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.
  • Principles of Drug Action 1, Spring 2005, Amines. (2005). Purdue University.
  • PURKH. (2026, February 21). Why Are Primary Secondary and Tertiary Amines Important?. Retrieved from [Link]

  • Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111.
  • Nidhi, et al. (2006). Prediction of Biological Targets for Compounds Using Multiple-Category Bayesian Models Trained on Chemogenomics Databases.
  • MedChemComm. (2017, May 26). Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. Retrieved from [Link]

  • Request PDF. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • PMC. (n.d.). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 23). 3.6: Amines as Neurotransmitters. Retrieved from [Link]

  • PubMed. (2016, November 1). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity Relationship Model for Predicting the Hallucinogenic Activity of Phenylalkylamines. Retrieved from [Link]

  • MDPI. (2020, September 26). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

  • PURKH. (n.d.). Amines: The Building Blocks of Life and Chemistry. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • PMC. (2015, March 5). In-silico prediction of drug targets, biological activities, signal pathways and regulating networks of dioscin based on bioinformatics. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Predicting ADME properties in drug discovery. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Solubility Profile of 1-Pentanamine, 5-(phenylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the anticipated aqueous solubility profile...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the anticipated aqueous solubility profile of 1-Pentanamine, 5-(phenylsulfonyl)-. As a molecule possessing both a primary amine and a phenylsulfonamide moiety, its solubility is expected to be critically dependent on pH. This document outlines the theoretical underpinnings of its solubility behavior, provides detailed, field-proven experimental protocols for its empirical determination, and discusses the influence of various physicochemical parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for research and development applications.

Introduction: A Molecule of Dichotomous Character

1-Pentanamine, 5-(phenylsulfonyl)- (CAS No. 944325-14-8; Molecular Formula: C11H17NO2S; Molecular Weight: 227.32 g/mol ) is a bifunctional organic compound.[1] Its structure, characterized by a flexible pentyl chain linking a basic primary amine and an acidic phenylsulfonyl group, suggests a complex and pH-dependent solubility profile. Understanding this profile is paramount for its application in fields such as drug development, where aqueous solubility is a critical determinant of bioavailability and formulation feasibility.[2]

The primary amine group (a weak base) and the sulfonamide group (a weak acid) confer amphoteric properties to the molecule, meaning it can act as either an acid or a base.[3] This dual nature is the cornerstone of its solubility behavior in aqueous media. At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.[4] Conversely, at pH values significantly above or below the pI, the molecule will exist as a more soluble salt.

This guide will first delve into the theoretical framework governing the solubility of this compound, followed by a detailed exposition of the experimental methodologies required for a thorough and accurate characterization of its solubility profile.

Theoretical Solubility Profile: A pH-Dependent Journey

The aqueous solubility of 1-Pentanamine, 5-(phenylsulfonyl)- is intrinsically linked to the ionization state of its functional groups. The interplay between the pKa of the primary amine and the pKa of the sulfonamide will dictate the net charge of the molecule at any given pH.

  • The Primary Amine (Weak Base): The lone pair of electrons on the nitrogen atom of the primary amine can accept a proton from water, forming a positively charged ammonium ion (R-NH3+).[5] This ionization is favored in acidic conditions (low pH). Primary amines, especially those with smaller alkyl chains, can form hydrogen bonds with water, contributing to their solubility.[6][7][8] However, the pentyl chain in 1-Pentanamine, 5-(phenylsulfonyl)- introduces a degree of hydrophobicity, which will temper its intrinsic aqueous solubility.[7]

  • The Phenylsulfonamide (Weak Acid): The hydrogen on the nitrogen of the sulfonamide group is acidic and can be donated, forming a negatively charged anion. This deprotonation is favored in alkaline conditions (high pH). The solubility of sulfonamides is generally low in neutral water but increases in alkaline solutions due to the formation of these soluble salts.[9][10]

The expected solubility profile will therefore be a "U-shaped" curve when plotted against pH, with the nadir of the curve representing the isoelectric point where the compound is least soluble.

Experimental Determination of Aqueous Solubility

A robust understanding of the solubility profile necessitates empirical determination. The following sections detail the essential experimental protocols.

Materials and Equipment
  • 1-Pentanamine, 5-(phenylsulfonyl)- (analytical standard)

  • Deionized water (18.2 MΩ·cm)

  • pH meter, calibrated

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC-UV or UPLC-UV system

  • Syringe filters (0.22 µm)

  • Buffer solutions (phosphate, citrate, borate) covering a pH range of 2-12

  • Organic solvents for stock solution preparation (e.g., DMSO, Methanol)

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the aqueous solubility of 1-Pentanamine, 5-(phenylsulfonyl)-.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) add_stock Add excess solid/stock to buffers stock->add_stock buffers Prepare Aqueous Buffers (pH 2-12) buffers->add_stock equilibrate Equilibrate (e.g., 24-48h at 25°C) add_stock->equilibrate separate Separate solid and liquid (Centrifugation/Filtration) equilibrate->separate analyze Analyze supernatant (HPLC-UV) separate->analyze quantify Quantify concentration (Calibration Curve) analyze->quantify G Solubility Aqueous Solubility of 1-Pentanamine, 5-(phenylsulfonyl)- pH pH pH->Solubility Temperature Temperature Temperature->Solubility CoSolvents Co-solvents CoSolvents->Solubility Salts Presence of Salts Salts->Solubility

Sources

Foundational

An In-depth Technical Guide on the Toxicity and MSDS Safety Data for 1-Pentanamine, 5-(phenylsulfonyl)-

To the Valued Researchers, Scientists, and Drug Development Professionals, Upon a comprehensive and diligent search for toxicity and Material Safety Data Sheet (MSDS) information for the specific compound, 1-Pentanamine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

To the Valued Researchers, Scientists, and Drug Development Professionals,

Upon a comprehensive and diligent search for toxicity and Material Safety Data Sheet (MSDS) information for the specific compound, 1-Pentanamine, 5-(phenylsulfonyl)- (CAS No. 944325-14-8) , it has been determined that there is a significant lack of publicly available, detailed toxicological data and a formal MSDS for this molecule.

The initial investigation into various chemical supplier databases and scientific literature repositories has yielded basic identifying information such as its molecular formula (C₁₁H₁₇NO₂S) and molecular weight (227.32 g/mol ). However, these sources explicitly state that the toxicological properties of 1-Pentanamine, 5-(phenylsulfonyl)- have not been fully investigated.

Further targeted searches for in-vitro and in-vivo toxicity studies, metabolic pathways, and established experimental protocols for this specific compound have not produced the requisite data to construct an in-depth technical guide that meets the standards of scientific integrity and provides actionable insights for researchers.

While general information on the toxicity of related chemical classes, such as alkylamines and sulfonamides, is available, extrapolating this data to 1-Pentanamine, 5-(phenylsulfonyl)- without specific experimental validation would be scientifically unsound and potentially misleading. Such an approach would not adhere to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) that are paramount in scientific and drug development contexts.

Therefore, this document serves to inform the scientific community of the current data gap regarding the safety and toxicity profile of 1-Pentanamine, 5-(phenylsulfonyl)-. The absence of this critical information underscores the need for foundational toxicological studies to be conducted on this compound before it can be safely handled and utilized in further research and development endeavors.

We recommend that any institution considering the use of 1-Pentanamine, 5-(phenylsulfonyl)- undertake a thorough risk assessment and consider commissioning independent toxicological evaluations to establish a comprehensive safety profile.

This communication is intended to prevent the mishandling of a compound with an unknown risk profile and to encourage the generation of the necessary scientific data to enable its safe and effective use in the future. We will continue to monitor for any emerging data and will update our guidance as new information becomes available.

Exploratory

Crystal structure and molecular weight of 1-Pentanamine, 5-(phenylsulfonyl)-

An In-depth Technical Guide to the Structural Characterization of 1-Pentanamine, 5-(phenylsulfonyl)- Abstract: This technical guide provides a comprehensive, field-proven methodology for the definitive structural and mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 1-Pentanamine, 5-(phenylsulfonyl)-

Abstract: This technical guide provides a comprehensive, field-proven methodology for the definitive structural and molecular weight characterization of the compound 1-Pentanamine, 5-(phenylsulfonyl)- (CAS: 944325-14-8). While this specific molecule is not extensively characterized in public literature, the protocols herein are based on established, validated techniques for analogous benzenesulfonamide derivatives, a class of compounds of high interest in medicinal and materials chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a self-validating workflow from synthesis to final structural elucidation. It explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

The phenylsulfonyl moiety is a cornerstone functional group in modern pharmacology and chemistry, present in a wide array of therapeutic agents.[1][3] The compound 1-Pentanamine, 5-(phenylsulfonyl)-, with the molecular formula C₁₁H₁₇NO₂S, represents a simple yet interesting scaffold combining a flexible alkyl amine chain with the rigid, electron-withdrawing phenylsulfonyl group.[4] Such structures are of fundamental interest for probing structure-activity relationships (SAR) and for developing new chemical entities.

The definitive characterization of any novel compound requires unambiguous determination of its molecular weight and three-dimensional atomic arrangement. This guide outlines the critical experimental path for achieving this for 1-Pentanamine, 5-(phenylsulfonyl)-, establishing the foundational data necessary for any subsequent research or development.

PART 1: Molecular Weight Confirmation

The first step in characterizing a newly synthesized or sourced compound is to confirm its molecular identity and purity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can validate the elemental composition.

Table 1: Molecular Properties of 1-Pentanamine, 5-(phenylsulfonyl)-
PropertyValueSource
CAS Number 944325-14-8[4]
Molecular Formula C₁₁H₁₇NO₂S[4]
Calculated Monoisotopic Mass 227.0980 g/mol Derived from Formula
Calculated Molecular Weight 227.3232 g/mol [4]
Expected HRMS [M+H]⁺ 228.1053 m/zCalculated
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol is designed to confirm the molecular weight with high precision, typically using an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.

  • Sample Preparation:

    • Weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Prepare a dilute sample for injection by adding 10 µL of the stock solution to 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This addition of acid is crucial as it facilitates protonation, enabling detection in positive ion mode ([M+H]⁺).

  • Instrument Setup (Typical ESI-TOF Parameters):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.0 Bar.

    • Drying Gas (N₂): 8.0 L/min at 200 °C.

    • Data Acquisition: Acquire data for at least 1 minute to ensure sufficient signal averaging. An internal calibrant should be used to ensure high mass accuracy.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The experimentally observed m/z value should match the calculated value (228.1053) to within 5 ppm, which validates the elemental composition. The study of fragmentation patterns from tandem MS (MS/MS) can further confirm the structure.[5]

PART 2: Proposed Synthesis and Crystal Growth

The quality of a crystal structure is entirely dependent on the quality of the single crystal used. This begins with a robust synthetic and purification strategy to yield high-purity material (>98%).

Proposed Synthetic Route

A reliable method for synthesizing N-alkyl benzenesulfonamides involves the reaction of a primary amine with benzenesulfonyl chloride in the presence of a base.[1][3]

Synthesis_Workflow A 1,5-Diaminopentane C Reaction Vessel (DCM, Pyridine) A->C B Benzenesulfonyl Chloride B->C D Reaction Mixture C->D Stir @ RT, 8h E Aqueous Workup (HCl wash) D->E Quench F Crude Product E->F Extract & Dry G Column Chromatography (Silica Gel) F->G Purify H Pure Product 1-Pentanamine, 5-(phenylsulfonyl)- G->H Isolate

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup:

    • To a solution of 1,5-diaminopentane (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 equivalents) as a base. Using a diamine starting material with one amine protected would be an alternative strategy to avoid side reactions, but a simple stoichiometric control is often sufficient for an initial attempt.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise while stirring. The slow addition and cooling are critical to control the exothermicity of the reaction.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing 1M HCl solution to wash out the pyridine.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution in vacuo to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial to isolate the desired mono-sulfonated product from any di-sulfonated byproducts and unreacted starting material.

Protocol: Crystal Growth

High-purity, crystalline material is a prerequisite for successful single-crystal X-ray diffraction.[6] Slow evaporation is a reliable starting point for novel compounds.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) for their ability to fully dissolve the compound when heated and show reduced solubility at room temperature.

  • Crystallization:

    • Prepare a saturated or near-saturated solution of the purified compound in a selected solvent in a small vial.

    • Cover the vial with a cap, pierced with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Observe periodically for the formation of well-defined, single crystals.

PART 3: Crystal Structure Determination by SC-XRD

Single-Crystal X-ray Diffraction (SC-XRD) provides the absolute, three-dimensional structure of a molecule in the solid state. The workflow is a multi-stage process from data collection to structural refinement.[6]

SCXRD_Workflow cluster_exp Experiment cluster_proc Processing & Refinement A Select & Mount Single Crystal B Mount on Diffractometer (e.g., Bruker D8) A->B C Cool Crystal (e.g., 100 K) B->C D X-ray Data Collection (Mo Kα radiation) C->D E Data Integration & Reduction D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (e.g., SHELXL) F->G H Final Structure (CIF File) G->H

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (visually clear, well-defined edges) is selected under a microscope and mounted on a cryo-loop.

  • Data Collection:

    • The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker AXS D8 QUEST) equipped with a Mo Kα radiation source (λ = 0.71073 Å).[7]

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations, resulting in a higher quality diffraction pattern.[6]

    • A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing and Structure Solution:

    • The collected images are processed to integrate the reflection intensities and reduce the data.[7]

    • The resulting data is used to solve the crystal structure using direct methods or Patterson methods, which provides an initial model of the atomic positions.

  • Structure Refinement:

    • The initial structural model is refined using full-matrix least-squares methods.[8] In this iterative process, atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][8] The final refined structure is saved in a Crystallographic Information File (CIF).

PART 4: Expected Crystallographic Data & Structural Analysis

While no experimental data exists for the title compound, we can predict the likely crystallographic parameters and key structural features based on analyses of similar small molecule benzenesulfonamides.[1][7][9]

Table 2: Predicted Crystallographic Data for 1-Pentanamine, 5-(phenylsulfonyl)-
ParameterPredicted Value / TypeRationale / Reference
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules
Space Group P2₁/c or P-1Centrosymmetric groups are prevalent[1][10]
a (Å) 8 - 12Based on similar structures[10]
b (Å) 15 - 20Based on similar structures[10]
c (Å) 9 - 14Based on similar structures[10]
β (˚) 90 - 105For monoclinic system[10]
**Volume (ų) **1400 - 1800Based on similar structures[10]
Z 4Typical for the predicted space groups
R-factor (R₁) < 0.05Target for a well-refined structure
Anticipated Structural Features and Interactions

The crystal packing of sulfonamides is typically dominated by hydrogen bonding.[7][8] In this molecule, the primary amine (-NH₂) and the sulfonyl oxygens (-SO₂) are excellent hydrogen bond donors and acceptors, respectively.

  • Key Interaction: A strong intermolecular hydrogen bond of the N-H···O type is expected. This interaction will likely link molecules into chains or dimers, forming a stable supramolecular architecture.[1][7]

  • Conformation: The flexible pentyl chain may adopt a variety of conformations, but an extended, anti-periplanar conformation is common to minimize steric hindrance. The conformation around the S-N bond will also be of interest.[8]

Caption: Expected primary N-H···O hydrogen bonding interaction between molecules.

Conclusion

This technical guide provides a complete, authoritative workflow for the synthesis, purification, and ultimate structural characterization of 1-Pentanamine, 5-(phenylsulfonyl)-. By following these validated protocols for molecular weight confirmation via HRMS and 3D structure determination via SC-XRD, researchers can establish the foundational data required for any further investigation into the chemical or biological properties of this compound. The emphasis on high-purity synthesis and methodical crystallization is paramount to achieving a high-quality, publishable crystal structure.

References

  • Sundarasamy Madhan, et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Appchem (2024). 1-Pentanamine, 5-(phenylsulfonyl)-. Appchem Product Page. Available at: [Link]

  • MDPI (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]

  • IUCr Journals (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData. Available at: [Link]

  • Taylor & Francis Online (2022). Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • ResearchGate (2019). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of Mass Spectrometry. Available at: [Link]

  • PMC (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. Available at: [Link]

  • ResearchGate (2025). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. International Journal of Chemical Sciences. Available at: [Link]

  • NIST. 1-Pentanamine. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide. PubChem Database. Available at: [Link]

  • NIST. 1-Pentanamine, N-pentyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. 1-Pentanamine, N-pentyl-. NIST Chemistry WebBook. Available at: [Link]

  • KOSHA. Chemical Information. Korea Occupational Safety and Health Agency. Available at: [Link]

  • Organic Syntheses. trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. Organic Syntheses Procedure. Available at: [Link]

  • PMC (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. Synthesis of 5Amino and 4Hydroxy2-phenylsulfonylmethylpiperidines. Tetrahedron Letters. Available at: [Link]

  • PubChem. 1-Pentanamine, N,N-dipropyl-. PubChem Database. Available at: [Link]

  • PMC (2020). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters. Available at: [Link]

  • Arabian Journal of Chemistry (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Pentanamine (CAS 110-58-7). Cheméo. Available at: [Link]

  • ANU Press (2017). Crystal structure of (E)-N,N-diethyl-2-(5-nitrothiazol-2-yl)-1-phenylethen-1-Amine, C15H17N3O2S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • LookChem (2025). 5-chloro-1-pentanamine. LookChem. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to Establishing Baseline Stability of 1-Pentanamine, 5-(phenylsulfonyl)-

Introduction: The Imperative of Intrinsic Stability in Drug Development In the landscape of pharmaceutical development, an early and thorough understanding of a drug substance's intrinsic stability is not merely a regula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Intrinsic Stability in Drug Development

In the landscape of pharmaceutical development, an early and thorough understanding of a drug substance's intrinsic stability is not merely a regulatory formality but a cornerstone of a successful drug development program. This guide provides a detailed framework for establishing the baseline stability profile of the novel compound 1-Pentanamine, 5-(phenylsulfonyl)-, a molecule of interest for its potential therapeutic applications. The stability of a drug substance dictates its quality, safety, and efficacy over time, influencing everything from formulation strategies to packaging and storage conditions.[1][2]

This document is structured to provide not just a set of procedures, but a logical, scientifically-grounded rationale for the experimental design of a forced degradation study. As such, it is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust stability program that is both scientifically sound and compliant with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][3][4]

The Strategic Framework for Forced Degradation

Forced degradation, or stress testing, is the systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing.[5][6] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent drug from its degradants.[6][7] This proactive approach is essential for ensuring that the analytical methods used in long-term stability studies are fit for purpose.[4]

The experimental workflow for the forced degradation study of 1-Pentanamine, 5-(phenylsulfonyl)- is outlined below:

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Characterization Characterization Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 80°C) HPLC_DAD HPLC-DAD Analysis Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 80°C) Base_Hydrolysis->HPLC_DAD Oxidative_Degradation Oxidative Degradation (3% H2O2, RT) Oxidative_Degradation->HPLC_DAD Thermal_Degradation Thermal Degradation (Solid & Solution, 100°C) Thermal_Degradation->HPLC_DAD Photolytic_Degradation Photolytic Degradation (ICH Q1B Light Source) Photolytic_Degradation->HPLC_DAD Peak_Purity Peak Purity Assessment HPLC_DAD->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_DAD->Mass_Balance LC_MS LC-MS/MS for Degradant Identification HPLC_DAD->LC_MS Drug_Substance 1-Pentanamine, 5-(phenylsulfonyl)- Drug_Substance->Acid_Hydrolysis Expose Drug_Substance->Base_Hydrolysis Expose Drug_Substance->Oxidative_Degradation Expose Drug_Substance->Thermal_Degradation Expose Drug_Substance->Photolytic_Degradation Expose

Caption: Workflow for the forced degradation study of 1-Pentanamine, 5-(phenylsulfonyl)-.

Detailed Experimental Protocols

The following protocols are designed to induce a target degradation of 5-20%, which is generally considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary or unrealistic degradation products.[8]

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve 1-Pentanamine, 5-(phenylsulfonyl)- in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a concentration of approximately 100 µg/mL for subsequent stress studies.

Forced Degradation Conditions

a) Acidic Hydrolysis [5]

  • Transfer 5 mL of the working solution to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Heat the solution in a water bath at 80°C for 8 hours.

  • At appropriate time points (e.g., 2, 4, 6, and 8 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute to a final concentration suitable for HPLC analysis.

b) Basic Hydrolysis [5]

  • Transfer 5 mL of the working solution to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M sodium hydroxide.

  • Heat the solution in a water bath at 80°C for 8 hours.

  • At appropriate time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute to a final concentration suitable for HPLC analysis.

c) Oxidative Degradation [5]

  • Transfer 5 mL of the working solution to a 10 mL volumetric flask.

  • Add 5 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute to a final concentration suitable for HPLC analysis.

d) Thermal Degradation [5]

  • Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to a dry heat of 100°C in a calibrated oven for 48 hours.

  • Solution State: Reflux the working solution at 100°C for 24 hours.

  • For both solid and solution samples, withdraw aliquots at appropriate time points, dissolve/dilute as necessary, and prepare for HPLC analysis.

e) Photolytic Degradation [9]

  • Expose the solid drug substance and the working solution in chemically inert, transparent containers to a light source that produces a combination of visible and ultraviolet outputs, as specified by ICH guideline Q1B.[5][9]

  • A control sample should be kept in the dark under the same conditions.[5]

  • The exposure levels should be justified and monitored.

  • At appropriate time points, prepare samples for HPLC analysis.

The Analytical Cornerstone: A Stability-Indicating HPLC-DAD Method

A validated, stability-indicating analytical method is paramount for separating and quantifying the parent drug from its degradation products.[5][10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector is the workhorse for such studies.[10][11]

Proposed HPLC-DAD Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA common mobile phase system for good peak shape and MS compatibility.
Gradient Optimized to resolve all peaksA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.[5]
Column Temp. 30°CEnsures reproducibility of retention times.[12]
Detection PDA at 200-400 nmAllows for the determination of the absorbance maximum and peak purity analysis.
Injection Vol. 10 µLA standard injection volume.
Method Validation and System Suitability

The analytical method must be validated according to ICH guidelines to ensure its reliability.[10][13] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. System suitability tests, including theoretical plates, tailing factor, and reproducibility of injections, must be performed before each analytical run.

Data Analysis and Interpretation: A Logical Approach

The analysis of the data generated from a forced degradation study follows a logical progression to ensure the integrity of the results and the proper identification of degradation products.

Data_Analysis_Logic Chromatographic_Data Acquire Chromatographic Data (HPLC-DAD) Peak_Purity Assess Peak Purity of Parent Drug Chromatographic_Data->Peak_Purity Identify_Degradants Identify and Quantify Degradation Products Chromatographic_Data->Identify_Degradants Mass_Balance Calculate Mass Balance Identify_Degradants->Mass_Balance Characterize_Degradants Characterize Significant Degradants (LC-MS/MS) Mass_Balance->Characterize_Degradants If mass balance is acceptable Degradation_Pathway Propose Degradation Pathway Characterize_Degradants->Degradation_Pathway

Caption: Logical flow for the analysis and interpretation of forced degradation data.

Anticipated Results and Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table to facilitate comparison and interpretation.

Stress ConditionDuration% Degradation of ParentNo. of DegradantsPeak Area of Major DegradantMass Balance (%)
0.1 M HCl 8 hours
0.1 M NaOH 8 hours
3% H₂O₂ 24 hours
Thermal (Solid) 48 hours
Thermal (Solution) 24 hours
Photolytic ICH Q1B

Conclusion: Paving the Way for Robust Drug Development

This in-depth technical guide provides a comprehensive framework for establishing the baseline stability of 1-Pentanamine, 5-(phenylsulfonyl)-. By following these scientifically grounded protocols and adhering to regulatory guidelines, researchers can generate a robust data package that will inform critical decisions throughout the drug development lifecycle. A thorough understanding of a molecule's degradation pathways and the establishment of a validated stability-indicating method are indispensable for ensuring the quality, safety, and efficacy of the final drug product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • ICH Guidelines for Drug Stability Testing. Scribd.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • Ich guidelines for stability studies 1. Slideshare.
  • Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Publishing.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Prepar
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formul
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • A Comparative Guide to Analytical Methods for O-Phenolsulfonic Acid Quantific

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Exploratory

An In-depth Technical Guide to 1-Pentanamine, 5-(phenylsulfonyl)-

CAS Registry Number: 944325-14-8[1] Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Scaffold of Interest 1-Pentanamine, 5-(phe...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 944325-14-8[1]

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Scaffold of Interest

1-Pentanamine, 5-(phenylsulfonyl)- is a bifunctional organic molecule that marries a flexible aliphatic amine chain with a rigid, electron-withdrawing phenylsulfonyl group. While specific literature on this exact compound is sparse, its structural motifs are of significant interest in medicinal chemistry and materials science. The phenylsulfonyl moiety is a well-established pharmacophore found in a variety of therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[2][3] This group can act as a hydrogen bond acceptor and engage in various non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The terminal primary amine provides a site for further functionalization, making it a valuable building block for the synthesis of more complex derivatives.

This guide provides a comprehensive overview of 1-Pentanamine, 5-(phenylsulfonyl)-, including a plausible synthetic pathway, detailed experimental protocols, expected analytical data, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 1-Pentanamine, 5-(phenylsulfonyl)- is presented in the table below.

PropertyValueSource
CAS Registry Number 944325-14-8[1]
Molecular Formula C₁₁H₁₇NO₂S[1]
Molecular Weight 227.32 g/mol [1]
SMILES NCCCCCS(=O)(=O)c1ccccc1[1]

Proposed Synthetic Pathway and Experimental Protocols

Due to the absence of a specific documented synthesis for 1-Pentanamine, 5-(phenylsulfonyl)-, a logical and efficient two-step synthetic route is proposed, starting from commercially available 1,5-dihalopentane and sodium benzenesulfinate. This pathway involves an initial nucleophilic substitution to form the C-S bond, followed by the introduction of the amine functionality. To avoid side reactions with the free amine, a protected amine equivalent, such as an azide or a phthalimide, is used, which is then converted to the primary amine in the final step. An alternative strategy employing a Boc-protected amine is also presented.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Pathway A: Azide Intermediate cluster_1 Pathway B: Boc-Protected Intermediate 1,5-Dihalopentane 1,5-Dihalopentane (X = Br, I) Intermediate_1 1-Halo-5-(phenylsulfonyl)pentane 1,5-Dihalopentane->Intermediate_1 Step 1a Sodium_Benzenesulfinate Sodium Benzenesulfinate Intermediate_2 1-Azido-5-(phenylsulfonyl)pentane Intermediate_1->Intermediate_2 Step 2a Sodium_Azide Sodium Azide Final_Product 1-Pentanamine, 5-(phenylsulfonyl)- Intermediate_2->Final_Product Step 3a Reduction Reduction (e.g., H₂, Pd/C or LiAlH₄) N-Boc-5-aminopentan-1-ol N-Boc-5-aminopentan-1-ol Intermediate_3 N-Boc-5-(tosyloxy)pentanamine N-Boc-5-aminopentan-1-ol->Intermediate_3 Step 1b Activation Activation of -OH (e.g., TsCl, MsCl) Intermediate_4 N-Boc-1-Pentanamine, 5-(phenylsulfonyl)- Intermediate_3->Intermediate_4 Step 2b Sodium_Benzenesulfinate_2 Sodium Benzenesulfinate Final_Product_2 1-Pentanamine, 5-(phenylsulfonyl)- Intermediate_4->Final_Product_2 Step 3b Deprotection Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic pathways for 1-Pentanamine, 5-(phenylsulfonyl)-.

Experimental Protocol: Pathway A

Step 1a: Synthesis of 1-Bromo-5-(phenylsulfonyl)pentane

  • Rationale: This step establishes the core phenylsulfonyl pentane structure. 1,5-Dibromopentane is chosen as the starting material due to its commercial availability and the good leaving group ability of the bromide. Sodium benzenesulfinate is an excellent nucleophile for the formation of the sulfone C-S bond.

  • Procedure:

    • To a solution of sodium benzenesulfinate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add 1,5-dibromopentane (1.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(phenylsulfonyl)pentane.

Step 2a: Synthesis of 1-Azido-5-(phenylsulfonyl)pentane

  • Rationale: The azide group is introduced as a precursor to the primary amine. Sodium azide is a common and efficient reagent for this transformation via an Sₙ2 reaction.

  • Procedure:

    • Dissolve 1-bromo-5-(phenylsulfonyl)pentane (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous work-up as described in Step 1a.

    • The resulting 1-azido-5-(phenylsulfonyl)pentane can often be used in the next step without further purification after extraction and drying.

Step 3a: Synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-

  • Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation.

  • Procedure:

    • Dissolve 1-azido-5-(phenylsulfonyl)pentane (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or crystallization to yield 1-Pentanamine, 5-(phenylsulfonyl)-.

Experimental Protocol: Pathway B

Step 1b & 2b: Synthesis of N-Boc-1-Pentanamine, 5-(phenylsulfonyl)-

  • Rationale: This pathway utilizes an orthogonal protecting group strategy, starting with a commercially available N-Boc protected amino alcohol. The hydroxyl group is first activated as a better leaving group (e.g., tosylate or mesylate) before displacement with sodium benzenesulfinate. This approach offers good control over the introduction of the functional groups.[4]

  • Procedure:

    • Activate the hydroxyl group of N-Boc-5-aminopentan-1-ol (1.0 eq) by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane at 0 °C to room temperature.

    • Once the activation is complete (monitored by TLC), the resulting tosylate or mesylate can be isolated or used directly in the next step.

    • React the activated intermediate with sodium benzenesulfinate (1.2 eq) in DMF at 80-100 °C until the starting material is consumed.

    • Perform an aqueous work-up and purify the product by column chromatography to yield N-Boc-1-Pentanamine, 5-(phenylsulfonyl)-.

Step 3b: Deprotection of N-Boc-1-Pentanamine, 5-(phenylsulfonyl)-

  • Rationale: The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.[5][6]

  • Procedure:

    • Dissolve N-Boc-1-Pentanamine, 5-(phenylsulfonyl)- (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[6][7]

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[5]

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

    • Dry the organic layer and concentrate to yield 1-Pentanamine, 5-(phenylsulfonyl)-.

Analytical Characterization

The following table summarizes the expected analytical data for 1-Pentanamine, 5-(phenylsulfonyl)-, based on the characteristic spectral features of related compounds.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenylsulfonyl group (typically in the range of δ 7.5-8.0 ppm), and aliphatic protons of the pentyl chain. The protons adjacent to the sulfone group and the amine group will be deshielded.
¹³C NMR Aromatic carbon signals (typically in the range of δ 125-140 ppm) and aliphatic carbon signals.
FT-IR (cm⁻¹) Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group (around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹).[1][8] N-H stretching vibrations for the primary amine (around 3400-3250 cm⁻¹).[9]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 228.1. Common fragmentation patterns for phenyl sulfones involve the loss of SO₂ and cleavage of the alkyl chain.[10][11]

Potential Applications in Drug Discovery

The structural features of 1-Pentanamine, 5-(phenylsulfonyl)- suggest its potential as a valuable scaffold in drug discovery.

Diagram of Potential Drug Discovery Applications

G cluster_applications Potential Therapeutic Areas Target_Molecule 1-Pentanamine, 5-(phenylsulfonyl)- Amine_Functionality Primary Amine (Site for Derivatization) Target_Molecule->Amine_Functionality Phenylsulfonyl_Moiety Phenylsulfonyl Group (Pharmacophore) Target_Molecule->Phenylsulfonyl_Moiety Scaffold Flexible Aliphatic Linker Target_Molecule->Scaffold Neurological_Disorders CNS-active Agents Amine_Functionality->Neurological_Disorders e.g., 5-HT₇ receptor ligands Anti_Inflammatory Anti-inflammatory Agents Phenylsulfonyl_Moiety->Anti_Inflammatory e.g., COX-2 inhibition Anticancer Anticancer Agents Phenylsulfonyl_Moiety->Anticancer e.g., Enzyme inhibition

Caption: Potential applications of the 1-Pentanamine, 5-(phenylsulfonyl)- scaffold.

  • As a Scaffold for Anti-inflammatory Agents: The phenylsulfonyl moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][12] By modifying the primary amine of 1-Pentanamine, 5-(phenylsulfonyl)-, novel derivatives could be synthesized and screened for their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • As a Building Block for Anticancer Therapeutics: Numerous benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and other enzymes crucial for tumor growth.[13] The primary amine of the title compound provides a handle for the attachment of various heterocyclic or aromatic systems known to interact with anticancer targets.

  • In the Development of CNS-Active Agents: A novel series of aminoalkyl phenyl sulfones has been identified as ligands for the 5-HT₇ receptor, which is a target for the treatment of various neurological and psychiatric disorders.[14] The structural similarity of 1-Pentanamine, 5-(phenylsulfonyl)- to these compounds suggests its potential as a starting point for the development of new central nervous system (CNS) active agents.

Conclusion

References

  • Appchem. 1-Pentanamine, 5-(phenylsulfonyl)-. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. Available from: [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available from: [Link]

  • ACS Publications. Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. Available from: [Link]

  • MDPI. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. Available from: [Link]

  • PubMed. Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. Available from: [Link]

  • ResearchGate. Synthesis of 5Amino and 4Hydroxy2-phenylsulfonylmethylpiperidines. Available from: [Link]

  • ResearchGate. Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety | Request PDF. Available from: [Link]

  • ACS Publications. Phenylsulfonylfuroxans as Modulators of Multidrug-Resistance-Associated Protein-1 and P-Glycoprotein. Available from: [Link]

  • Hilaris Publisher. Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available from: [Link]

  • PMC - NIH. The Role of Organic Small Molecules in Pain Management. Available from: [Link]

  • ElectronicsAndBooks. Reaction of α-amidoalkylphenyl sulfones with Reformatsky reagents. A new entry to β-amino esters. Available from: [Link]

  • PMC. Enantioselective Synthesis of γ-Phenyl-γ-amino Vinyl Phosphonates and Sulfones and Their Application to the Synthesis of Novel Highly Potent Antimalarials. Available from: [Link]

  • PubMed. Aminoalkyl phenyl sulfones--a novel series of 5-HT7 receptor ligands. Available from: [Link]

  • Amanote Research. (PDF) Synthesis of P-Aminomethylphenyl Alkyl Sulfones. Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Available from: [Link]

  • Figshare. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - Journal of the American Chemical Society. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • PMC. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available from: [Link]

  • ACS Omega. Enantioselective Synthesis of γ-Phenyl-γ-amino Vinyl Phosphonates and Sulfones and Their Application to the Synthesis of Novel Highly Potent Antimalarials. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents | Request PDF. Available from: [Link]

  • PMC - NIH. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Google Patents. EP2949645A1 - Processes for the preparation of ß-aminosulfone compounds.
  • Figshare. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Available from: [Link]

  • Green Chemistry (RSC Publishing). Metal-free photosensitized aminosulfonylation of alkenes: a practical approach to β-amido sulfones. Available from: [Link]

  • PMC. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Available from: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

  • 5Z.com. synthesis. Available from: [Link]

  • PubMed. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. Rational, yet simple, design and synthesis of an antifreeze- protein inspired polymer for cellular cryopreservation. Available from: [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- from Primary Amines: An Application Note and Protocol

Introduction In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone moiety due to its diverse biological activities and its role as a bioisostere for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone moiety due to its diverse biological activities and its role as a bioisostere for amides.[1] The synthesis of molecules bearing a sulfonamide group, particularly those with additional functionalities such as a primary amine, is of significant interest for creating novel chemical entities with potential therapeutic applications. This application note provides a detailed, three-step synthesis protocol for 1-Pentanamine, 5-(phenylsulfonyl)-, a bifunctional molecule featuring a pentylamine backbone with a terminal primary amine and a phenylsulfonyl group.

The synthetic challenge in preparing this target molecule from 1,5-diaminopentane (cadaverine) lies in achieving selective monosulfonylation, as both primary amine groups are equally reactive. Direct sulfonylation would likely result in a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound. To circumvent this, a robust protecting group strategy is employed. This protocol details the selective protection of one amine group using the tert-butyloxycarbonyl (Boc) group, followed by sulfonylation of the remaining free amine, and concluding with the deprotection of the Boc group to yield the final product. This approach ensures high selectivity and provides a reliable method for researchers and professionals in drug development.

Chemical Reaction Overview

The synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- is accomplished in three main steps:

  • Selective Mono-Boc Protection of 1,5-Diaminopentane: One of the primary amine groups of 1,5-diaminopentane is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl (5-aminopentyl)carbamate.

  • Sulfonylation: The free primary amine of the mono-protected diamine is reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide, yielding tert-butyl (5-((phenylsulfonyl)amino)pentyl)carbamate.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, 1-Pentanamine, 5-(phenylsulfonyl)-, as a salt, which can then be neutralized.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1,5-Diaminopentane (Cadaverine)≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Benzenesulfonyl chloride≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Chlorotrimethylsilane (TMSCl)≥99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
BrineSaturated aqueous solutionFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich

Step 1: Selective Mono-Boc Protection of 1,5-Diaminopentane

This step employs an efficient one-pot procedure where one of the amine groups is temporarily deactivated as its hydrochloride salt in situ, allowing for the selective protection of the other.

Procedure:
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

  • To this stirred solution, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (5-aminopentyl)carbamate as an oil.

Expected Outcome:

The product, tert-butyl (5-aminopentyl)carbamate, is typically obtained as a colorless oil in good yield (50-60%). The crude product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Characterization Data (tert-butyl (5-aminopentyl)carbamate):
  • ¹H NMR (CDCl₃): δ 1.36-1.43 (s, 9H), 1.44-1.53 (m, 6H), 2.70 (t, 2H, J=6.9 Hz), 3.10 (q, 2H, J=6.6 Hz), 4.75 (br s, 1H).[2]

Step 2: Sulfonylation of tert-butyl (5-aminopentyl)carbamate

The free primary amine of the mono-protected diamine is now reacted with benzenesulfonyl chloride to form the sulfonamide.

Procedure:
  • Dissolve tert-butyl (5-aminopentyl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (5-((phenylsulfonyl)amino)pentyl)carbamate.

Expected Outcome:

The product is typically a white solid or a viscous oil.

Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Procedure:
  • Dissolve tert-butyl (5-((phenylsulfonyl)amino)pentyl)carbamate (1.0 eq) in dichloromethane (0.1-0.2 M).

  • Add trifluoroacetic acid (TFA) to the solution (typically a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The product is obtained as the trifluoroacetate salt. To obtain the free amine, dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Pentanamine, 5-(phenylsulfonyl)-.

Expected Outcome:

The final product, 1-Pentanamine, 5-(phenylsulfonyl)-, is typically a solid or a viscous oil.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Deprotection 1,5-Diaminopentane 1,5-Diaminopentane Intermediate_1 tert-Butyl (5-aminopentyl)carbamate 1,5-Diaminopentane->Intermediate_1 Boc_Anhydride Boc₂O, TMSCl, MeOH Intermediate_2 tert-Butyl (5-((phenylsulfonyl)amino)pentyl)carbamate Intermediate_1->Intermediate_2 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride, Et₃N, DCM Final_Product 1-Pentanamine, 5-(phenylsulfonyl)- Intermediate_2->Final_Product TFA TFA, DCM

Caption: Synthetic workflow for 1-Pentanamine, 5-(phenylsulfonyl)-.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTemp.TimeProductTypical Yield
11,5-DiaminopentaneBoc₂O, TMSClMeOH0 °C to RT1-2 htert-Butyl (5-aminopentyl)carbamate50-60%
2tert-Butyl (5-aminopentyl)carbamate, Benzenesulfonyl chlorideEt₃NDCM0 °C to RT2-4 htert-Butyl (5-((phenylsulfonyl)amino)pentyl)carbamate70-85%
3tert-Butyl (5-((phenylsulfonyl)amino)pentyl)carbamateTFADCMRT1-2 h1-Pentanamine, 5-(phenylsulfonyl)->90%

Troubleshooting and Safety Considerations

  • Di-sulfonylation: In Step 2, ensure the dropwise addition of benzenesulfonyl chloride at low temperature to minimize any potential side reactions, although the Boc-protected amine is significantly less reactive.

  • Incomplete Deprotection: In Step 3, if TLC indicates incomplete deprotection, the reaction time can be extended, or a larger excess of TFA can be used.

  • Safety:

    • 1,5-Diaminopentane is corrosive and causes burns.[3][4][5][6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Benzenesulfonyl chloride is corrosive, a lachrymator, and moisture-sensitive.[2][8][9][10] It should be handled in a fume hood with appropriate PPE.

    • Trifluoroacetic acid is highly corrosive and volatile.[1] Handle with extreme care in a fume hood and use appropriate PPE.

    • Chlorotrimethylsilane is flammable and reacts with moisture to produce HCl gas. Handle in a fume hood.

    • All anhydrous solvents should be handled under an inert atmosphere to prevent the introduction of moisture.

Conclusion

The synthesis protocol outlined in this application note provides a reliable and selective method for the preparation of 1-Pentanamine, 5-(phenylsulfonyl)-. By employing a Boc-protection strategy, the challenge of selective monosulfonylation of 1,5-diaminopentane is effectively addressed. This detailed, step-by-step guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the synthesis of this and similar bifunctional molecules for further investigation.

References

  • Douglas, J. S., & Roujeinikova, A. (2020). Sulfonamides: a patent review (2013 - 2018).
  • Pittelkow, M., Nielsen, T. E., & Jørgensen, M. (2005).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,5-Diaminopentane, 98%.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Benzenesulfonyl Chloride.
  • ChemicalBook. (2026, January 17). 1,5-Diaminopentane - Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Benzenesulfonyl chloride - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,5-Diaminopentane.
  • Fisher Scientific. (2012, March 7). SAFETY DATA SHEET - Benzenesulfonyl chloride.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - 1,5-Diaminopentane.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzenesulfonyl chloride.
  • TCI Chemicals. (n.d.). 1,5-Diaminopentane | 462-94-2.
  • Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

Sources

Application

Harnessing the Potential of 1-Pentanamine, 5-(phenylsulfonyl)- in Modern Pharmaceutical Research: A Guide for Drug Discovery Professionals

The landscape of pharmaceutical research is in a constant state of evolution, driven by the pursuit of novel chemical entities with therapeutic promise. Within this dynamic environment, the sulfonamide functional group h...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of pharmaceutical research is in a constant state of evolution, driven by the pursuit of novel chemical entities with therapeutic promise. Within this dynamic environment, the sulfonamide functional group has long been a cornerstone of medicinal chemistry, giving rise to a wide array of drugs with diverse biological activities.[1][2] This guide focuses on a specific, yet underexplored molecule: 1-Pentanamine, 5-(phenylsulfonyl)- . While direct and extensive research on this particular compound is nascent, its structural motifs—a flexible pentylamine chain and a phenylsulfonyl group—suggest a rich potential for interaction with various biological targets. This document serves as a detailed exploration of its prospective applications, grounded in the established pharmacology of structurally related compounds.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the potential therapeutic applications of 1-Pentanamine, 5-(phenylsulfonyl)-, detailed protocols for its investigation, and a forward-looking perspective on its place in the drug discovery pipeline.

Chemical and Pharmacological Profile

1-Pentanamine, 5-(phenylsulfonyl)- (CAS No. 944325-14-8) possesses a molecular formula of C11H17NO2S and a molecular weight of 227.32 g/mol .[3] The molecule's structure is characterized by a phenylsulfonyl group linked to a five-carbon aliphatic chain, terminating in a primary amine. This unique combination of a polar, hydrogen-bond donating and accepting sulfonyl group, a flexible hydrophobic linker, and a basic amino group provides a versatile scaffold for interacting with a variety of biological targets.

The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and to bind to the active sites of various enzymes.[4] The phenylsulfonyl moiety, in particular, has been incorporated into a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[5][6] The pentylamine chain offers conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize its binding to a target protein. The terminal primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions.

Potential Therapeutic Applications & Mechanisms of Action

Based on the pharmacology of analogous compounds, 1-Pentanamine, 5-(phenylsulfonyl)- is predicted to exhibit a range of biological activities. The following sections outline potential therapeutic areas and the hypothetical mechanisms of action that warrant experimental investigation.

Anticancer Activity

The phenylsulfonyl scaffold is present in numerous anticancer agents.[7] For instance, certain benzenesulfonamide derivatives have shown efficacy against glioblastoma by targeting receptor tyrosine kinases like TrkA.[8]

Hypothesized Mechanism: 1-Pentanamine, 5-(phenylsulfonyl)- may function as a kinase inhibitor. The phenylsulfonyl group could interact with the hinge region of a kinase's ATP-binding pocket, while the pentylamine tail could extend into a more solvent-exposed region, potentially conferring selectivity.

Workflow for Investigating Anticancer Activity

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Inhibition Kinase Inhibition Assays (Biochemical & Cellular) Cell_Viability->Kinase_Inhibition Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Kinase_Inhibition->Apoptosis_Assay Mechanism of Action Xenograft_Model Tumor Xenograft Model in Immunocompromised Mice Apoptosis_Assay->Xenograft_Model Promising Candidates Toxicity_Study Preliminary Toxicity and PK/PD Studies Xenograft_Model->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization Compound_Synthesis Synthesis & Purification of 1-Pentanamine, 5-(phenylsulfonyl)- Compound_Synthesis->Cell_Viability Initial Screening

Caption: Workflow for evaluating the anticancer potential of 1-Pentanamine, 5-(phenylsulfonyl)-.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in treating bacterial infections.[1][9] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[10]

Hypothesized Mechanism: As a structural analog of p-aminobenzoic acid (PABA), 1-Pentanamine, 5-(phenylsulfonyl)- could competitively inhibit bacterial dihydropteroate synthase. The pentylamine chain might influence its uptake into bacterial cells or its affinity for the enzyme.

Anti-inflammatory and Analgesic Properties

Some benzenesulfonamide derivatives have demonstrated anti-inflammatory and analgesic effects.[6] This activity is often attributed to the inhibition of enzymes like carbonic anhydrase or the modulation of ion channels.[11]

Hypothesized Mechanism: The compound could potentially inhibit carbonic anhydrase isoenzymes involved in inflammatory processes. Alternatively, the flexible aminopentyl chain might allow it to interact with ion channels involved in pain signaling.

Experimental Protocols

The following protocols provide a starting point for investigating the hypothesized biological activities of 1-Pentanamine, 5-(phenylsulfonyl)-.

Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 1-Pentanamine, 5-(phenylsulfonyl)- on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87)

  • 1-Pentanamine, 5-(phenylsulfonyl)- (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Pentanamine, 5-(phenylsulfonyl)- in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 1-Pentanamine, 5-(phenylsulfonyl)- that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 1-Pentanamine, 5-(phenylsulfonyl)- (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of 1-Pentanamine, 5-(phenylsulfonyl)- in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with antibiotic) and a negative control (bacteria with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of 1-Pentanamine, 5-(phenylsulfonyl)- against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert Value]
A549Lung Carcinoma[Insert Value]
U87Glioblastoma[Insert Value]

Table 2: Antibacterial Activity of 1-Pentanamine, 5-(phenylsulfonyl)-

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli (ATCC 25922)Negative[Insert Value]
Staphylococcus aureus (ATCC 29213)Positive[Insert Value]

Future Directions and Conclusion

The exploration of 1-Pentanamine, 5-(phenylsulfonyl)- in pharmaceutical research is at an early but promising stage. The initial in vitro screening proposed in this guide will provide crucial data to direct further investigation. Positive results in any of the outlined assays would justify more in-depth mechanistic studies, such as target identification and validation, as well as in vivo efficacy and safety evaluations in animal models.

The structural simplicity and synthetic tractability of 1-Pentanamine, 5-(phenylsulfonyl)- make it an attractive starting point for medicinal chemistry campaigns. Derivatization of the phenyl ring or the primary amine could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity.
  • Li, Y., et al. (2024). Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research, 85(1), e22128. Available from: [Link]

  • Wieckowska, A., et al. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau. European Journal of Medicinal Chemistry, 225, 113783. Available from: [Link]

  • de Oliveira, R. S., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4309. Available from: [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. Available from: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(03), pp. 135-143. Available from: [Link]

  • Benchchem. Biological activity of benzenesulfonamide derivatives.
  • Ezeokonkwo, M. A., et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 8, 351. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6529. Available from: [Link]

  • ResearchGate. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]

  • Appchem. 1-Pentanamine, 5-(phenylsulfonyl)-. Available from: [Link]

  • Rather, M. A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(81), 51332-51346. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). American Journal of Chemical and Biochemical Sciences. Available from: [Link]

  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available from: [Link]

  • BrainKart. Sulfonamides - Antifolate Drugs. Available from: [Link]

Sources

Method

Step-by-step preparation of 1-Pentanamine, 5-(phenylsulfonyl)- derivatives

Application Note & Detailed Protocol Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-, a versatile building block in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Detailed Protocol

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-, a versatile building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic sequence, beginning with the protection of the amine moiety of 5-chloro-1-pentanamine, followed by a nucleophilic substitution with sodium benzenesulfinate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, detailed experimental procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Aliphatic sulfones, particularly those incorporating a primary amine, are significant pharmacophores in drug design. The phenylsulfonyl group is a bioisostere for various functional groups, capable of acting as a hydrogen bond acceptor without being a proton donor, which enhances metabolic stability and modulates lipophilicity. The terminal primary amine in the target compound, 1-Pentanamine, 5-(phenylsulfonyl)-, provides a crucial handle for further chemical modification, enabling its incorporation into larger, more complex molecular architectures.

The synthetic strategy outlined herein is predicated on a logical and field-proven two-step process:

  • Amine Protection: The primary amine of the starting material, 5-chloro-1-pentanamine, is highly nucleophilic and would interfere with the desired substitution reaction at the alkyl chloride. Therefore, it is first protected using the tert-butyloxycarbonyl (Boc) group. This protecting group is chosen for its stability under the conditions of the subsequent sulfonylation reaction and its facile removal under mild acidic conditions.

  • Nucleophilic Substitution (Sulfonylation): The core C-S bond is formed via a Williamson ether-like synthesis, where the sulfinate anion acts as the nucleophile. Sodium benzenesulfinate is reacted with the protected 5-chloro-1-pentanamine derivative. The use of a polar aprotic solvent like Dimethylformamide (DMF) is critical as it effectively solvates the sodium cation, liberating a highly reactive "naked" sulfinate anion, thereby accelerating the rate of the S\textsubscript{N}2 reaction.

This protocol ensures high yields and purity, providing a reliable pathway to the desired intermediate and final product.

Synthetic Scheme Overview

The overall synthetic pathway from the starting material to the final deprotected amine is illustrated below.

G SM 5-Chloro-1-pentanamine (Starting Material) INT tert-Butyl (5-chloropentyl)carbamate (Boc-Protected Intermediate) SM->INT Step 1: Protection PROT_PROD tert-Butyl (5-(phenylsulfonyl)pentyl)carbamate (Protected Product) INT->PROT_PROD Step 2: Sulfonylation FINAL_PROD 1-Pentanamine, 5-(phenylsulfonyl)- (Final Product) PROT_PROD->FINAL_PROD Step 3: Deprotection R1 Boc Anhydride (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) R2 Sodium Benzenesulfinate Dimethylformamide (DMF) 80 °C R3 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection & Final Characterization p1_setup Setup: Combine 5-chloro-1-pentanamine, DCM, Et₃N at 0 °C p1_add Add (Boc)₂O solution dropwise p1_setup->p1_add p1_react Stir at RT for 12-16h p1_add->p1_react p1_workup Aqueous Workup: (HCl, NaHCO₃, Brine) p1_react->p1_workup p1_iso Isolate: Dry & Concentrate p1_workup->p1_iso p2_setup Combine Boc-Intermediate, Sodium Benzenesulfinate, DMF p1_iso->p2_setup To next step p2_react Heat to 80 °C for 18-24h p2_setup->p2_react p2_workup Quench with Water & Extract with EtOAc p2_react->p2_workup p2_purify Purify: Column Chromatography p2_workup->p2_purify p3_setup Dissolve Protected Product in DCM, cool to 0 °C p2_purify->p3_setup To next step p3_react Add TFA, Stir at RT for 2-3h p3_setup->p3_react p3_workup Concentrate, Basify (NaOH) & Extract with DCM p3_react->p3_workup p3_final Isolate Final Product & Characterize (NMR, MS) p3_workup->p3_final

Application

Application Note: 5-(Phenylsulfonyl)pentan-1-amine as a Privileged Building Block in Medicinal Chemistry and PROTAC Linker Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 1-Pentanamine, 5-(phenylsulfonyl)- (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 1-Pentanamine, 5-(phenylsulfonyl)- (CAS No. 944325-14-8) | Formula: C11H17NO2S | MW: 227.33 g/mol .

Chemical Identity & Mechanistic Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies and assembling complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs). 5-(Phenylsulfonyl)pentan-1-amine is a highly versatile aliphatic amine that seamlessly integrates two highly valuable chemical features:

  • The Phenylsulfonyl Pharmacophore: The phenylsulfonyl group is a privileged structural motif, particularly in the design of 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists[1]. It acts as a potent hydrogen bond acceptor and provides an aromatic ring for hydrophobic interactions within target binding pockets[2].

  • The Flexible Pentyl Amine Linker: The 5-carbon aliphatic chain provides an optimal spatial distance (spacer) without introducing excessive steric hindrance. The terminal primary amine serves as a highly reactive nucleophilic handle, enabling rapid diversification via reductive amination, amide coupling, or SNAr reactions[3].

Pharmacophore Ligand_Amine Basic Amine Core (Derived from Primary Amine) Receptor_Asp Asp3.32 (Ionic Interaction) Ligand_Amine->Receptor_Asp Salt Bridge Ligand_Sulfonyl Phenylsulfonyl Group (H-Bond Acceptor) Ligand_Amine->Ligand_Sulfonyl Pentyl Linker Receptor_Ser Ser5.43 & Asn6.55 (H-Bonding) Ligand_Sulfonyl->Receptor_Ser Hydrogen Bond Ligand_Phenyl Phenyl Ring (Hydrophobic/Aromatic) Ligand_Sulfonyl->Ligand_Phenyl Receptor_Phe Phe6.52 (Pi-Pi Stacking) Ligand_Phenyl->Receptor_Phe Hydrophobic

Fig 1. 5-HT6R pharmacophore model mapping the building block's interactions.

Application 1: Synthesis of 5-HT6 Receptor Antagonists

Mechanistic Causality

To synthesize potent 5-HT6 receptor ligands, the primary amine of 5-(phenylsulfonyl)pentan-1-amine is typically coupled to a heterocyclic core (e.g., an aldehyde-bearing indole or imidazopyridine) via direct reductive amination. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reducing agent of choice. The causality behind this choice lies in STAB's electron-withdrawing acetoxy groups, which reduce the nucleophilicity of the hydride. This allows STAB to selectively reduce the transient iminium ion intermediate without prematurely reducing the starting aldehyde to an alcohol[4].

Protocol A: Direct Reductive Amination (Self-Validating Workflow)

Reagents: Heterocyclic Aldehyde (1.0 eq), 5-(phenylsulfonyl)pentan-1-amine (1.1 eq), NaBH(OAc)3 (1.5 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE).

  • Imine Formation: Dissolve the heterocyclic aldehyde (1.0 mmol) and 5-(phenylsulfonyl)pentan-1-amine (1.1 mmol) in anhydrous DCE (10 mL) under an inert nitrogen atmosphere. Add glacial acetic acid (0.1 mmol) to catalyze the dehydration step. Stir at room temperature (RT) for 1 hour.

    • Validation Check: Take a 10 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS. The presence of the imine mass (M+H) and depletion of the aldehyde validates the completion of step 1.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to prevent thermal runaway. Allow the mixture to warm to RT and stir for an additional 4–12 hours.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL).

    • Causality: The basic bicarbonate neutralizes the acetic acid, destroys unreacted STAB, and ensures the newly formed secondary amine is fully deprotonated (free-based) to maximize partitioning into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Application 2: PROTAC Linker & Molecular Glue Assembly

Mechanistic Causality

In targeted protein degradation, the 5-carbon chain of this building block acts as an ideal flexible linker, while the phenylsulfonyl group can serve as a lipophilic tag to enhance cell permeability or as a direct binding motif for specific E3 ligases. Coupling this amine to a carboxylic acid-bearing E3 ligand (e.g., a lenalidomide derivative) requires a highly efficient coupling reagent to prevent epimerization. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, driving the amide bond formation to completion within minutes[3].

PROTAC_Workflow BB 5-(Phenylsulfonyl) pentan-1-amine Coupling Amide Coupling (HATU, DIPEA, DMF) BB->Coupling E3 E3 Ligase Ligand (Carboxylic Acid) E3->Coupling Intermediate PROTAC Precursor (Sulfonyl-Tagged) Coupling->Intermediate RT, 30 min Purification RP-HPLC Purification (C18 Column) Intermediate->Purification

Fig 2. Workflow for assembling PROTAC precursors via HATU-mediated amide coupling.

Protocol B: HATU-Mediated Amide Coupling

Reagents: E3 Ligand Carboxylic Acid (1.0 eq), 5-(phenylsulfonyl)pentan-1-amine (1.2 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), N,N-Dimethylformamide (DMF).

  • Activation: Dissolve the E3 Ligand Carboxylic Acid (0.5 mmol) and HATU (0.6 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.5 mmol) and stir at RT for 5 minutes.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing it to attack HATU to form the active ester without competing with the primary amine as a nucleophile.

  • Coupling: Add 5-(phenylsulfonyl)pentan-1-amine (0.6 mmol) to the activated mixture. Stir at RT for 30–60 minutes.

    • Validation Check: Analyze via LC-MS. The reaction is self-validating when the active ester intermediate is entirely consumed and replaced by the desired PROTAC precursor mass (M+H).

  • Isolation: Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (3 x 10 mL).

    • Causality: The sequential acidic and basic washes remove unreacted amine, DIPEA, and HATU byproducts (HOAt), leaving the neutral amide product in the organic phase.

  • Final Purification: Concentrate and purify via Reverse-Phase HPLC (C18 column, Water/MeCN with 0.1% TFA) to yield the highly pure PROTAC precursor.

Quantitative Data Summary

The table below summarizes the optimized stoichiometric and physical parameters for utilizing 5-(phenylsulfonyl)pentan-1-amine in the described workflows, ensuring reproducible scale-up.

Reaction ParameterProtocol A: Reductive AminationProtocol B: Amide Coupling
Amine Equivalents 1.1 eq1.2 eq
Core Reactant Aldehyde/Ketone (1.0 eq)Carboxylic Acid (1.0 eq)
Catalyst / Reagent NaBH(OAc)3 (1.5 eq)HATU (1.2 eq)
Base / Additive Glacial AcOH (0.1 eq)DIPEA (3.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)N,N-Dimethylformamide (DMF)
Temperature & Time 0 °C to RT, 4–12 hoursRT, 0.5–1 hour
In-Process Control LC-MS (Imine reduction tracking)LC-MS (Active ester consumption)
Typical Isolated Yield 75% – 88%85% – 95%
Expected Purity (HPLC) > 95%> 98%

References

  • A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States. Journal of Medicinal Chemistry. URL:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Center for Biotechnology Information (PMC). URL:[Link]

  • A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 1-Pentanamine, 5-(phenylsulfonyl)-

Introduction: Unveiling the Potential of a Hybrid Scaffold In the landscape of modern drug discovery, the strategic combination of distinct chemical moieties to create hybrid molecules is a cornerstone of rational design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of distinct chemical moieties to create hybrid molecules is a cornerstone of rational design. 1-Pentanamine, 5-(phenylsulfonyl)- (CAS No. 944325-14-8) represents such a molecule, integrating a flexible pentanamine chain with a rigid phenylsulfonyl group.[1] While this specific compound is not extensively characterized in the public domain, its constituent parts provide a strong rationale for targeted in vitro investigation.

The phenylsulfonyl group is a well-established pharmacophore found in a multitude of therapeutic agents. As a key component of sulfonamide drugs, it is known to confer a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The mechanism often involves the inhibition of key enzymes, such as dihydropteroate synthase in bacteria or cyclooxygenases (COX) in inflammatory pathways.[2][4][5]

Concurrently, the pentanamine moiety, a simple alkylamine, is not merely an inert linker. The length and lipophilicity of such alkyl chains can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, affecting its ability to cross cellular membranes and interact with biological targets.[6] Alkylamines themselves have demonstrated intrinsic biological activities, including cytotoxicity against tumor cells and roles as building blocks for antihistaminic and antimalarial drugs.[1][7][8]

This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the in vitro characterization of 1-Pentanamine, 5-(phenylsulfonyl)-. We hypothesize that this compound may exhibit cytotoxic and/or anti-inflammatory activities. The following protocols are designed to rigorously test these hypotheses and provide a foundational understanding of the compound's biological potential.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-Pentanamine, 5-(phenylsulfonyl)-. This compound should be handled in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] In case of exposure, follow the first-aid measures outlined in the SDS. The compound is stable under normal conditions but should be stored away from strong oxidizing agents.[6]

Part 1: Assessment of Cytotoxic Activity

A primary screening step for any novel compound is to assess its general effect on cell viability. This provides a therapeutic window for non-cytotoxic applications or can identify potential as an anticancer agent.[9][10] We will employ two robust and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.[7][11]

Conceptual Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 1-Pentanamine, 5-(phenylsulfonyl)- in DMSO Serial_Dilution Create Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture Cancer & Normal Cell Lines (e.g., HeLa, MCF-7, and HEK293) Cell_Seeding Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Dilutions Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay_Specific Perform MTT or Neutral Red Assay Incubation->Assay_Specific Read_Absorbance Measure Absorbance with Plate Reader Assay_Specific->Read_Absorbance Calc_Viability Calculate % Cell Viability vs. Control Read_Absorbance->Calc_Viability Calc_IC50 Determine IC50 Value (Non-linear Regression) Calc_Viability->Calc_IC50 Selectivity_Index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) Calc_IC50->Selectivity_Index

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][11] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[12]

Materials:

  • 1-Pentanamine, 5-(phenylsulfonyl)-

  • DMSO (cell culture grade)

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 1-Pentanamine, 5-(phenylsulfonyl)- in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Protocol 1.2: Neutral Red Uptake (NRU) Assay

Principle: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][14] Cellular damage, particularly to the cell membrane, impairs this ability, thus the amount of dye retained is proportional to the number of viable cells.[15]

Materials:

  • Materials from Protocol 1.1 (excluding MTT and its solubilizer)

  • Neutral Red solution (e.g., 40 µg/mL in culture medium)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral Red Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[15]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Neutral Red Incubation: After the 24-48 hour treatment period, carefully remove the treatment medium. Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2 hours at 37°C, 5% CO₂.[16]

  • Washing: Aspirate the Neutral Red solution and wash the cells gently with 150 µL of DPBS to remove excess dye.[15]

  • Dye Extraction: Aspirate the DPBS. Add 150 µL of Neutral Red Destain Solution to each well. Shake the plate for 10 minutes on an orbital shaker to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.[16]

Data Analysis: Analysis is identical to the MTT assay. Calculate % viability and determine the IC₅₀ value.

ParameterMTT AssayNeutral Red Uptake Assay
Cellular Target Mitochondrial Dehydrogenase ActivityLysosomal Integrity
Endpoint Formazan Absorbance (570 nm)Extracted Dye Absorbance (540 nm)
Advantages Widely used, high-throughput, reflects metabolic activity.[11]Sensitive to membrane damage, good reproducibility.[7]
Potential Issues Interference from reducing agents.Dye precipitation at high concentrations.

Part 2: Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological process mediated by enzymes like cyclooxygenases (COX) and signaling molecules like cytokines.[17] The phenylsulfonyl moiety is a known feature of many COX inhibitors.[5] Therefore, assessing the compound's ability to inhibit COX enzymes and modulate cytokine release is a logical next step.

Protocol 2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid into prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This activity is measured by monitoring the oxidation of a fluorometric probe (e.g., Amplex™ Red), which generates a fluorescent product. Inhibition of this process by the test compound leads to a decrease in the fluorescent signal.

Conceptual Workflow for COX Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Enzyme_Prep Prepare Human Recombinant COX-1 and COX-2 Enzymes Add_Reagents Add Buffer, Heme, Enzyme, and Inhibitor Enzyme_Prep->Add_Reagents Compound_Prep Prepare Serial Dilutions of Test Compound & Controls (e.g., Celecoxib) Compound_Prep->Add_Reagents Substrate_Prep Prepare Arachidonic Acid (Substrate) and Probe (e.g., Amplex Red) Initiate_Reaction Add Arachidonic Acid to start reaction Substrate_Prep->Initiate_Reaction Pre_incubation Pre-incubate to allow Inhibitor-Enzyme Binding Add_Reagents->Pre_incubation Pre_incubation->Initiate_Reaction Read_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Read_Fluorescence Calc_Inhibition Calculate % Inhibition vs. Control Read_Fluorescence->Calc_Inhibition Calc_IC50 Determine IC50 Value for COX-1 and COX-2 Calc_Inhibition->Calc_IC50 Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Calc_IC50->Selectivity_Index

Caption: Workflow for fluorometric COX inhibition assay.

Materials:

  • COX-2 (human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, BPS Bioscience, or BioVision)

  • 1-Pentanamine, 5-(phenylsulfonyl)-

  • Known selective COX-2 inhibitor (e.g., Celecoxib) and non-selective inhibitor (e.g., Diclofenac)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587-590 nm)

Procedure: (Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial kit.)

  • Reagent Preparation: Prepare all kit components (assay buffer, heme, enzymes, probe, substrate) as directed by the manufacturer.

  • Plate Setup: Set up wells for "Background" (no enzyme), "100% Initial Activity" (enzyme, no inhibitor), "Vehicle Control" (enzyme + DMSO), and "Test Inhibitor" (enzyme + test compound at various concentrations). Perform all setups in duplicate or triplicate.

  • Inhibitor Addition: Add 10 µL of serially diluted 1-Pentanamine, 5-(phenylsulfonyl)-, or control inhibitors to the appropriate wells. Add 10 µL of vehicle (e.g., Assay Buffer with DMSO) to the control wells.

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except the "Background" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to initiate the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Subtract the background rate from all other rates.

  • Calculate the percentage of inhibition: % Inhibition = ((Rate of Vehicle Control - Rate of Inhibitor) / Rate of Vehicle Control) * 100

  • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

  • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[5]

ParameterExpected Outcome for Potent Anti-inflammatory
COX-2 IC₅₀ Low (nM to low µM range)
COX-1 IC₅₀ High (µM range)
Selectivity Index > 1 (ideally > 10)
Protocol 2.2: Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages

Principle: Macrophages, when stimulated with bacterial lipopolysaccharide (LPS), produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] This assay measures the ability of the test compound to suppress the release of these cytokines, a key indicator of anti-inflammatory activity. Cytokine levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 1-Pentanamine, 5-(phenylsulfonyl)-

  • Dexamethasone (positive control)

  • 96-well sterile microplates

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with non-cytotoxic concentrations (determined from Part 1) of 1-Pentanamine, 5-(phenylsulfonyl)- for 1-2 hours. Include wells with Dexamethasone as a positive control and vehicle as a negative control.

  • LPS Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate to produce a colorimetric signal.

  • Absorbance Reading: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit.

Data Analysis:

  • Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.

  • Use the standard curve to calculate the concentration (pg/mL or ng/mL) of TNF-α and IL-6 in each sample.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-Pentanamine, 5-(phenylsulfonyl)-. By systematically evaluating its cytotoxic and anti-inflammatory potential, researchers can generate the foundational data necessary to guide further investigation. Positive results in these assays—such as selective cytotoxicity towards cancer cells or potent, selective inhibition of COX-2—would warrant progression to more complex cell-based assays, mechanism of action studies, and eventually, in vivo models. This structured approach ensures a scientifically rigorous evaluation, paving the way for the potential discovery of a novel therapeutic agent.

References

  • Apphem. (n.d.). 1-Pentanamine, 5-(phenylsulfonyl)-.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Lavanya, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 22(33), 18365-18387.
  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • Bio-protocol. (2022). Neutral Red Uptake Assay. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • RxList. (2021). How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. Retrieved from [Link]

  • Hall, I. H., et al. (2001). Cytotoxicity and Antineoplastic Activities of Alkylamines and Their Borane Derivatives. Metal-Based Drugs, 8(3), 147-155.
  • IntechOpen. (2025).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioVision. (n.d.). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (2002). Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019).
  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2014). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones.
  • PubMed Central. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides.
  • Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • HELDA. (n.d.). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY.
  • Protocols.io. (2023).
  • ResearchGate. (2018).
  • PubMed Central. (2017).
  • ResearchGate. (2016).
  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Taylor & Francis Online. (2020).
  • PubMed Central. (2021).
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • PubMed. (2021).
  • BenchChem. (n.d.). An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity.

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Application

Application Note: Cross-Coupling Strategies for 1-Pentanamine, 5-(phenylsulfonyl)- as a Versatile Building Block

Abstract This technical guide provides detailed application notes and robust protocols for the utilization of 1-Pentanamine, 5-(phenylsulfonyl)- in palladium-catalyzed cross-coupling reactions. This bifunctional molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the utilization of 1-Pentanamine, 5-(phenylsulfonyl)- in palladium-catalyzed cross-coupling reactions. This bifunctional molecule, containing both a terminal primary amine and an aromatic phenylsulfonyl group, serves as a valuable and versatile building block in medicinal chemistry and materials science. We present field-proven methodologies for its engagement in Buchwald-Hartwig amination for C-N bond formation, as well as Suzuki-Miyaura and Sonogashira couplings for C-C bond formation on a functionalized phenylsulfonyl scaffold. The protocols are designed for reproducibility and include expert insights into the rationale behind reagent selection and reaction conditions, troubleshooting, and data interpretation.

Introduction: The Strategic Value of a Bifunctional Linker

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] These transformations are fundamental in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5] The substrate, 1-Pentanamine, 5-(phenylsulfonyl)- (Figure 1), is a uniquely valuable synthon due to its orthogonal reactivity. The aliphatic primary amine is a prime nucleophile for C-N coupling reactions like the Buchwald-Hartwig amination, while the phenyl group of the sulfonamide can be functionalized with a leaving group (e.g., a halide) to act as an electrophile in C-C couplings such as the Suzuki-Miyaura or Sonogashira reactions.

The phenylsulfonyl group is generally robust and stable under many cross-coupling conditions, making it an excellent scaffold.[6][7][8][9] This guide provides researchers with the foundational protocols to leverage the full synthetic potential of this molecule.

Figure 1: Structure of 1-Pentanamine, 5-(phenylsulfonyl)- CAS: 944325-14-8 Molecular Formula: C₁₁H₁₇NO₂S[10] Molecular Weight: 227.32 g/mol [10]

Protocol I: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[4] For primary alkylamines like 1-Pentanamine, 5-(phenylsulfonyl)-, a key challenge is preventing a second N-arylation, which would lead to an undesired tertiary aniline.[5] The selection of a sterically hindered and electron-rich phosphine ligand is critical to promote the desired mono-arylation and ensure high catalytic turnover.

Mechanistic Rationale & Catalyst Selection

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[4][11]

For primary amines, ligands such as BrettPhos have demonstrated exceptional performance, providing a wide substrate scope and often requiring low catalyst loadings and short reaction times.[12][13][14] The bulky nature of these ligands facilitates the reductive elimination step and disfavors the binding of the bulkier secondary amine product, thus suppressing diarylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L₂Pd(II)(Ar)(NR'H) oa_complex->amide_complex Amine Coordination (R'NH₂) deprotonated_complex L₂Pd(II)(Ar)(NR') amide_complex->deprotonated_complex Deprotonation (Base) deprotonated_complex->pd0 Reductive Elimination Ar-NR'H

Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocol

This protocol describes the coupling of 1-Pentanamine, 5-(phenylsulfonyl)- with 4-bromotoluene as a model aryl halide.

Materials:

  • 1-Pentanamine, 5-(phenylsulfonyl)- (1.2 mmol, 1.2 eq.)

  • 4-Bromotoluene (1.0 mmol, 1.0 eq.)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Argon or Nitrogen source

Procedure:

  • To the Schlenk tube, add the aryl bromide (if solid), BrettPhos Pd G3 precatalyst, and NaOt-Bu.

  • Seal the tube with a rubber septum, and evacuate and backfill with inert gas (repeat 3 times).

  • Through the septum, add the anhydrous toluene via syringe.

  • Add the 1-Pentanamine, 5-(phenylsulfonyl)- via syringe, followed by the aryl bromide (if liquid).

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or GC-MS (typical reaction times are 2-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Scope

The choice of base and ligand system is crucial for success across different aryl halides.

Aryl Halide (Ar-X)Typical Ligand/PrecatalystBaseTemp (°C)Notes
Aryl IodideBrettPhos Pd G3NaOt-Bu80-100Generally the most reactive, shorter reaction times.
Aryl BromideBrettPhos Pd G3NaOt-Bu100-110Excellent balance of reactivity and substrate availability.[12][13]
Aryl ChlorideBrettPhos Pd G3 / RuPhos Pd G3LHMDS / K₃PO₄100-120More challenging; may require higher catalyst loading or a stronger base like LHMDS.[13][15]
Aryl TriflateBrettPhos Pd G3K₂CO₃ / Cs₂CO₃80-100Good alternative to halides, often highly reactive.

Protocol II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[16] To utilize 1-Pentanamine, 5-(phenylsulfonyl)- as the electrophilic partner, it must first be functionalized with a leaving group on the phenyl ring, for example, as 1-(4-bromophenylsulfonyl)-5-pentanamine . The primary amine group can potentially interfere by coordinating to the palladium catalyst.[17] While some couplings on unprotected anilines are successful,[18] a protection strategy is often more robust for primary alkylamines.

General Workflow: Protection and Coupling

This workflow outlines a two-step sequence: N-protection followed by Suzuki-Miyaura coupling.

Suzuki_Workflow start Start: 1-(4-bromophenylsulfonyl) -5-pentanamine protect Step 1: N-Protection (e.g., (Boc)₂O, TEA, DCM) start->protect protected_amine N-Boc Protected Intermediate protect->protected_amine suzuki Step 2: Suzuki Coupling (Ar'-B(OH)₂, Pd Catalyst, Base) protected_amine->suzuki coupled_product N-Boc Protected Coupled Product suzuki->coupled_product deprotect Step 3: Deprotection (e.g., TFA or HCl in Dioxane) coupled_product->deprotect final_product Final Product deprotect->final_product

Diagram 2: Workflow for Suzuki coupling with an amine-containing substrate.

Detailed Experimental Protocol (Post-Protection)

This protocol assumes the starting material is the N-Boc protected version of 1-(4-bromophenylsulfonyl)-5-pentanamine.

Materials:

  • N-Boc-[1-(4-bromophenylsulfonyl)-5-pentanamine] (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 1.5 eq.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or SPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.), aqueous solution (2 M)

  • 1,4-Dioxane or Toluene/Water mixture (4:1 ratio, 5 mL)

  • Oven-dried microwave vial or Schlenk tube with a stir bar

Procedure:

  • In the reaction vial, combine the N-Boc protected aryl bromide, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the vial with an inert gas.

  • Add the solvent (e.g., Dioxane), followed by the aqueous base solution.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C. Alternatively, microwave heating can significantly reduce reaction times.[3]

  • Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the N-Boc protected coupled product.

  • Deprotection: Dissolve the purified product in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA) at room temperature until deprotection is complete. Remove volatiles under reduced pressure to yield the final product.

Data Summary and Scope

The phenylsulfonyl group is highly compatible with Suzuki-Miyaura reaction conditions.[6][8]

Boronic Acid/EsterCatalystBaseSolventNotes
Arylboronic acidPd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OStandard, reliable conditions for most aryl partners.
Heteroarylboronic acidSPhos or XPhos Pd G2/G3K₃PO₄Dioxane/H₂OHeterocycles can be challenging; advanced ligands improve yields.
Vinylboronic acid/esterPd(dppf)Cl₂Na₂CO₃DME/H₂OCoupling proceeds with retention of stereochemistry.
Alkylboronic ester (MIDA)Buchwald Ligand PrecatalystsK₃PO₄THF/H₂OMIDA boronates offer slow release and high functional group tolerance.[16]

Protocol III: Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, typically using a dual Pd/Cu catalytic system.[19] As with the Suzuki coupling, this protocol assumes the use of a halogenated phenylsulfonyl starting material, such as 1-(4-iodophenylsulfonyl)-5-pentanamine , which may require N-protection. The use of an aryl iodide is preferred for Sonogashira couplings due to its higher rate of oxidative addition.

Mechanistic Considerations

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to form the C-C bond.[19] The amine base is crucial for deprotonating the alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Ar-X (Oxidative Addition) oa_complex->pd0 Ar-C≡C-R' (Reductive Elimination) transmetalation Transmetalation oa_complex->transmetalation cu_x Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_x->cu_acetylide R'-C≡C-H, Base cu_acetylide->cu_x cu_acetylide->transmetalation

Diagram 3: Simplified Sonogashira Catalytic Cycles.

Detailed Experimental Protocol

This protocol describes the coupling of N-Boc protected 1-(4-iodophenylsulfonyl)-5-pentanamine with phenylacetylene.

Materials:

  • N-Boc-[1-(4-iodophenylsulfonyl)-5-pentanamine] (1.0 mmol, 1.0 eq.)

  • Phenylacetylene (1.2 mmol, 1.2 eq.)

  • Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 mmol, 3.0 eq.)

  • Anhydrous THF or DMF (5 mL)

  • Oven-dried Schlenk tube with stir bar

Procedure:

  • Add the protected aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to the Schlenk tube.

  • Seal, evacuate, and backfill with inert gas (3 cycles).

  • Add the anhydrous solvent, followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne (phenylacetylene) dropwise while stirring.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 1-6 hours.

  • Monitor by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Proceed with N-Boc deprotection as described in the Suzuki protocol.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]

  • Frederickson, M., & Hsung, R. P. (2004). Sonogashira Cross-Couplings of Ynamides. Syntheses of Urethane- and Sulfonamide-Terminated Conjugated Phenylacetylenic Systems. Organic Letters, 6(15), 2575–2578. [Link]

  • Allouch, F., Grolleau, J., Gidi, Y., Le-Breton, L., & Morin, J.-F. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(49), 36043-36048. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. [Link]

  • Allouch, F., Grolleau, J., Gidi, Y., Le-Breton, L., & Morin, J.-F. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. ResearchGate. [Link]

  • Allouch, F., Grolleau, J., Gidi, Y., Le-Breton, L., & Morin, J.-F. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Publishing. [Link]

  • Allouch, F., Grolleau, J., Gidi, Y., Le-Breton, L., & Morin, J.-F. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Tian, Z.-Y., Wang, S.-M., Jia, S.-J., Song, H.-X., & Zhang, C.-P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(20), 5454–5457. [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St. Andrews. [Link]

  • ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Al-Harrasi, A., & Langer, P. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PMC. [Link]

  • Semantic Scholar. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Semantic Scholar. [Link]

  • Kwong, F. Y., & So, C. M. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. RSC Publishing. [Link]

  • Appchem. (n.d.). 1-Pentanamine, 5-(phenylsulfonyl)-. Appchem. [Link]

  • d'Andrea, L., & Steinmann, C. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. Aalborg Universitet. [Link]

  • ResearchGate. (2025). Synthesis and analgesic activity of some new phenyl sulfonyl derivatives. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. CEM Corporation. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Study of 5–[(Phenylsulfonyl)Amino]–1,3,4–Thiadiazole–2–Sulfonamide. Longdom Publishing. [Link]

  • MDPI. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-

Welcome to the technical support center for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable amino sulfone intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Overview of Synthetic Strategy

The synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- (Structure: Ph-SO₂-(CH₂)₅-NH₂) is most reliably achieved through a two-stage process. The core challenge is not the formation of a sulfonamide bond, but rather the construction of an alkyl sulfone followed by the introduction of a primary amine. The most robust strategies involve the initial synthesis of a key intermediate, a 5-halo-1-(phenylsulfonyl)pentane, followed by a nucleophilic substitution to introduce the amine functionality.

This guide will focus on two primary, industry-standard pathways for the amination step: the Gabriel Synthesis and the Azide Reduction method . We will dissect common failure points in both the intermediate preparation and the final amination, providing clear, actionable solutions.

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amination (Choose Route) cluster_1a Route A: Gabriel Synthesis cluster_1b Route B: Azide Reduction A 1,5-Dihalopentane (e.g., 1,5-dibromopentane) C Key Intermediate: 5-Bromo-1-(phenylsulfonyl)pentane A->C SN2 Reaction B Sodium Benzenesulfinate (PhSO₂Na) B->C E N-(5-(phenylsulfonyl)pentyl)phthalimide C->E I 5-Azido-1-(phenylsulfonyl)pentane C->I D Potassium Phthalimide D->E G Final Product: 1-Pentanamine, 5-(phenylsulfonyl)- E->G Hydrazinolysis F Hydrazine (NH₂NH₂) F->G H Sodium Azide (NaN₃) H->I K Final Product: 1-Pentanamine, 5-(phenylsulfonyl)- I->K Reduction J Reducing Agent (e.g., H₂/Pd, LiAlH₄) J->K

Figure 1: General synthetic workflow for 1-Pentanamine, 5-(phenylsulfonyl)-.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low Yield During Synthesis of the Key Intermediate, 5-Bromo-1-(phenylsulfonyl)pentane

Question: My reaction between 1,5-dibromopentane and sodium benzenesulfinate results in a low yield of the desired monosubstituted product. My TLC plate shows unreacted starting material and a significant non-polar byproduct. What is happening?

Answer: This is a classic challenge of controlling stoichiometry in a reaction with two identical leaving groups. The primary issues are often incomplete reaction and the formation of a di-substituted byproduct, 1,5-bis(phenylsulfonyl)pentane.

  • Causality & Explanation:

    • Formation of Di-substituted Byproduct: The product, 5-bromo-1-(phenylsulfonyl)pentane, is also an alkyl halide. It can react with a second equivalent of sodium benzenesulfinate to form the undesired di-sulfone. This byproduct is typically a crystalline solid with very low solubility in many organic solvents.

    • Incomplete Reaction: Sodium benzenesulfinate has limited solubility in less polar aprotic solvents. If the reagent does not fully dissolve or if the reaction time is too short, a significant amount of 1,5-dibromopentane will remain.

  • Solutions & Optimization:

    • Control Stoichiometry: Use a significant excess of the dihalide. A molar ratio of 3 to 5 equivalents of 1,5-dibromopentane to 1 equivalent of sodium benzenesulfinate is recommended. This statistically favors monosubstitution and ensures the sulfinate is the limiting reagent. The excess, volatile dibromopentane can be removed later under reduced pressure.

    • Optimize Solvent and Temperature:

      • Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the sodium benzenesulfinate.

      • Maintain a moderate temperature (e.g., 60-80 °C). Excessively high temperatures can promote elimination or other side reactions, although this is less of a concern with primary halides.

    • Monitor the Reaction: Track the disappearance of the sodium benzenesulfinate (which is the limiting reagent) via TLC. A stain like potassium permanganate can be used to visualize the sulfone products.

Issue 2: Poor Yield in the Gabriel Synthesis Amination Step

Question: After reacting my 5-bromo-1-(phenylsulfonyl)pentane with potassium phthalimide and then hydrazine, my yield of the final amine is extremely low. Where did my product go?

Answer: Low yields in the Gabriel synthesis typically point to one of three areas: an ineffective initial Sₙ2 reaction, incomplete hydrazinolysis, or product loss during workup.

  • Causality & Explanation:

    • Ineffective Sₙ2 Reaction: Potassium phthalimide is a bulky nucleophile. While the primary halide substrate is ideal, the reaction requires appropriate conditions to proceed efficiently. The most common error is the presence of moisture, which can quench the phthalimide anion, or using a solvent in which the potassium phthalimide is not sufficiently soluble.[1][2]

    • Incomplete Hydrazinolysis: The cleavage of the N-alkyl phthalimide intermediate with hydrazine to release the free amine is a critical step.[3][4] Insufficient hydrazine, low reaction temperature, or too short a reaction time will result in unreacted intermediate, which will be lost during the basic extraction of the final product. The phthalhydrazide byproduct that forms is often a precipitate, which can sometimes trap the desired product.

    • Product Loss During Workup: The final product is a primary amine, making it basic and water-soluble at acidic or neutral pH, especially as its hydrochloride salt. Improper pH control during extraction can lead to significant product loss into the aqueous phases.

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions for Sₙ2: Dry your solvent (DMF is ideal) and glassware thoroughly. Potassium phthalimide is hygroscopic; use freshly opened reagent or dry it in a vacuum oven before use.

    • Drive Hydrazinolysis to Completion:

      • Use a slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents).

      • Use a protic solvent like ethanol and heat the reaction to reflux for several hours (2-4 hours is typical). Monitor the disappearance of the phthalimide intermediate by TLC.

    • Careful pH Control During Workup: After hydrazinolysis, the reaction mixture is typically acidified first (e.g., with HCl) to precipitate the phthalhydrazide, which can be filtered off. Crucially , your amine product is now in the aqueous filtrate as the hydrochloride salt. To recover it, you must:

      • Make the filtrate strongly basic (pH > 12) with a concentrated base like 6M NaOH to deprotonate the ammonium salt to the free amine.

      • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform multiple extractions (3-4 times) to ensure complete recovery.

Troubleshooting_Low_Yield Start Low Final Yield of Amine CheckIntermediate Was the intermediate Ph-SO₂-(CH₂)₅-Br pure and obtained in good yield? Start->CheckIntermediate CheckSN2 Problem in Amination Step. Was the Sₙ2 reaction (e.g., with K-Phthalimide) run under anhydrous conditions? CheckIntermediate->CheckSN2 Yes Solution1 Optimize Stage 1: - Use excess dihalide - Use polar aprotic solvent (DMF) CheckIntermediate->Solution1 No CheckCleavage Was the deprotection/ reduction step complete? (e.g., full hydrazinolysis) CheckSN2->CheckCleavage Yes Solution2 Optimize Sₙ2 Step: - Dry solvent & glassware - Use fresh/dry reagents CheckSN2->Solution2 No CheckWorkup Was pH carefully controlled during acid-base extraction? CheckCleavage->CheckWorkup Yes Solution3 Optimize Cleavage: - Use excess reagent (e.g., hydrazine) - Increase reaction time/temp (reflux) CheckCleavage->Solution3 No Solution4 Optimize Workup: - Basify to pH > 12 before extraction - Perform multiple extractions CheckWorkup->Solution4 No End Yield Improved CheckWorkup->End Yes

Figure 2: Troubleshooting flowchart for low yield of the final product.

Frequently Asked Questions (FAQs)

Q1: Which amination route is better, Gabriel Synthesis or Azide Reduction?

A1: Both methods are highly effective for converting primary alkyl halides to primary amines. The choice often depends on laboratory safety protocols and reagent availability.

  • Gabriel Synthesis: Generally considered safer as it avoids the use of highly toxic and potentially explosive sodium azide. The reagents are inexpensive and stable.[2][4] The main drawbacks are the sometimes-difficult removal of the phthalhydrazide byproduct and the harsh conditions (refluxing hydrazine) required for cleavage.

  • Azide Reduction: The Sₙ2 reaction with sodium azide is typically very clean and high-yielding. A variety of mild reduction methods are available (e.g., catalytic hydrogenation with H₂/Pd, Staudinger reaction with PPh₃/H₂O). However, sodium azide is acutely toxic and can form explosive heavy metal azides. Strict safety protocols must be followed.

For most lab-scale syntheses, the Gabriel synthesis is the recommended starting point due to its more favorable safety profile.

Q2: My final amine product appears as a streak on my silica TLC plate. How can I get clean spots and purify it effectively?

A2: Streaking of amines on silica gel is a very common issue caused by the basic nature of the amine interacting strongly with the acidic silanol groups on the silica surface.

  • For TLC Analysis: Add 1-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., 94:5:1 DCM/Methanol/Et₃N). The basic additive will competitively bind to the acidic sites on the silica, allowing your amine to travel up the plate cleanly.

  • For Column Chromatography: Pre-treating your silica gel and modifying your eluent is crucial. Create a slurry of your silica gel in your starting eluent (e.g., Hexane or DCM) and add 1-2% triethylamine by volume. Mix well before packing the column. Run the column using an eluent that also contains 1-2% triethylamine.[5] This ensures a consistently basic environment, leading to sharp, symmetrical peaks and efficient separation.

Q3: Can I use direct amination with ammonia instead of these multi-step methods?

A3: While seemingly simpler, direct amination of 5-bromo-1-(phenylsulfonyl)pentane with ammonia is strongly discouraged for obtaining a high yield of the primary amine. The product, 1-Pentanamine, 5-(phenylsulfonyl)-, is itself a nucleophile and can react with the starting alkyl bromide. This leads to a difficult-to-separate mixture of the primary amine, the secondary amine byproduct [(PhSO₂-(CH₂)₅)₂NH], the tertiary amine byproduct, and even the quaternary ammonium salt.[4][6] The Gabriel and Azide syntheses are specifically designed to prevent this over-alkylation, ensuring the clean formation of the primary amine.[1][3]

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)pentane (Intermediate)
  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium benzenesulfinate (1.0 eq), 1,5-dibromopentane (4.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of sulfinate).

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the consumption of the sulfinate by TLC (e.g., 7:3 Hexane/EtOAc).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to remove the solvent and the excess 1,5-dibromopentane. The resulting crude oil or solid is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized or purified by column chromatography.

Protocol 2: Synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- via Gabriel Synthesis
  • Sₙ2 Reaction: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the 5-bromo-1-(phenylsulfonyl)pentane (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture to 80-90 °C for 6-12 hours, or until TLC analysis shows complete consumption of the starting bromide.

  • Hydrazinolysis: Cool the reaction mixture. Dilute it with ethanol (EtOH), then add hydrazine hydrate (1.2 eq). Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup & Isolation:

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Add 2M HCl to the residue until it is strongly acidic (pH ~1). Stir for 30 minutes, then filter to remove the precipitated phthalhydrazide. Wash the solid with a small amount of cold 2M HCl.

    • Transfer the filtrate to a separatory funnel. Make the solution strongly basic (pH > 12) by slowly adding 6M NaOH pellets or solution, ensuring the flask is cooled in an ice bath.

    • Extract the now-basic aqueous layer four times with dichloromethane (DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Pentanamine, 5-(phenylsulfonyl)-.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent system of Dichloromethane/Methanol/Triethylamine (e.g., starting with 98:1:1 and gradually increasing the methanol concentration).

ParameterGabriel SynthesisAzide ReductionDirect Amination (Ammonia)
Primary Product Desired Primary AmineDesired Primary AmineMixture of 1°, 2°, 3° amines
Key Reagents Potassium Phthalimide, HydrazineSodium Azide, Reducing AgentExcess Ammonia
Yield Good to ExcellentGood to ExcellentPoor to Moderate
Purity HighHighLow (Difficult to separate)
Safety Concerns Hydrazine is toxic/corrosiveSodium Azide is highly toxicHigh pressure may be required
Recommendation Recommended Recommended (with caution)Not Recommended
Table 1: Comparison of primary amination methods for synthesis.

References

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Support.
  • ACS Publications. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • Wikipedia. Mitsunobu reaction.
  • National Institute for Cellular Biotechnology. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • OrgoSolver. Gabriel Synthesis: Alkyl Halide to Primary Amine.
  • Organic Chemistry Portal.
  • Thieme E-Books & E-Journals. Diiodine–Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides.
  • ResearchGate. Asymmetric reductive amination of other sulfonamides (3 a–3 p) and....
  • PMC.
  • Journal of the American Chemical Society. (2019).
  • Sigma-Aldrich.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Canadian Science Publishing.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Master Organic Chemistry. (2018). The Gabriel Synthesis For Making Primary Amines.
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Who we serve. (2024).
  • PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • Scilit.
  • Wikipedia. Hinsberg reaction.
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Organic Chemistry Tutor. Gabriel Synthesis.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • YouTube. (2018). 22.4d Synthesis of Amines Gabriel Synthesis.
  • Frontier Research Publication. (2024).
  • Appchem. 1-Pentanamine, 5-(phenylsulfonyl)-.
  • PMC. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • Organic Chemistry Portal.
  • Macmillan Group - Princeton University. (2023).
  • PMC.
  • PMC. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)
  • PMC. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
  • Chemical Synthesis Database. (2025). N,N-dimethyl-1-phenyl-1-pentanamine.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • PubMed. (2023).
  • Organic Syntheses Procedure. trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE.
  • Teledyne Labs.
  • PrepChem.com. Synthesis of phenylsulfonamide.
  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)

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Optimization

Troubleshooting low solubility of 1-Pentanamine, 5-(phenylsulfonyl)- in DMSO

A Guide to Troubleshooting Low Solubility in DMSO Welcome to the technical support guide for 1-Pentanamine, 5-(phenylsulfonyl)-. This resource is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Low Solubility in DMSO

Welcome to the technical support guide for 1-Pentanamine, 5-(phenylsulfonyl)-. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.

This guide is structured in a logical, question-and-answer format to directly address the issues you may be facing. We will progress from fundamental checks to advanced solubilization techniques, ensuring a comprehensive approach to resolving your solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added my 1-Pentanamine, 5-(phenylsulfonyl)- to DMSO, but it's not dissolving or has formed a precipitate. What are the first things I should check?

This is a common issue, and the solution often lies in the initial setup and quality of materials. Before attempting more complex methods, let's review the fundamentals.

A1: Initial Troubleshooting Steps

The primary culprits for poor dissolution are often related to solvent quality and the physical form of the compound.

  • Solvent Purity is Critical: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination in your DMSO can significantly decrease its solvating power for hydrophobic compounds, leading to precipitation or failure to dissolve.[1][2]

    • Action: Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened or properly stored bottle.[1] It is best practice to aliquot your DMSO into smaller, single-use volumes in tightly sealed containers to minimize water absorption.[3]

  • Compound Form and Purity: The physical state of your compound matters. Amorphous compounds tend to dissolve more easily than highly crystalline ones, which have a more stable, lower-energy lattice that is harder to break apart.[2] Impurities can also sometimes enhance or hinder solubility.[2][4]

    • Action: Visually inspect your compound. If it is highly crystalline, be prepared for a longer dissolution time. Ensure you are using a high-quality, verified batch of 1-Pentanamine, 5-(phenylsulfonyl)-.

  • Concentration Limits: Every compound has a saturation limit in a given solvent.[4] It's possible you are simply trying to create a solution that is too concentrated.

    • Action: If a specific high concentration is not required, try preparing a more dilute stock solution. If a high concentration is necessary, you will likely need to employ the enhancement techniques described below.

Q2: I've confirmed my DMSO is anhydrous and I'm using a reasonable concentration, but solubility is still low. What physical methods can I use to help it dissolve?

Once the basics are covered, applying physical energy can often overcome the kinetic barrier to dissolution.

A2: Physical Dissolution Enhancement Techniques

These methods increase the energy of the system to facilitate the breakdown of the compound's crystal lattice and its interaction with the solvent.

  • Agitation (Vortexing/Stirring): This is the simplest method to increase the interaction between the compound particles and the solvent.

    • Protocol: After adding DMSO to your compound, vortex the solution vigorously for 30-60 seconds.[1] For larger volumes, use a magnetic stirrer.

  • Sonication: Using an ultrasonic bath applies high-frequency sound waves, which cause cavitation (the formation and collapse of microscopic bubbles). This process generates localized energy and intense agitation, effectively breaking apart stubborn particles.[5][6]

    • Protocol: Place your sealed vial in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Be mindful that prolonged sonication can generate heat.

  • Gentle Heating: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which can significantly improve solubility.[4][7]

    • Protocol: Gently warm your solution in a water bath, for instance, to 37°C.[1] Do not exceed temperatures that could cause compound degradation. DMSO itself is stable at high temperatures but can decompose near its boiling point (189°C), a reaction catalyzed by acids or bases.[8] Always monitor the solution and combine heating with agitation for best results.

The following flowchart illustrates the decision-making process for these initial steps.

G start Start: Low Solubility Observed check_dmso Q1: Is DMSO Anhydrous & High Purity? start->check_dmso check_conc Q2: Is Concentration Reasonable? check_dmso->check_conc Yes fail Issue Persists: Proceed to Advanced Troubleshooting check_dmso->fail No. Replace DMSO. use_physical Employ Physical Methods check_conc->use_physical Yes check_conc->fail No. Lower Concentration. vortex Vortex / Stir use_physical->vortex sonicate Sonicate use_physical->sonicate heat Gentle Heat (e.g., 37°C) use_physical->heat reassess Reassess Solubility vortex->reassess sonicate->reassess heat->reassess success Success: Compound Dissolved reassess->success Dissolved reassess->fail Not Dissolved

Caption: Initial troubleshooting workflow for low solubility.

Q3: I've tried heating and sonication, but my compound still won't fully dissolve. Are there any chemical modifications or alternative solvent systems I can try?

When physical methods are insufficient, altering the chemical environment is the next logical step. The structure of 1-Pentanamine, 5-(phenylsulfonyl)-, with its primary amine and sulfonyl groups, offers clues for this approach.

A3: Advanced Solubilization Strategies

  • pH Adjustment: The primary amine group (-NH2) on your compound is basic. Protonating this group by adding a small amount of a suitable acid could form a salt, which may have significantly higher solubility in a polar solvent like DMSO.

    • Causality: The formation of an ammonium salt introduces an ionic character to the molecule, which can enhance its interaction with the highly polar DMSO.[8]

    • Protocol: Prepare a dilute solution of a compatible acid (e.g., HCl or formic acid in an organic solvent). Add the acid dropwise to your compound suspension in DMSO while stirring. Monitor for dissolution. Be aware that this will change the chemical nature of your compound in solution, which may impact downstream experiments.

  • Co-Solvent Systems: Sometimes, a mixture of solvents can achieve what a single solvent cannot.[9][10] This is particularly useful if the stock solution will be further diluted into an aqueous medium.

    • Rationale: A co-solvent can modulate the polarity of the solvent system to better match the solute. For compounds that may later be used in aqueous buffers, including a more hydrophilic co-solvent can ease the transition during dilution and prevent precipitation.[3]

    • Examples: Consider creating a stock in a mixture of DMSO and polyethylene glycol (PEG 400) or N-methyl-2-pyrrolidone (NMP).[9][11] The optimal ratio must be determined empirically.

Strategy Principle Considerations
pH Adjustment Forms a more soluble salt by protonating the amine group.Changes the chemical form of the compound; may affect biological activity.
Co-Solvents Modifies the overall polarity of the solvent system.Must be compatible with downstream applications (e.g., cell toxicity).[12]
Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?

This is a classic problem known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3][9]

A4: Preventing Precipitation Upon Aqueous Dilution

The key is to minimize the "solvent shock" experienced by the compound.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform one or more intermediate dilutions.[12]

  • Reverse Addition: Add the small volume of your DMSO stock dropwise into the full volume of your aqueous buffer while vortexing or stirring vigorously.[3] This ensures the DMSO is rapidly dispersed, preventing localized high concentrations of your compound from forming and precipitating.

  • Increase Final DMSO Concentration: While high DMSO levels can be toxic, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[9][12] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[9]

  • Use of Excipients: For cell-based assays, certain additives can act as solubility enhancers.

    • Serum: Proteins like albumin in fetal bovine serum can bind to hydrophobic compounds and help keep them in solution.[9]

    • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice.[9]

The diagram below illustrates the process of preparing a working solution from a DMSO stock.

G cluster_0 Preparation of Working Solution stock Concentrated Stock in 100% Anhydrous DMSO vortex Vortexing / Stirring stock->vortex Add dropwise buffer Aqueous Buffer or Media buffer->vortex working Final Working Solution (e.g., <0.5% DMSO) vortex->working

Caption: Recommended "reverse addition" workflow.

Q5: How can I be sure my compound is stable in DMSO and that the concentration is accurate after my dissolution efforts?

This is a crucial question for ensuring the validity of your experimental results. Compound stability in DMSO can be affected by time, temperature, and repeated freeze-thaw cycles.[1][13]

A5: Verifying Stability and Concentration

  • Visual Inspection: Before each use, visually inspect your thawed stock solution for any signs of precipitation.[9] If present, try to redissolve using the physical methods described earlier. If it does not redissolve, a fresh stock should be prepared.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound degradation and increases the chance of water absorption, which can cause the compound to precipitate out over time.[1][2] It is highly recommended to aliquot your stock solution into single-use volumes for storage at -20°C or -80°C.[1][12]

  • Analytical Verification: For critical applications, analytical methods can confirm the concentration and integrity of your compound.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a standard method to quantify the concentration of your compound and detect the presence of degradation products.[14] A stability-indicating HPLC method can separate the parent compound from any potential degradants.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine the exact concentration of your compound in solution using a certified internal standard. It also provides structural information that can identify degradation products.[14]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Quantitative ¹H NMR (qNMR)
Principle Separates components, quantifies via UV absorbance.Measures proton signal intensity, proportional to molar concentration.[14]
Primary Use Purity assessment, quantification, stability indicating.Absolute quantification, structural elucidation of degradants.[14]
Requirement Often requires a certified reference standard of the analyte.[14]Can use a universal internal standard.

By systematically working through these troubleshooting steps, you can confidently address the solubility challenges of 1-Pentanamine, 5-(phenylsulfonyl)- in DMSO and ensure the reliability and reproducibility of your experiments.

References
  • Crystallization Systems. (2025, September 12). How does dimethylsulfoxide influence the crystallization of compounds? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Deardorff, J. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(7), 611–615. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. Retrieved from [Link]

  • Savjani, K. T., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 1-Pentanamine, 5-(phenylsulfonyl)- synthesis

Welcome to the Technical Support Center for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this sulfonylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this synthesis, with a special focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-, providing both immediate troubleshooting steps and a deeper understanding of the reaction dynamics.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?

Low yield in this sulfonylation is frequently tied to improper temperature control. The reaction of an amine with a sulfonyl chloride is typically exothermic, and managing this heat is crucial for success.[1]

  • Cause A: Reaction temperature is too low. While initial cooling is necessary to control the initial exotherm, maintaining an excessively low temperature throughout the reaction can significantly slow down the reaction rate.[1] According to the Arrhenius equation, reaction rates are exponentially dependent on temperature.[2][3] If the thermal energy is insufficient to overcome the activation energy barrier, the reaction will be incomplete, leaving a significant amount of unreacted 1,5-diaminopentane and benzenesulfonyl chloride.

  • Troubleshooting for Low Temperature:

    • Ensure the initial addition of benzenesulfonyl chloride is performed at a low temperature (0-5 °C) to control the exotherm.

    • After the addition is complete, allow the reaction to gradually warm to room temperature.[4][5]

    • If the reaction is still sluggish (as monitored by TLC or LC-MS), gentle heating (e.g., to 40-50 °C) can be employed to drive the reaction to completion. However, this should be done with caution to avoid side reactions.

  • Cause B: Reaction temperature is too high. An uncontrolled exotherm or excessive heating can lead to several undesirable outcomes:

    • Degradation: The desired product, 1-Pentanamine, 5-(phenylsulfonyl)-, or the starting materials may degrade at elevated temperatures.[1]

    • Side Reactions: Higher temperatures can promote the formation of byproducts, such as the di-sulfonylated product where both amino groups of a diamine starting material react.[4]

  • Troubleshooting for High Temperature:

    • Always add the benzenesulfonyl chloride solution dropwise to the cooled amine solution to allow for efficient heat dissipation.[4]

    • Use an ice bath or a cryocooler to maintain a stable low temperature during the addition.

    • Ensure vigorous stirring to prevent localized hotspots.[1]

Question 2: I am observing a significant amount of a di-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonylated product?

The formation of a di-sulfonylated byproduct is a common challenge when working with diamines. Temperature plays a critical role in controlling the selectivity of this reaction.

  • The Role of Temperature in Selectivity: The formation of the mono-sulfonylated product is the kinetically favored pathway at lower temperatures.[6][7][8][9] Once the first amino group is sulfonated, the nucleophilicity of the remaining amino group is reduced, making the second sulfonylation reaction slower. At higher temperatures, there is sufficient energy to overcome the higher activation barrier for the second sulfonylation, leading to the formation of the thermodynamically more stable, but undesired, di-sulfonylated product.[6][7][8][9]

  • Strategies to Promote Mono-sulfonylation:

    • Maintain Low Temperatures: Conduct the reaction at a consistently low temperature (e.g., 0-5 °C) throughout the addition of the sulfonyl chloride.[4][5]

    • Slow Addition: Add the benzenesulfonyl chloride solution very slowly to the diamine solution. This keeps the concentration of the sulfonyl chloride low at any given time, favoring the reaction with the more nucleophilic primary amine of the diamine over the less nucleophilic mono-sulfonated intermediate.

    • Stoichiometry: Use a slight excess of the 1,5-diaminopentane relative to the benzenesulfonyl chloride. This ensures the complete consumption of the limiting reagent (benzenesulfonyl chloride) before significant di-sulfonylation can occur.

Question 3: My final product is impure, with a polar byproduct that is difficult to remove. What could this be?

A common polar impurity in this reaction is benzenesulfonic acid.

  • Cause: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly moisture-sensitive.[4] If there is water present in the reaction mixture (from solvents, reagents, or glassware), the benzenesulfonyl chloride will readily hydrolyze to form benzenesulfonic acid. This byproduct will not react with the amine and will need to be removed during the workup.

  • Preventative Measures:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Use freshly opened or properly stored benzenesulfonyl chloride.

Data Presentation: Effect of Temperature on Yield and Purity

The following table summarizes the expected impact of reaction temperature on the synthesis of a mono-N-alkylsulfonamide, illustrating the principles discussed above. The data is representative and highlights the trade-offs between reaction rate and selectivity.

Reaction Temperature (°C)Reaction Time (hours)Yield of Mono-sulfonated Product (%)Purity of Mono-sulfonated Product (%)Key Observations
-10 to 024~60-70>95Reaction is slow and may not go to completion, but selectivity for the mono-sulfonated product is high.
0 to 512~80-90>90Optimal balance of reaction rate and selectivity for many sulfonamide syntheses.[4]
Room Temperature (~25)4~70-80~80-85Increased rate of reaction, but a noticeable increase in di-sulfonylated and other byproducts.
502<60<70Significant formation of byproducts and potential for product degradation.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-.

Materials:

  • 1,5-Diaminopentane

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-diaminopentane (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the benzenesulfonyl chloride is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Pentanamine, 5-(phenylsulfonyl)-.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Diamine in Anhydrous DCM add_base Add Triethylamine prep_reagents->add_base cool_mixture Cool to 0°C add_base->cool_mixture add_sulfonyl_chloride Dropwise Addition of Benzenesulfonyl Chloride cool_mixture->add_sulfonyl_chloride stir_cold Stir at 0°C add_sulfonyl_chloride->stir_cold warm_rt Warm to Room Temp. stir_cold->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with Water monitor->quench extract Aqueous Workup quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Experimental Workflow for the Synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product temp_high Temperature Too High issue->temp_high temp_low Temperature Too Low issue->temp_low moisture Moisture Present issue->moisture stoichiometry Incorrect Stoichiometry issue->stoichiometry control_exotherm Improve Cooling & Slow Addition temp_high->control_exotherm warm_gently Warm to RT or Gently Heat temp_low->warm_gently anhydrous_conditions Use Anhydrous Reagents & Inert Atmosphere moisture->anhydrous_conditions adjust_ratio Use Slight Excess of Diamine stoichiometry->adjust_ratio

Caption: Troubleshooting Logic for Optimizing Reaction Temperature.

References

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. [Link]

  • catalyzed N-alkylation of sulfonamides with benzylic alcohols. ScienceDirect. [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Arrhenius equation. Wikipedia. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • 6.2.3.1: Arrhenius Equation. Chemistry LibreTexts. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Metal-Free Sulfonamide Synthesis Method. Scribd. [Link]

  • Synthesis of benzene-sulfonamide. PrepChem.com. [Link]

  • The Arrhenius equation (video). Khan Academy. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • Benzenesulfonamide. The Royal Society of Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. ijrbat. [Link]

  • Kinetic Control vs. Thermodynamic Control. YouTube. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC. [Link]

  • A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Solid-phase synthesis of highly diverse purine-hydroxyquinolinone bisheterocycles. PubMed. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic. [Link]

  • Synthesis and biological activity of 8a-phenyldecahydroquinolines as probes of PCP's binding conformation. A new PCP-like compound with increased in vivo potency. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Pentanamine, 5-(phenylsulfonyl)-

Welcome to the technical support center for the purification of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this molecule. Drawing from established chemical principles and field-proven techniques, this document provides troubleshooting guides and frequently asked questions to streamline your workflow and enhance final product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions in a direct Q&A format, providing quick access to solutions for specific issues.

Question: What are the primary challenges in purifying 1-Pentanamine, 5-(phenylsulfonyl)-?

Answer: The molecule's structure presents a dual challenge. It contains a basic primary amine, which can interact strongly with acidic stationary phases like silica gel, and a sulfonamide group, which is polar and capable of hydrogen bonding. The key challenges are:

  • Peak Tailing in Chromatography: The basic amine group readily interacts with acidic silanol groups on standard silica gel, leading to broad, tailing peaks and poor separation.[1][2]

  • Co-elution of Impurities: Structurally similar byproducts, such as starting materials or over-alkylated species, may have similar polarities, making chromatographic separation difficult.

  • "Oiling Out" During Crystallization: The compound may separate from the crystallization solvent as a liquid (an oil) rather than a solid, especially if impurities are present or the incorrect solvent is used.[3] This phenomenon traps impurities and hinders purification.[3]

Question: How can I get a quick and effective assessment of my crude product's purity before attempting a large-scale purification?

Answer: Thin-Layer Chromatography (TLC) is the most efficient method for a preliminary purity assessment. Due to the molecule's structure, a two-step visualization process is highly recommended for comprehensive analysis.

TLC Protocol for Crude 1-Pentanamine, 5-(phenylsulfonyl)-

  • Plate: Use a standard silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1-2 mg/mL.

  • Eluent System: A good starting point is a mixture of a non-polar and a polar solvent. Begin with Dichloromethane:Methanol (95:5 v/v). To counteract the basicity of the amine, add a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide to the eluent system.

  • Development: Spot the plate and develop it in a chamber saturated with the eluent vapor.

  • Visualization:

    • UV Light (254 nm): The phenylsulfonyl group will allow the compound to be visualized under UV light.[4] Impurities containing an aromatic ring will also be visible.

    • Ninhydrin or Fluorescamine Stain: After UV visualization, gently heat the plate after dipping it in a ninhydrin solution to visualize the primary amine as a colored spot. Alternatively, spraying with fluorescamine and viewing under 366 nm UV light will show the amine as a yellow-green fluorescent spot.[4] This helps to identify byproducts that may not be UV-active but contain a primary or secondary amine.

Question: My compound is streaking badly on my silica gel flash chromatography column. What is happening and how do I fix it?

Answer: This is a classic issue when purifying amines on silica.[1] The streaking, or tailing, is caused by the strong acid-base interaction between the basic amine of your product and the acidic silanol groups on the silica surface. This leads to poor separation, low recovery, and impure fractions.

Solutions:

  • Mobile Phase Modifier: Add a competing base to your mobile phase to neutralize the acidic sites on the silica.[5] Triethylamine (TEA) at 0.5-2% (v/v) is a common and effective choice. Ammonium hydroxide can also be used, particularly with highly polar solvent systems like dichloromethane/methanol.[1]

  • Use an Amine-Functionalized Column: A more robust solution is to use a pre-packed column with amine-functionalized silica (KP-NH).[1] This stationary phase has a basic character that masks the underlying silanols, preventing the strong interaction with your amine product and resulting in sharper peaks and better separation without needing a mobile phase modifier.[6]

Question: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when the solute separates from a hot, saturated solution as a liquid instead of forming crystals upon cooling.[3] This is often because the melting point of the impure solid is lower than the boiling point of the solvent, or because high concentrations of impurities are present.[3]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow this less-saturated solution to cool much more slowly.[3]

  • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, solvent mixtures like isopropanol/water or ethanol/water are often effective.[3] You can also try a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (like methanol or acetone) at room temperature, then slowly add a miscible "anti-solvent" (like water or hexane) until the solution becomes persistently cloudy.[7]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point so that crystallization can occur at a temperature below the melting point of your impure product.[7]

  • Pre-Purify: If the crude product is highly impure, the impurities can suppress crystallization. Perform a quick purification step, like an acid-base extraction or a rapid filtration through a silica plug, before attempting recrystallization.[3]

Section 2: Troubleshooting Guides and Workflows

This section provides structured workflows and detailed troubleshooting tables to guide your purification strategy.

Purification Strategy Selection Workflow

Choosing the right initial purification technique depends on the scale of your reaction and the nature of the primary impurities. This workflow helps guide your decision.

G start Crude 1-Pentanamine, 5-(phenylsulfonyl)- analysis Analyze by TLC (UV & Stain) start->analysis decision What are the major impurities? analysis->decision non_basic Non-basic/Neutral (e.g., unreacted starting materials, non-amine byproducts) decision->non_basic basic Other Basic Amines (e.g., over-alkylation products, diamines) decision->basic high_purity Relatively Clean (>85% pure with minor colored or baseline impurities) decision->high_purity extraction Acid-Base Extraction non_basic->extraction Optimal for bulk removal chromatography Flash Chromatography (Amine-functionalized silica or silica + TEA) basic->chromatography Required for separating structurally similar amines crystallization Direct Recrystallization high_purity->crystallization Efficient for final polishing

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Flash Chromatography
ProblemPotential CauseRecommended Solution
Product does not elute from the column 1. Mobile phase is not polar enough. 2. Strong interaction with silica due to lack of basic modifier.1. Gradually increase the percentage of the polar solvent (e.g., methanol). 2. Ensure 0.5-2% triethylamine or other amine is present in the eluent.[5]
Poor separation between product and impurities 1. Inappropriate solvent system. 2. Gradient is too steep. 3. Column is overloaded.1. Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., Ethyl Acetate/Hexane + TEA). 2. Run a shallower gradient. 3. Reduce the amount of crude material loaded onto the column. A typical load is 1-5% of the silica weight.
Product elutes with the solvent front 1. Mobile phase is too polar.1. Start with a less polar solvent system (e.g., higher percentage of hexane or dichloromethane).
Irreproducible retention times 1. Column not properly equilibrated. 2. Inconsistent modifier concentration.1. Equilibrate the column with at least 5-10 column volumes of the initial mobile phase before loading the sample. 2. Prepare a large stock of the mobile phase with the modifier already added to ensure consistency.
Troubleshooting Recrystallization
ProblemPotential CauseRecommended Solution
No crystals form after cooling 1. Solution is not saturated (too much solvent was used). 2. Solution is supersaturated but crystallization has not initiated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3][7]
Very low yield of recovered crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] 2. Premature crystallization during hot filtration. 3. Incomplete cooling.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Use pre-heated glassware for filtration and perform the step quickly.[3] 3. After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize precipitation.[3]
Product is an amorphous powder, not crystalline 1. The solution cooled too rapidly, causing the product to crash out of solution instead of forming an ordered crystal lattice.1. Re-dissolve the powder in hot solvent and allow it to cool very slowly. Insulating the flask can help. 2. Use a solvent/anti-solvent system to promote gradual crystal growth.[7]
Crystals are colored or appear impure 1. Colored impurities are trapped in the crystal lattice.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Bulk Purification by Acid-Base Extraction

This method is ideal for removing neutral or acidic impurities from the basic product on a large scale. It exploits the ability to change the amine's solubility by adjusting the pH.[8]

G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification cluster_2 Step 3: Re-extraction & Isolation a1 Dissolve crude product in organic solvent (e.g., Dichloromethane) a2 Extract with aqueous acid (e.g., 1M HCl) a1->a2 a3 Separate Layers a2->a3 b1 Collect aqueous layer (contains protonated amine salt) a3->b1 a_out a_out a3->a_out Organic Layer: Contains neutral/acidic impurities. (Discard) b2 Cool in ice bath and add aqueous base (e.g., 2M NaOH) until pH > 10 b1->b2 c1 Extract basified aqueous layer with fresh organic solvent b2->c1 c2 Collect organic layers c1->c2 c3 Dry (Na2SO4), filter, and evaporate solvent c2->c3 final final c3->final Purified Product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous solution of hydrochloric acid (HCl). The basic amine will be protonated (R-NH3+Cl-) and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.

  • Layer Separation: Combine all aqueous extracts. The organic layer can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with swirling until the pH is greater than 10 (check with pH paper). This deprotonates the amine salt, regenerating the free amine (R-NH2), which may precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution three times with fresh dichloromethane. The purified free amine will now move back into the organic layer.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization using Isopropanol/Water

This protocol is effective for final polishing of the product after initial purification by extraction or chromatography. Sulfonamides often crystallize well from alcohol-water mixtures.[3][9]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-Pentanamine, 5-(phenylsulfonyl)- to the 70% isopropanol solution. A starting ratio of approximately 1 g of crude material to 10-15 mL of solvent is a good starting point.

  • Heating: Heat the mixture to its boiling point with stirring until all the solid has completely dissolved. If some solid remains, add the minimum amount of additional hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity by HPLC and melting point analysis.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Comparison between Different Extraction Methods for Determination of Primary Arom
  • Is there an easy way to purify organic amines?. (2023). Biotage.
  • Recrystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Amine purific
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Sulfonamide purification process.
  • Troubleshooting Purific

Sources

Troubleshooting

FAQ 1: Why does 1-Pentanamine, 5-(phenylsulfonyl)- degrade and change color during routine benchtop handling?

Welcome to the Technical Support Center for 1-Pentanamine, 5-(phenylsulfonyl)- . This guide is engineered for drug development professionals and synthetic chemists who require rigorous, field-proven strategies to maintai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Pentanamine, 5-(phenylsulfonyl)- . This guide is engineered for drug development professionals and synthetic chemists who require rigorous, field-proven strategies to maintain the structural integrity of this specific aliphatic amine during complex workflows.

Below, we address the most critical troubleshooting scenarios regarding oxidative degradation, providing mechanistic insights, analytical validation markers, and self-validating protocols.

The Causality of Amine Oxidation: The susceptibility of 1-Pentanamine, 5-(phenylsulfonyl)- to atmospheric degradation is rooted in its molecular anatomy. While the phenylsulfonyl moiety is highly stable (with sulfur already in a +6 oxidation state), the terminal primary aliphatic amine is highly reactive.

The non-bonding lone pair of electrons on the nitrogen atom is highly nucleophilic. In the presence of atmospheric oxygen, photo-activation, or trace transition metals in glassware, the amine undergoes a single-electron oxidation to form a highly reactive radical cation[1]. Because the straight 5-carbon aliphatic chain provides absolutely no steric hindrance to shield this nitrogen, the molecule is exceptionally vulnerable to electrophilic oxygen transfer[2].

This initiates a cascade where the primary amine is sequentially oxidized into a hydroxylamine, followed by dehydration and further oxidation into nitroso and nitro compounds[3]. The accumulation of these conjugated byproducts is what causes the characteristic yellow-to-brown discoloration of your stock material.

Amine_Oxidation Amine Primary Amine (1-Pentanamine) Hydroxylamine Hydroxylamine Derivative Amine->Hydroxylamine ROS / O2 Attack Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation -H2O Nitro Nitro Compound Nitroso->Nitro Further Oxidation

Sequential oxidative degradation pathway of primary aliphatic amines.

FAQ 2: How can I analytically quantify the extent of oxidation in my compound batches?

Before utilizing a stored batch of 1-Pentanamine, 5-(phenylsulfonyl)- in sensitive biological assays or downstream synthesis, you must validate its purity. Relying on visual color change is insufficient. We recommend using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect specific mass shifts associated with the oxidation cascade.

Table 1: Analytical LC-MS Markers for Amine Oxidation Products

Compound StateChemical FormulaExact Mass Shift (Δ)Expected [M+H]⁺ (m/z)
Intact Free Base C₁₁H₁₇NO₂S0 Da (Baseline)228.10
Hydroxylamine C₁₁H₁₇NO₃S+16 Da244.10
Nitroso Species C₁₁H₁₅NO₃S+14 Da242.08
Nitro Species C₁₁H₁₅NO₄S+30 Da258.08

Note: If you observe a peak at 244.10 m/z, your batch has been compromised by atmospheric oxygen and must be purified via flash chromatography (DCM/MeOH gradient with 1% Et₃N) before use.

FAQ 3: What is the most robust method to prepare oxygen-free solvents for reactions involving this amine?

To prevent auto-oxidation during synthesis, all reaction solvents must be rigorously degassed. While sparging with Argon is sufficient for crude workflows, it leaves trace dissolved oxygen. For absolute kinetic control, you must utilize the Freeze-Pump-Thaw (FPT) method, which removes >99.9% of dissolved gases[4].

Table 2: Comparison of Solvent Degassing Efficacy

Degassing MethodDissolved O₂ RemovalTime RequiredVolume ScalabilityEfficacy for Amines
Argon Sparging ~95 - 98%30 - 60 min> 500 mLModerate
Sonication + Vacuum ~98 - 99%15 - 20 min100 - 500 mLGood
Freeze-Pump-Thaw > 99.9% 45 - 60 min < 250 mL Excellent
Self-Validating Freeze-Pump-Thaw Methodology
  • Preparation: Transfer your solvent (e.g., anhydrous THF or DCM) into a heavy-walled Schlenk flask equipped with a PTFE stopcock. Critical limit: Do not fill the flask beyond 50% capacity to prevent expansion-induced fracturing during freezing.

  • Freezing: Submerge the sealed flask in a liquid nitrogen (LN₂) Dewar. Wait until the solvent is completely crystallized.

  • Evacuation: Open the stopcock to a high-vacuum Schlenk line for 2–3 minutes to evacuate the atmospheric headspace[4].

  • Isolation & Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ and allow it to thaw in a room-temperature water bath.

    • Validation Check: As the solvent thaws, you will observe vigorous bubbling. This is the trapped oxygen and nitrogen escaping the liquid lattice into the headspace.

  • Cycling: Repeat Steps 2 through 4 a minimum of three times.

    • Validation Check: During the final thaw cycle, the liquid must remain completely still with zero visible bubbles evolving. This visual confirmation validates that the solvent is entirely gas-free.

  • Backfilling: Once fully thawed after the final cycle, backfill the flask with high-purity Argon.

FPT_Workflow Start 1. Solvent in Schlenk Flask Freeze 2. Freeze in Liquid Nitrogen Start->Freeze Pump 3. Evacuate Headspace (High Vacuum) Freeze->Pump Thaw 4. Isolate Vacuum & Thaw Solvent Pump->Thaw Decision 5. Cycled 3 Times? Thaw->Decision Decision->Freeze No (Bubbles visible) End 6. Backfill with Argon (Degassed) Decision->End Yes (No bubbles)

Self-validating Freeze-Pump-Thaw (FPT) cycle for solvent degassing.

FAQ 4: How should I store 1-Pentanamine, 5-(phenylsulfonyl)- to guarantee long-term stability?

The Causality of Salt Formation: Storing this compound as a "free base" oil or solid at room temperature guarantees eventual degradation. To permanently arrest oxidation, you must alter the electronic state of the nitrogen. By treating the free base with an anhydrous acid, the nitrogen's lone pair is protonated to form an ammonium salt (R-NH₃⁺). This completely removes the electron density required for ROS attack, raising the oxidation potential so high that the molecule becomes virtually inert to atmospheric oxygen.

Protocol: Conversion to Hydrochloride Salt for Storage
  • Dissolution: Dissolve the free base of 1-Pentanamine, 5-(phenylsulfonyl)- in anhydrous diethyl ether under an Argon atmosphere.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise under continuous stirring.

    • Validation Check: A white precipitate (the hydrochloride salt) will immediately crash out of the solution. If the solution remains clear, verify the concentration of your acid.

  • Isolation: Filter the precipitate under a blanket of Argon using a Schlenk frit. Wash the filter cake twice with cold, anhydrous diethyl ether to remove unreacted free base.

  • Drying & Verification: Dry the salt under high vacuum for 4 hours.

    • Validation Check: Dissolve a 1 mg aliquot of the dried powder in D₂O and test with pH paper. A slightly acidic reading (pH 4–5) confirms successful salt formation. Store the resulting white powder at -20 °C in a desiccator.

FAQ 5: Are there specific solvents that inadvertently catalyze the oxidation of this amine?

Yes. Ethereal solvents (such as Tetrahydrofuran (THF), Diethyl Ether, and 1,4-Dioxane) are notorious for forming explosive and highly reactive peroxides upon prolonged exposure to light and air. If you dissolve 1-Pentanamine, 5-(phenylsulfonyl)- in unpurified THF, the trace peroxides will act as direct electrophilic oxygen donors, instantly oxidizing your amine to a hydroxylamine[3].

Corrective Action: Always test ethereal solvents with starch-iodide peroxide test strips before use. If peroxides are present, pass the solvent through a column of activated basic alumina prior to the Freeze-Pump-Thaw degassing process.

References

  • [1] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]

  • [2] Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. PMC / National Institutes of Health. Available at: [Link]

  • [3] Oxidation of Primary Amines by Dimethyldioxirane: Ab Initio Model Studies. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [4] Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Pentanamine, 5-(phenylsulfonyl)-

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic aliphatic amines. Here, we provide a deep dive into the mechanistic causes of peak tailing for 1-Pentanamine, 5-(phenylsulfonyl)- and outline self-validating protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Causality: Why Does This Molecule Tail?

1-Pentanamine, 5-(phenylsulfonyl)- is a bifunctional molecule. It features a hydrophobic phenylsulfonyl tail and a highly basic primary aliphatic amine head. Aliphatic amines like pentylamine typically exhibit a pKa​ around 10.6. In standard reversed-phase high-performance liquid chromatography (RP-HPLC) operating at a neutral or slightly acidic pH, this amine group is fully protonated ( −NH3+​ ).

Peak tailing occurs when an analyte undergoes multiple retention mechanisms simultaneously[1]. While the phenylsulfonyl group interacts predictably with the hydrophobic C18 stationary phase, the protonated amine undergoes secondary electrostatic (ion-exchange) interactions with residual, unbonded silanol groups ( Si-O− ) on the silica surface[2]. Because these active silanol sites are heterogeneous and energetically diverse, the analyte desorption rate varies, causing the trailing edge of the peak to stretch[1].

G Analyte 1-Pentanamine Derivative (Protonated: -NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Ion-Exchange (Causes Tailing) Hydrophobic C18 Stationary Phase (Hydrophobic) Analyte->Hydrophobic Primary Retention

Figure 1: Dual retention mechanism causing peak tailing for basic amines in RP-HPLC.

Diagnostic FAQs

Q1: How do I know if the tailing is caused by chemical interactions or a physical system issue? A1: You must isolate the variables. Inject a neutral, non-ionizable marker compound (e.g., toluene or uracil) under the exact same method conditions. Neutral compounds cannot undergo acid-base interactions with silanols[3]. If the neutral marker yields a perfectly symmetrical peak but your 1-Pentanamine derivative tails, you have a chemical secondary interaction. If both peaks tail, you have a physical problem, such as dead volume in the PEEK tubing fittings or a void at the head of the column[3][4].

Q2: What is the optimal mobile phase pH to prevent silanol interactions? A2: The most effective strategy is to operate at a mobile phase pH < 3.0[5]. Residual silanol groups on silica have a pKa​ of approximately 3.5 to 4.5. By lowering the pH below 3.0 (using additives like 0.1% Trifluoroacetic acid or Formic acid), you fully protonate the silanols into a neutral state ( Si-OH ), eliminating the negative charge required for electrostatic attraction.

Q3: If my method requires a neutral pH, can I mask the silanols instead? A3: Yes. If you cannot drop the pH, you can add a competing amine to the mobile phase. Triethylamine (TEA) at a concentration of 10 mM is highly effective[6]. Because TEA is a small, sterically unhindered, and highly basic molecule, it outcompetes the 1-Pentanamine derivative for the active silanol sites, effectively "masking" them and allowing your analyte to elute symmetrically[6].

Q4: How is peak tailing quantified to ensure my method meets regulatory standards? A4: The United States Pharmacopeia (USP) Tailing Factor ( Tf​ ) is the standard metric. It is calculated as Tf​=W0.05​/2f , where W0.05​ is the total peak width at 5% of the peak height, and f is the distance from the leading edge to the peak center at that same height[2][7]. A perfectly symmetrical Gaussian peak has a Tf​ of 1.0. For basic compounds, a Tf​ between 0.9 and 1.2 is ideal, and values > 1.5 indicate severe tailing requiring correction[2].

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor ( Tf​ ) for 1-Pentanamine, 5-(phenylsulfonyl)-.

Optimization StrategyMobile Phase ConditionColumn ChemistryExpected USP Tailing Factor ( Tf​ )
Baseline (Unoptimized) pH 7.0, No additivesStandard C18 (Non-endcapped)2.5 - 3.5 (Severe Tailing)
pH Acidification pH 2.5 (0.1% TFA)Standard C181.3 - 1.5 (Moderate Improvement)
Silanol Masking pH 7.0 + 10 mM TEAStandard C181.2 - 1.4 (Moderate Improvement)
Synergistic Approach pH 2.5 (0.1% TFA)Endcapped / Polar-Embedded C180.9 - 1.1 (Ideal Symmetry)

Self-Validating Experimental Protocol

To systematically eliminate peak tailing, follow this step-by-step methodology. This workflow is designed to be self-validating; each step confirms or rules out a specific root cause.

Step 1: Baseline Assessment & System Void Check

  • Prepare a mixed sample containing 1-Pentanamine, 5-(phenylsulfonyl)- ( 100μg/mL ) and a neutral marker like Toluene ( 50μg/mL ).

  • Inject 10μL onto your current HPLC setup.

  • Calculate the USP Tailing Factor ( Tf​ ) for both peaks using your Chromatography Data System (CDS)[7].

  • Validation Check: If Toluene Tf​>1.2 , stop and rebuild your column fittings to eliminate extra-column dead volume[2]. If Toluene Tf​≤1.1 but the amine Tf​>1.5 , proceed to Step 2.

Step 2: Mobile Phase Acidification

  • Modify your aqueous mobile phase by adding 0.1% (v/v) Trifluoroacetic acid (TFA). Verify the pH is ≤2.5 .

  • Equilibrate the column with at least 10 column volumes of the new mobile phase.

  • Re-inject the sample.

  • Validation Check: If the amine Tf​ drops below 1.2, the issue was ionized silanols[5], and the method is now optimized. If tailing persists, proceed to Step 3.

Step 3: Competitive Masking Implementation

  • Revert to your original mobile phase pH, but add 10 mM Triethylamine (TEA) to the aqueous buffer[6].

  • Allow extended equilibration (15-20 column volumes), as TEA takes time to fully saturate the stationary phase silanols.

  • Re-inject the sample.

  • Validation Check: Evaluate peak symmetry. Note that TEA may alter the overall retention time of your analyte due to changes in stationary phase polarity.

Step 4: Column Chemistry Upgrade

  • If mobile phase adjustments are insufficient or incompatible with your detector (e.g., MS), replace the column.

  • Install a highly endcapped, base-deactivated silica (BDS) column, or a polar-embedded C18 column[2]. These columns are specifically synthesized with secondary shielding to prevent basic compounds from reaching residual silanols[2].

DecisionTree Start Observe Peak Tailing TestNeutral Inject Neutral Marker Start->TestNeutral CheckTailing Does neutral marker tail? TestNeutral->CheckTailing Physical Physical Issue: Fix dead volume CheckTailing->Physical Yes Chemical Chemical Issue: Silanol Interactions CheckTailing->Chemical No Fix1 Lower pH < 3.0 Chemical->Fix1 Fix2 Add 10 mM TEA Chemical->Fix2 Fix3 Use Endcapped Column Chemical->Fix3

Figure 2: Step-by-step diagnostic workflow for isolating and resolving HPLC peak tailing.

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Labs URL
  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL
  • How to Reduce Peak Tailing in HPLC?
  • What Causes Peak Tailing in HPLC?
  • Fixing Peak Tailing in HPLC Analysis Source: Scribd URL
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • PENTYLAMINE Source: Ataman Kimya URL

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges with 1-Pentanamine, 5-(phenylsulfonyl)-

Welcome to the technical support center for 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex crystallization ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Pentanamine, 5-(phenylsulfonyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex crystallization challenges associated with this molecule. Drawing from established principles in small molecule crystallization, with a focus on the unique properties imparted by the primary amine and phenylsulfonyl functional groups, this resource provides both high-level FAQs and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a crystalline form of 1-Pentanamine, 5-(phenylsulfonyl)- important?

A1: The solid-state form of an active pharmaceutical ingredient (API) is critical in drug development as it directly influences key properties. Different crystal forms, known as polymorphs, can exhibit significantly different solubilities and dissolution rates, which in turn affect the bioavailability of the drug.[1] The crystalline state is generally more thermodynamically stable than an amorphous state, ensuring a longer shelf life and preventing unforeseen changes during storage.[1] Furthermore, the shape and size of crystals impact bulk properties like flowability and compressibility, which are crucial for manufacturing processes such as tableting.[1]

Q2: What are the primary factors influencing the crystallization of 1-Pentanamine, 5-(phenylsulfonyl)-?

A2: The crystallization process is governed by both thermodynamic and kinetic factors. Key influencers include:

  • Solvent Choice: This is a critical factor. An ideal solvent will dissolve the compound sparingly at room temperature but completely at a higher temperature.[1][2] The polarity of the solvent and its ability to form hydrogen bonds will significantly interact with the sulfonamide and amine groups.

  • Supersaturation: This is the driving force for crystallization.[1] A state of supersaturation must be achieved for crystals to form, but excessive supersaturation can lead to the formation of amorphous solids or poor-quality crystals.[1][2]

  • Temperature: Temperature directly affects solubility and the rates of nucleation and crystal growth.[1] A controlled, slow cooling process is often essential for obtaining high-quality crystals.[2]

  • Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. A purity of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[2] Protonated amine impurities can be particularly problematic as they may crystallize preferentially.[2]

Q3: My attempt to crystallize 1-Pentanamine, 5-(phenylsulfonyl)- resulted in an oil. What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound is too high in the chosen solvent, or the solution is cooled too quickly. To address this, you can try reheating the solution and adding more solvent, using a lower boiling point solvent, or introducing a seed crystal to encourage nucleation.[1] Our detailed troubleshooting guide on this topic provides further strategies.

Q4: I obtained an amorphous powder instead of crystals. What went wrong?

A4: The formation of an amorphous solid is typically a result of rapid precipitation from a highly supersaturated solution, which doesn't allow sufficient time for the molecules to arrange into an ordered crystal lattice.[1] To encourage crystalline growth, you should decrease the rate of cooling, consider using an anti-solvent crystallization method to achieve a more controlled supersaturation, or use a slow evaporation technique.[1][2]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Crystallization

The choice of solvent is paramount for successful crystallization. The ideal solvent should exhibit moderate solubility at room temperature and high solubility at elevated temperatures. Given the presence of a polar sulfonamide group and a basic primary amine, a range of solvents with varying polarities should be screened.

Protocol for Solvent Screening:

  • Initial Assessment: Place a small amount (5-10 mg) of 1-Pentanamine, 5-(phenylsulfonyl)- into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).[3]

  • Room Temperature Solubility: Observe the solubility at room temperature. If the compound dissolves immediately, the solvent is likely too good for single-solvent recrystallization.[2][3]

  • Elevated Temperature Solubility: If the compound is not soluble at room temperature, gently heat the mixture. If the compound dissolves upon heating and precipitates upon cooling, it is a promising candidate for single-solvent recrystallization.[3]

  • Anti-Solvent Identification: Solvents in which the compound is highly soluble can be used as the "solvent," while those in which it is insoluble can be used as the "anti-solvent" in the anti-solvent crystallization method.[1]

Table 1: Solvent Selection Guide

SolventPolarityHydrogen BondingPotential Use
WaterHighDonor & AcceptorPossible anti-solvent or for salt formation
Methanol/EthanolHighDonor & AcceptorGood solvent, may need an anti-solvent[3]
IsopropanolMediumDonor & AcceptorGood starting point for single-solvent method
AcetoneMediumAcceptorGood solvent, low boiling point can be a drawback[3]
Ethyl AcetateMediumAcceptorCommon recrystallization solvent
DichloromethaneMediumWeak AcceptorVolatility can be an issue for slow growth[2]
TolueneLowNonePotential anti-solvent or for co-crystallization
HexaneLowNoneLikely to be a good anti-solvent
Guide 2: Troubleshooting Common Crystallization Problems

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the crystallization of 1-Pentanamine, 5-(phenylsulfonyl)-.

G start Crystallization Attempt oiling_out Problem: 'Oiling Out' start->oiling_out low_yield Problem: Low Yield start->low_yield amorphous Problem: Amorphous Solid start->amorphous success Success: High Yield & Good Crystallinity start->success Ideal Outcome sol_oiling Solution: - Reheat & Add Solvent - Use a Different Solvent System - Introduce Seed Crystal oiling_out->sol_oiling sol_yield Solution: - Minimize Initial Solvent Volume - Ensure Complete Cooling (Ice Bath) - Collect a Second Crop low_yield->sol_yield sol_amorphous Solution: - Decrease Cooling Rate - Use Anti-Solvent Method - Slow Evaporation amorphous->sol_amorphous sol_oiling->start Retry sol_yield->start Retry sol_amorphous->start Retry G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystal Growth cluster_3 Step 4: Isolation dissolve Dissolve crude compound in minimum amount of a 'good' solvent (e.g., Ethanol) at room temperature. add_anti Slowly add 'anti-solvent' (e.g., Water or Hexane) dropwise with constant swirling. dissolve->add_anti turbidity Continue addition until solution becomes persistently cloudy (turbid). add_anti->turbidity growth Set the flask aside undisturbed to allow crystals to form and grow. Optionally, add a seed crystal or scratch the flask surface. turbidity->growth isolate Isolate crystals by filtration, wash with cold anti-solvent, and dry under vacuum. growth->isolate

Caption: Workflow for the solvent/anti-solvent crystallization method.

Detailed Protocol:

  • Dissolution: Dissolve the crude 1-Pentanamine, 5-(phenylsulfonyl)- in the minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature. [1]2. Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling. [1]3. Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). [1]If crystals do not form readily, you may need to add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. [3]4. Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Slow, undisturbed growth generally leads to higher quality crystals. [1]5. Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent to remove any remaining soluble impurities, and dry thoroughly.

Guide 4: Understanding and Controlling Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. [4][5]These different forms can have distinct physical properties. The thermodynamically most stable form is generally desired for pharmaceutical applications.

G cluster_0 Metastable Polymorph (Form II) cluster_1 Stable Polymorph (Form I) title Polymorphism: Stability & Transformation form2 Higher Energy State More Soluble Kinetically Favored (forms quickly) form1 Lower Energy State Less Soluble Thermodynamically Favored form2->form1 Transformation over time, with heat, or in slurry amorphous Amorphous Solid (Highest Energy) amorphous->form2 Crystallization amorphous->form1 Crystallization

Caption: Relationship between amorphous solid and polymorphic forms.

Controlling Polymorphism:

  • Solvent: The choice of solvent can dictate which polymorphic form crystallizes due to specific solvent-solute interactions that may favor the nucleation of one form over another. [6]* Temperature: The temperature at which crystallization occurs can influence the resulting polymorph. [4]* Cooling Rate: Rapid cooling often yields a metastable polymorph (the less stable, kinetically favored form), while slow cooling is more likely to produce the stable polymorph. [5]* Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd.
  • Guide for crystallization. (n.d.).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI.
  • CN113637018A - Crystal form of sulfonamide compound and preparation method thereof. (n.d.). Google Patents.
  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. (2008, February 12). PubMed.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011, February 10). ACS Publications.
  • PENTYLAMINE. (n.d.). Ataman Kimya.
  • 1-Pentanamine, 5-(phenylsulfonyl)-. (n.d.). Appchem.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Amine workup. (2024, March 12). Reddit.
  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
  • (S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide. (n.d.). PubChem.
  • Chemical Properties of 1-Pentanamine (CAS 110-58-7). (n.d.). Cheméo.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (n.d.). PMC.
  • 1-Pentanamine, N,N-dipropyl-. (n.d.). PubChem.
  • US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. (n.d.). Google Patents.
  • Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. (2025, October 17).
  • Pentylamine. (n.d.). Wikipedia.
  • Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine. (n.d.). Benchchem.
  • Showing Compound Pentylamine (FDB010039). (2010, April 8). FooDB.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. (2010, June 8). Kinam Park.
  • (PDF) Polymorphism in Pharmaceutical Compounds. (2015, November 7). ResearchGate.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Symbiosis Online Publishing.
  • Chemical Properties of 1-Pentanamine, N-pentyl- (CAS 2050-92-2). (n.d.). Cheméo.
  • Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid. (n.d.). Benchchem.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2023, January 4). PubMed.
  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020, December 4). MDPI.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Landscape of 1-Pentanamine, 5-(phenylsulfonyl)-

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a substance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for 1-Pentanamine, 5-(phenylsulfonyl)- , a molecule featuring a primary amine and a phenylsulfonyl group. By dissecting the expected spectral data, we aim to provide a predictive and comparative framework for scientists working with this and structurally related compounds.

Molecular Structure and Functional Group Analysis

1-Pentanamine, 5-(phenylsulfonyl)- (Molecular Formula: C₁₁H₁₇NO₂S, Molecular Weight: 227.32 g/mol ) possesses a flexible five-carbon alkyl chain functionalized with a terminal primary amine (-NH₂) at one end and a phenylsulfonyl group (-SO₂Ph) at the other.[1] This unique arrangement of functional groups creates a distinct electronic environment along the carbon backbone, which is directly reflected in the NMR spectrum. The electron-withdrawing nature of the phenylsulfonyl group and the electron-donating, yet electronegative, character of the amine group are the primary determinants of the chemical shifts observed.

Visualizing the Structure and NMR Assignments

To better understand the forthcoming spectral analysis, the following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR analysis.

Figure 1. Molecular structure of 1-Pentanamine, 5-(phenylsulfonyl)- with atom numbering for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent (e.g., CDCl₃) tms Add TMS as Internal Standard dissolve->tms H1_NMR Acquire ¹H NMR Spectrum C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR DEPT Acquire DEPT Spectra (Optional) C13_NMR->DEPT TwoD_NMR Acquire 2D NMR (COSY, HSQC) (Optional) DEPT->TwoD_NMR process Fourier Transform, Phasing, Baseline Correction integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) integrate->assign structure Correlate with Molecular Structure assign->structure cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2. A generalized workflow for the acquisition and analysis of NMR data for organic compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Pentanamine, 5-(phenylsulfonyl)- is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the pentyl chain. The chemical shifts are influenced by the electronegativity and magnetic anisotropy of the neighboring functional groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Rationale for Chemical Shift
H on -NH₂0.5 - 3.0Broad singlet2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange.[2][3][4]
H on C1 (-CH₂-N)2.5 - 3.0Triplet2HThese protons are adjacent to the electronegative nitrogen atom, causing a downfield shift compared to a standard alkane.[2][4]
H on C2, C3, C41.3 - 1.8Multiplets6HThese methylene protons are in a typical aliphatic environment, further from the influence of the terminal functional groups.
H on C5 (-CH₂-S)3.0 - 3.3Triplet2HProtons alpha to the sulfonyl group are significantly deshielded due to the strong electron-withdrawing effect of the SO₂ group.[5]
Ortho-protons (Phenyl)7.8 - 8.0Multiplet (doublet of doublets)2HThe sulfonyl group is strongly electron-withdrawing, causing significant deshielding of the ortho protons.[6]
Meta-protons (Phenyl)7.5 - 7.7Multiplet (triplet of doublets)2HThese protons are less affected by the sulfonyl group compared to the ortho protons.[6]
Para-proton (Phenyl)7.6 - 7.8Multiplet (triplet)1HThe para proton experiences a moderate deshielding effect.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
C1 (-CH₂-N)40 - 45The carbon directly attached to the nitrogen is deshielded and typically appears in this region for primary amines.[2]
C2, C322 - 30These carbons are in a standard aliphatic environment.
C428 - 33This carbon is beta to the sulfonyl group and will experience a moderate downfield shift.
C5 (-CH₂-S)55 - 60The carbon alpha to the strongly electron-withdrawing sulfonyl group is significantly deshielded.[6]
Ipso-carbon (Phenyl)138 - 142The carbon directly attached to the sulfonyl group is deshielded.[6]
Ortho-carbons (Phenyl)127 - 130These carbons are influenced by the electron-withdrawing sulfonyl group.[6]
Meta-carbons (Phenyl)129 - 132The chemical shift of the meta carbons is also influenced by the sulfonyl substituent.[6]
Para-carbon (Phenyl)133 - 136The para carbon is deshielded due to the electron-withdrawing nature of the sulfonyl group.[6]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for 1-Pentanamine, 5-(phenylsulfonyl)-, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.[9]

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

  • Optional 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both spectra.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra to obtain pure absorption signals.

  • Perform baseline correction to ensure accurate integration.

  • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Reference the chemical shifts to the TMS signal at 0.00 ppm.

Comparative Analysis and Interpretation

The predicted chemical shifts in the tables above are based on established principles of NMR spectroscopy and data from analogous compounds.[2][5][6] When analyzing an experimental spectrum of 1-Pentanamine, 5-(phenylsulfonyl)-, a comparison with these predicted values will be a critical step in the structure verification process.

  • The presence of a broad singlet in the 0.5-3.0 ppm range that disappears upon D₂O exchange would confirm the presence of the -NH₂ protons.[2]

  • The downfield shifts of the protons and carbon at C1 and C5 are characteristic of their proximity to the amine and sulfonyl groups, respectively.

  • The aromatic region of the ¹H NMR spectrum, with its characteristic splitting pattern, will confirm the presence and substitution pattern of the phenylsulfonyl group.

By carefully analyzing the chemical shifts, multiplicities, and integration values, and by employing 2D NMR techniques where necessary, researchers can confidently elucidate and confirm the structure of 1-Pentanamine, 5-(phenylsulfonyl)-. This guide provides a solid foundation for the interpretation of its NMR data, facilitating the work of scientists in the field of drug discovery and chemical research.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • UCLA. (n.d.). Spectroscopy Tutorial: Amines.
  • Steffen's Chemistry Pages. (2017, October 17). 15N chemical shifts.
  • Oregon State University. (2020, February 7). Spectroscopy of Amines.
  • Reddit. (2020, August 14). How do amines and alcohols show up in NMR?
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7514-7515.
  • Appchem. (n.d.). 1-Pentanamine, 5-(phenylsulfonyl)-.
  • The Royal Society of Chemistry. (n.d.). Phenyl methyl sulfone.
  • Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675.
  • ChemicalBook. (n.d.). Allyl phenyl sulfone(16212-05-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR)
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Journal of the American Chemical Society. (2022, May 20). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions.
  • National Institute of Standards and Technology. (n.d.). 1-Pentanamine.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.
  • University of Arizona. (n.d.). NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Cruz-López, O., Gallo, M. A., Espinosa, A., & Campos, J. M. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188.
  • Bradford Scholars. (n.d.).
  • Hesek, D., Lee, M., Zajíček, J., Fisher, J. F., & Mobashery, S. (2012). Synthesis and NMR characterization of (Z,Z,Z,Z,E,E,ω)-heptaprenol. Journal of the American Chemical Society, 134(33), 13881-13888.

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Comparative

A Comparative Reactivity Analysis for Drug Development: 1-Pentanamine, 5-(phenylsulfonyl)- versus Aliphatic Amine Analogs

This guide provides an in-depth comparison of the chemical reactivity of 1-pentanamine, 5-(phenylsulfonyl)- against its simpler aliphatic analogs, 1-pentanamine and 1-butanamine. In drug discovery and development, primar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of 1-pentanamine, 5-(phenylsulfonyl)- against its simpler aliphatic analogs, 1-pentanamine and 1-butanamine. In drug discovery and development, primary amines are foundational building blocks, serving as key intermediates for constructing a vast array of functional groups and molecular scaffolds.[1] The reactivity of the amine's nitrogen lone pair is paramount to its synthetic utility. However, this reactivity can be significantly modulated by remote functional groups, a principle of critical importance when designing complex molecular architectures.

Here, we explore how the potent, electron-withdrawing phenylsulfonyl group in 1-pentanamine, 5-(phenylsulfonyl)- attenuates the nucleophilicity of the primary amine compared to the unfunctionalized alkyl chains of 1-pentanamine and 1-butanamine. This guide will dissect the underlying electronic effects, present comparative data across key synthetic transformations, and provide detailed, field-proven protocols to aid researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Properties: The Influence of a Remote Sulfone

The reactivity of a primary amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom.[2][3] In simple aliphatic amines like 1-butanamine and 1-pentanamine, the alkyl chains are weakly electron-donating, which slightly increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to ammonia.[4]

In stark contrast, 1-pentanamine, 5-(phenylsulfonyl)- incorporates a powerful electron-withdrawing phenylsulfonyl group. This group exerts a strong negative inductive effect (-I effect) that propagates through the five-carbon chain, pulling electron density away from the terminal amino group. This delocalization significantly reduces the availability of the nitrogen's lone pair, thereby decreasing its nucleophilicity and basicity.[5] This electronic difference is the primary determinant of the observed disparities in chemical reactivity.

NAcylation_Workflow start Start dissolve_amine Dissolve Amine & Triethylamine in DCM start->dissolve_amine cool Cool to 0°C (Ice Bath) dissolve_amine->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temp (Monitor by TLC) add_acyl_chloride->react workup Aqueous Workup (Wash with NaHCO₃, Brine) react->workup purify Dry (Na₂SO₄), Concentrate & Purify (Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for N-acylation.

N-Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. [6]The reaction typically involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. [7]Similar to N-acylation, this reaction is highly sensitive to the amine's nucleophilicity. The deactivating effect of the phenylsulfonyl group in our target molecule makes it a considerably poorer nucleophile for this transformation.

Table 2: Comparative Performance in N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

Amine SubstrateRelative Reaction RateTypical Yield (Standard Conditions*)Required Conditions
1-Butanamine Fast>90%Room Temp, 2-4 hours
1-Pentanamine Fast>90%Room Temp, 2-4 hours
1-Pentanamine, 5-(phenylsulfonyl)- Extremely Slow<20%Reflux, >24 hours

*Standard Conditions: Amine (1.0 eq), p-Toluenesulfonyl Chloride (1.05 eq), Pyridine (solvent and base), as detailed in Protocol 2.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced in situ. [8][9]This reaction is highly attractive for producing primary and secondary amines. [9][10][11]The initial step of imine formation is an equilibrium-dependent process. The reduced basicity of 1-pentanamine, 5-(phenylsulfonyl)- can unfavorably shift this equilibrium, potentially slowing the overall reaction rate.

Table 3: Comparative Performance in Reductive Amination with Cyclohexanone

Amine SubstrateRelative Reaction RateTypical Yield (Standard Conditions*)Key Consideration
1-Butanamine Fast>85%Standard pH conditions (6-7)
1-Pentanamine Fast>85%Standard pH conditions (6-7)
1-Pentanamine, 5-(phenylsulfonyl)- Slow~50-70%Requires slightly more acidic conditions to facilitate imine formation and longer reaction times.

*Standard Conditions: Amine (1.0 eq), Cyclohexanone (1.2 eq), Sodium Triacetoxyborohydride (1.5 eq), Dichloroethane (0.1 M), Acetic Acid (1.0 eq), as detailed in Protocol 3.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) amine Primary Amine (R-NH₂) imine Imine Intermediate (Schiff Base) amine->imine + Carbonyl, -H₂O carbonyl Carbonyl (Aldehyde/Ketone) imine->amine +H₂O product Secondary Amine Product imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: Simplified mechanism of reductive amination.

Discussion and Practical Implications

The experimental data clearly illustrates that the remote phenylsulfonyl group profoundly deactivates the primary amine of 1-pentanamine, 5-(phenylsulfonyl)-. While standard aliphatic amines like 1-butanamine and 1-pentanamine are highly reactive nucleophiles suitable for a wide range of standard coupling protocols, their sulfonated counterpart requires more forcing conditions to achieve acceptable yields.

Choosing the Right Amine:

  • For robust, high-yield transformations under mild conditions: 1-Butanamine and 1-pentanamine are ideal choices. Their high reactivity makes them suitable for rapid library synthesis and general scaffold construction.

  • For introducing a sulfone moiety: When the phenylsulfonyl group is a desired pharmacophore—for instance, to act as a hydrogen bond acceptor, improve metabolic stability, or modulate solubility—1-pentanamine, 5-(phenylsulfonyl)- is the required building block. Researchers must be prepared to invest more effort in optimizing reaction conditions (e.g., screening catalysts, higher temperatures, different coupling agents) to overcome the inherent low reactivity.

Detailed Experimental Protocols

The following protocols are provided as self-validating, representative examples for the reactions discussed.

Protocol 1: General Procedure for N-Acylation
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol, 167 µL) in anhydrous dichloromethane (DCM, 10 mL).

  • Addition: Cool the stirred solution to 0°C using an ice bath. Add the acyl chloride (e.g., benzoyl chloride, 1.05 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure amide. [12]

Protocol 2: General Procedure for N-Sulfonylation
  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in pyridine (5 mL).

  • Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.05 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for reactive amines, elevated for deactivated amines) and monitor by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product and neutralize excess pyridine.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil, extract with ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Purify further by recrystallization or column chromatography. [6]

Protocol 3: General Procedure for Reductive Amination
  • Setup: To a solution of the primary amine (1.0 mmol) and the carbonyl compound (e.g., cyclohexanone, 1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE, 10 mL), add acetic acid (1.0 mmol, 57 µL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography. [8][13]

References

  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
  • Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles. Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information. [Link]

  • Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. [Link]

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  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

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  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. acgpubs.org. [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]

  • Remote Modulation of Amine Basicity by a Phenylsulfone and a Phenylthio Group. ResearchGate. [Link]

  • Producing Primary Amines (A-Level). ChemistryStudent. [Link]

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  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. [Link]

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  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications. [Link]

  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]

  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. National Center for Biotechnology Information. [Link]

  • (S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide. PubChem. [Link]

  • trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. Organic Syntheses. [Link]

  • 1-Pentanamine. NIST WebBook. [Link]

  • Synthesis and analgesic activity of some new phenyl sulfonyl derivatives. ResearchGate. [Link]

  • Chemical Properties of 1-Pentanamine (CAS 110-58-7). Cheméo. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • PENTYLAMINE. Ataman Kimya. [Link]

  • Chemical reactivity of enamines and natural products and drug molecules containing enamine scaffolds. ResearchGate. [Link]

  • Popular Organic Reactions. Fisher Scientific. [Link]

  • 1-Butanamine. NIST WebBook. [Link]

  • Synthesis of phenylsulfonamide. PrepChem.com. [Link]

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Comparative

HPLC Method Validation for 1-Pentanamine, 5-(phenylsulfonyl)- Quantification: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Chromatographic Method Development, ICH Q2(R2) Validation, Column Chemistry Comparison Executive Summary & A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Chromatographic Method Development, ICH Q2(R2) Validation, Column Chemistry Comparison

Executive Summary & Analyte Profiling

Quantifying bifunctional molecules presents a unique thermodynamic challenge in liquid chromatography. 1-Pentanamine, 5-(phenylsulfonyl)- (CAS: 944325-14-8) is a prime example of this complexity. Structurally, it features a highly basic primary amine headgroup (pKa ~10.2) connected via a flexible pentyl linker to a moderately hydrophobic, electron-withdrawing phenylsulfonyl moiety.

As a Senior Application Scientist, I frequently see methods fail during late-stage validation because the initial method development did not account for the analyte's charge state. At typical acidic mobile phase conditions (pH 2.5–3.0), the primary amine is fully protonated ( NH3+​ ). On traditional silica-based columns, this cationic state triggers severe secondary ion-exchange interactions with deprotonated residual silanols ( SiO− ), leading to peak tailing, shifting retention times, and poor limits of quantification (LOQ).

This guide objectively compares a modern Core-Shell Charged-Surface C18 column (our recommended product) against legacy alternatives (Fully Porous C18 and HILIC), providing a self-validating, step-by-step protocol compliant with the modernized[1].

Mechanistic Causality: Why Legacy Methods Fail

To understand the experimental choices in this guide, we must examine the causality of analyte-stationary phase interactions.

  • Alternative A: Traditional Fully Porous C18 (Legacy Approach) Traditional C18 columns rely on high carbon loads to retain hydrophobic groups (like the phenylsulfonyl tail). However, the underlying silica matrix inevitably contains residual silanols. The protonated amine of our analyte undergoes electrostatic attraction with these silanols, causing a mixed-mode retention mechanism. The result is severe band broadening and peak tailing ( As​>2.0 ), which compromises integration accuracy.

  • Alternative B: HILIC (Orthogonal Approach) Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar amines. However, the bulky, hydrophobic phenylsulfonyl group of this specific analyte resists partitioning into the water-enriched layer on the HILIC stationary phase, resulting in poor retention ( k′<1 ) and distorted peak shapes.

  • The Recommended Solution: Core-Shell Charged-Surface C18 By utilizing a core-shell particle architecture combined with a positively charged surface modification, we achieve two things: the solid core reduces longitudinal diffusion (increasing theoretical plates), and the positive surface charge electrostatically repels the protonated amine. This forces the molecule to interact purely via hydrophobic partitioning with the C18 ligands, yielding perfectly symmetrical peaks.

Mechanism Analyte 1-Pentanamine, 5-(phenylsulfonyl)- (Protonated Amine) Traditional Traditional Porous C18 (Residual Silanols) Analyte->Traditional Ion-Exchange (Peak Tailing) CoreShell Charged-Surface C18 (Electrostatic Repulsion) Analyte->CoreShell Pure Hydrophobic (Sharp Peaks)

Mechanistic interaction of protonated amines with stationary phases.

Comparative Experimental Design & Data

To objectively demonstrate the superiority of the Core-Shell Charged-Surface C18 approach, identical samples of 1-Pentanamine, 5-(phenylsulfonyl)- (100 µg/mL) were analyzed across the three column chemistries using their respective optimized mobile phases.

Table 1: System Suitability Testing (SST) Comparison

Data represents the average of n=6 replicate injections.

Column ChemistryRetention Time ( tR​ )Tailing Factor ( As​ )Theoretical Plates ( N )Signal-to-Noise at LOQVerdict
Core-Shell Charged C18 (2.6 µm) 4.85 min1.08 18,500 45:1 Optimal
Traditional Porous C18 (5.0 µm)5.20 min2.456,20012:1Fails SST
HILIC Amide (3.0 µm)1.45 min1.804,1008:1Poor Retention

Analysis: The Core-Shell Charged-Surface C18 completely mitigates secondary interactions, providing an ideal tailing factor (1.08) and a massive boost in theoretical plates. This directly translates to higher sensitivity (S/N), which is critical for impurity profiling and LOQ determination.

Step-by-Step Validation Protocol (Core-Shell C18)

The following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) gates that must be passed before proceeding to the formal validation steps outlined by the[2].

Phase I: Chromatographic Setup
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Formic Acid in LC-MS grade Water. (Causality: pH ~2.7 ensures the amine is fully protonated, standardizing its charge state while suppressing silanol ionization).

    • Mobile Phase B: 0.1% v/v Formic Acid in LC-MS grade Acetonitrile.

  • Instrument Conditions:

    • Column: Core-Shell Charged-Surface C18, 2.6 µm, 100 × 4.6 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and enhancing mass transfer kinetics within the core-shell particles).

    • Detection: UV at 225 nm (Optimized for the phenylsulfonyl chromophore).

    • Gradient Program: 5% B hold for 1 min; ramp to 60% B over 7 min; hold at 60% B for 2 min; re-equilibrate at 5% B for 3 min.

Phase II: The Self-Validating SST Gate

Before initiating validation, inject the 100 µg/mL working standard six times.

  • Gate Criteria: Proceed only if %RSD of peak area is ≤ 2.0%, Tailing factor ( As​ ) is ≤ 1.5, and Theoretical Plates ( N ) > 10,000.

Phase III: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent), a placebo matrix, and the analyte spiked with known degradation products (e.g., oxidative stress samples). Ensure no co-eluting peaks occur at the tR​ of 4.85 min.

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (50, 75, 100, 125, and 150 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike placebo matrix with the analyte at 80%, 100%, and 120% levels. Extract and analyze in triplicate (n=9 total). Calculate % recovery.

  • Precision: Analyze six independent preparations of the 100 µg/mL sample on Day 1 (Repeatability) and repeat on Day 2 with a different analyst (Intermediate Precision).

G A Method Development (ICH Q14 Framework) B System Suitability Testing (SST) A->B Transfer C Validation Execution (ICH Q2(R2) Protocol) B->C Approval D Specificity & Range C->D E Accuracy & Precision C->E F Lifecycle Management & Robustness D->F E->F

ICH Q2(R2) Lifecycle Approach for HPLC Method Validation.

Validation Results & Compliance Summary

Using the Core-Shell Charged-Surface C18 protocol, the method was subjected to full ICH Q2(R2) validation. The results demonstrate a robust, highly reliable analytical procedure.

Table 2: ICH Q2(R2) Validation Metrics for 1-Pentanamine, 5-(phenylsulfonyl)-
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte tR​ Resolution ( Rs​ ) > 3.5 from nearest impurityPass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy Mean recovery 98.0% – 102.0%99.4% (at 80%), 100.2% (at 100%), 99.8% (at 120%)Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 days)%RSD = 0.82%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

Conclusion

When quantifying challenging bifunctional molecules like 1-Pentanamine, 5-(phenylsulfonyl)-, the choice of stationary phase dictates the success of the entire validation lifecycle. Legacy fully porous C18 columns fail due to uncontrolled silanol interactions with the basic amine, while HILIC methods struggle with the hydrophobic phenylsulfonyl moiety.

By employing a Core-Shell Charged-Surface C18 column , we establish a method driven by pure hydrophobic partitioning. This eliminates peak tailing, maximizes theoretical plates, and ensures seamless compliance with [3] and ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA.gov. Available at:[Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." Chromatography Online. Available at:[Link]

Sources

Validation

Decoding the Molecular Fingerprint: A Guide to FTIR Spectroscopy of 1-Pentanamine, 5-(phenylsulfonyl)-

For researchers and professionals in drug development, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to elucidate the functional groups present in a molecule, providing a unique "molecular fingerprint." This guide provides an in-depth analysis of the expected FTIR spectral characteristics of 1-Pentanamine, 5-(phenylsulfonyl)- , a compound featuring a primary amine, a sulfonamide, and a phenyl group. We will explore the theoretical basis for its spectral features, compare them with related structures, and provide a robust experimental protocol for obtaining a high-quality spectrum.

The Structural Landscape and its Vibrational Signature

The structure of 1-Pentanamine, 5-(phenylsulfonyl)- incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. By dissecting the molecule, we can predict the absorption peaks that will define its FTIR spectrum.

The primary amine (-NH₂) group is characterized by distinct N-H stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the 3550-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][2][3][4] An N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range.[2]

The sulfonamide (-SO₂NH-) group presents strong, characteristic absorptions from the sulfonyl (-SO₂) moiety. These are the asymmetric and symmetric SO₂ stretching vibrations, which are typically observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[5][6][7]

The phenyl group (aromatic ring) contributes several peaks to the spectrum. Aromatic C-H stretching vibrations are usually found at wavenumbers just above 3000 cm⁻¹ (e.g., 3072 and 3055 cm⁻¹).[8] In-plane C=C stretching vibrations of the ring typically appear in the 1600-1450 cm⁻¹ region.[8][9] Additionally, out-of-plane C-H bending vibrations can provide information about the substitution pattern on the ring and are generally observed between 900 and 675 cm⁻¹.

Finally, the pentyl alkyl chain will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations in the 1470-1370 cm⁻¹ region.[10]

The following diagram illustrates the relationship between the functional groups in 1-Pentanamine, 5-(phenylsulfonyl)- and their expected FTIR absorption regions.

G cluster_molecule 1-Pentanamine, 5-(phenylsulfonyl)- mol Structure p1 Aromatic C-H Stretch (~3100-3000 cm⁻¹) p2 C=C Ring Stretch (~1600-1450 cm⁻¹) s1 SO₂ Asymmetric Stretch (~1344-1317 cm⁻¹) s2 SO₂ Symmetric Stretch (~1187-1147 cm⁻¹) a1 N-H Stretch (2 bands, ~3550-3250 cm⁻¹) a2 N-H Bend (~1650-1580 cm⁻¹)

Caption: Correlation of functional groups in 1-Pentanamine, 5-(phenylsulfonyl)- to their characteristic IR absorption regions.

Comparative Analysis: Expected FTIR Peaks

To provide a clear reference, the following table summarizes the expected characteristic FTIR absorption peaks for 1-Pentanamine, 5-(phenylsulfonyl)-, with comparisons to simpler, related molecules.

Vibrational Mode Expected Range (cm⁻¹) for 1-Pentanamine, 5-(phenylsulfonyl)- Reference Compound: 1-Pentanamine [11]Reference Compound: Benzenesulfonamide [6]Intensity
N-H Stretch (Asymmetric & Symmetric)3550 - 3250 (two bands)YesYesMedium to Strong
Aromatic C-H Stretch3100 - 3000NoYesMedium to Weak
Aliphatic C-H Stretch3000 - 2850YesNoStrong
N-H Bend (Scissoring)1650 - 1580YesYesMedium
Aromatic C=C Stretch1600 - 1450NoYesMedium to Weak
Aliphatic C-H Bend1470 - 1370YesNoMedium
SO₂ Asymmetric Stretch1344 - 1317NoYesStrong
SO₂ Symmetric Stretch1187 - 1147NoYesStrong
C-N Stretch1250 - 1020YesYesMedium
S-N Stretch924 - 906NoYesMedium
Aromatic C-H Out-of-Plane Bend900 - 675NoYesStrong

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the steps for obtaining an FTIR spectrum of a solid sample like 1-Pentanamine, 5-(phenylsulfonyl)- using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[12][13]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • 1-Pentanamine, 5-(phenylsulfonyl)- sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Workflow Diagram:

G start Start instrument_prep Instrument Preparation (Turn on, allow to stabilize) start->instrument_prep background_scan Acquire Background Spectrum (Clean ATR crystal) instrument_prep->background_scan sample_prep Sample Placement (Place small amount on crystal) background_scan->sample_prep apply_pressure Apply Pressure (Ensure good sample contact) sample_prep->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan data_processing Data Processing (Baseline correction, peak labeling) sample_scan->data_processing cleanup Clean ATR Crystal data_processing->cleanup end End cleanup->end

Caption: Step-by-step workflow for ATR-FTIR analysis of a solid sample.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are turned on and have had adequate time to stabilize.

  • Background Scan:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.

  • Sample Application:

    • Place a small amount (1-2 mg) of the 1-Pentanamine, 5-(phenylsulfonyl)- powder directly onto the center of the ATR crystal.[14][15]

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[16]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Perform any necessary data processing, such as baseline correction.

    • Use the software's tools to identify and label the major absorption peaks.

    • Compare the observed peak positions with the expected values in the table above to confirm the presence of the key functional groups.

  • Cleaning:

    • Retract the ATR press and carefully remove the bulk of the sample powder.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe. Ensure all sample residue is removed to prevent cross-contamination of future measurements.

By following this guide, researchers can confidently identify and interpret the FTIR spectrum of 1-Pentanamine, 5-(phenylsulfonyl)-, leveraging a deep understanding of its molecular vibrations to support their research and development endeavors.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

  • Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange.
  • Anonymous. IR: amines. University of Calgary. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Anonymous. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Universallab. (2024, June 16).
  • Anonymous. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Anonymous. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
  • Anonymous. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Anonymous. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Anonymous. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Anonymous. (2013, January 7). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide.
  • Anonymous. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.
  • Anonymous. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Anonymous. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
  • National Institute of Standards and Technology. (n.d.). 1-Pentanamine. NIST WebBook. [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of 1-Pentanamine, 5-(phenylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of potential therapeutics. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural confirmation of 1-Pentanamine, 5-(phenylsulfonyl)-, a compound featuring both a primary amine and a phenylsulfonyl group. We will explore the causality behind experimental choices in LC-MS and contrast its performance with orthogonal analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

The target molecule, 1-Pentanamine, 5-(phenylsulfonyl)-, possesses the following structure:

  • Molecular Formula: C₁₁H₁₇NO₂S[1]

  • Molecular Weight: 227.32 g/mol [1]

This structure presents distinct analytical handles: a basic primary amine, which is readily ionizable, and a polar, aromatic sulfonyl group, which provides a characteristic spectroscopic signature.

I. The Primary Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and ubiquitous technique in pharmaceutical analysis due to its exceptional sensitivity and its ability to provide both molecular weight and structural information from complex matrices.[2][3] For 1-Pentanamine, 5-(phenylsulfonyl)-, LC-MS/MS (tandem mass spectrometry) is the preferred method for confident structural elucidation.[4][5]

The "Why": Causality in LC-MS Method Design

The choice of LC-MS parameters is dictated by the physicochemical properties of the analyte. The primary amine (pKa ≈ 10-11) is easily protonated, making positive ion mode Electrospray Ionization (ESI) the logical choice for high sensitivity. Reversed-phase chromatography is selected to retain the moderately nonpolar molecule, while an acidic mobile phase modifier is used to ensure the amine remains in its protonated form, which improves peak shape and ionization efficiency.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 1-Pentanamine, 5-(phenylsulfonyl)- in 1 mL of a 50:50 acetonitrile:water mixture. Dilute serially to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS1 Scan: Scan from m/z 50 to 500 to identify the precursor ion.

    • MS2 (Tandem MS): Isolate the precursor ion corresponding to [M+H]⁺ and subject it to Collision-Induced Dissociation (CID) with nitrogen gas. Scan the resulting product ions.

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Sample Analyte Powder Solution 1 µg/mL Solution Sample->Solution Dissolve & Dilute LC LC Separation (C18 Column) Solution->LC ESI ESI Source (Positive Ion) LC->ESI MS1 Quadrupole 1 (Precursor Ion Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Interpretation Detector->Data Signal

Caption: High-level workflow for LC-MS/MS structural confirmation.

Expected Data and Structural Confirmation

The combination of retention time, accurate mass of the molecular ion, and a unique fragmentation pattern provides a highly specific fingerprint for the molecule.[6][7]

ParameterExpected ResultStructural Inference
Retention Time Dependent on specific system, but consistent.Confirms chromatographic behavior.
Precursor Ion (MS1) m/z 228.1058Corresponds to the exact mass of the protonated molecule, [C₁₁H₁₇NO₂S + H]⁺. Confirms molecular formula.
Major Fragment (MS2) m/z 86.0964Corresponds to [C₅H₁₂N]⁺. Results from cleavage of the C-S bond, confirming the pentanamine moiety.
Major Fragment (MS2) m/z 141.0028Corresponds to [C₆H₅O₂S]⁺. The phenylsulfonyl cation, confirming the other half of the molecule.
Minor Fragment (MS2) m/z 77.0391Corresponds to [C₆H₅]⁺. Loss of SO₂ from the phenylsulfonyl fragment, a characteristic fragmentation.[8]

This fragmentation pattern, particularly the clear cleavage of the C-S bond, provides definitive evidence linking the pentanamine chain to the phenylsulfonyl group.

II. Comparative Analysis with Orthogonal Techniques

While LC-MS/MS is powerful, a multi-technique approach provides the most robust structural proof.[9] NMR and FTIR spectroscopy offer complementary information, each with unique strengths and weaknesses.[10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[11][12][13] It offers unambiguous evidence of atom connectivity.[14]

NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and number of each type of atom.[11][14]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectrometer Sample ~5-10 mg Analyte Solution Dissolve in Deuterated Solvent Sample->Solution Probe Insert Sample Solution->Probe Magnet Superconducting Magnet Magnet->Probe Pulse RF Pulse Sequence (¹H, ¹³C, 2D) Probe->Pulse Acquire Acquire FID Pulse->Acquire Data NMR Spectrum & Interpretation Acquire->Data Fourier Transform

Caption: General workflow for structural analysis by NMR spectroscopy.

Proton EnvironmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Inference
Phenyl (Ar-H )7.5 - 7.9Multiplet5HConfirms the presence of a monosubstituted benzene ring.
-SO₂-CH₂ -~3.1Triplet2HMethylene group adjacent to the electron-withdrawing SO₂ group.
-NH₂ ~2.5 (variable)Broad Singlet2HPrimary amine protons.
-CH₂ -NH₂~2.8Triplet2HMethylene group adjacent to the amine.
Internal -CH₂ - (x2)1.4 - 1.8Multiplets4HThe three central methylene groups of the pentyl chain.
  • NMR Strength: Provides a complete picture of the molecular skeleton and atom-to-atom connectivity, making it superior for unambiguous de novo structural determination.[15]

  • LC-MS Strength: Far more sensitive (requiring µg to ng of material vs. mg for NMR), faster analysis time, and can be directly coupled to a separation technique to handle complex mixtures.[10]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[16][17] It works by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to different types of chemical bonds.[16]

Each functional group has a characteristic vibrational frequency, making the resulting IR spectrum a unique "molecular fingerprint".[6][16]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectrometer Sample <1 mg Analyte ATR Place on ATR Crystal Sample->ATR Detector Detector ATR->Detector Source IR Source Interferometer Interferometer Source->Interferometer Interferometer->ATR Data IR Spectrum & Interpretation Detector->Data Fourier Transform

Caption: Simplified workflow for FTIR analysis using an ATR accessory.

Vibrational ModeApprox. Wavenumber (cm⁻¹)AppearanceFunctional Group Confirmed
N-H Stretch3300 - 3500Two sharp-to-broad peaksPrimary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Sharp peaksPhenyl Group
Aliphatic C-H Stretch2850 - 2960Sharp peaksPentyl Chain (-CH₂-)
S=O Asymmetric Stretch1300 - 1350Strong, sharp peakSulfonyl Group (-SO₂-)
S=O Symmetric Stretch1140 - 1180Strong, sharp peakSulfonyl Group (-SO₂-)
  • FTIR Strength: Extremely fast, non-destructive, and excellent for quickly confirming the presence or absence of key functional groups.[6] It's a valuable identity check.

  • LC-MS Strength: Provides molecular weight and connectivity information (via fragmentation), which FTIR cannot. FTIR confirms the pieces are present, while LC-MS/MS shows how they are connected.

III. Integrated Summary and Conclusion

The structural confirmation of 1-Pentanamine, 5-(phenylsulfonyl)- is best achieved through a synergistic application of multiple analytical techniques.

TechniqueInformation ProvidedSensitivitySpeedConfidence Level (Standalone)Key Advantage
LC-MS/MS Molecular Weight, Molecular Formula, Sub-structural Fragments (Connectivity)High (ng-pg)Fast (~10 min)HighBest balance of speed, sensitivity, and structural information.
NMR Complete C-H Framework, Unambiguous Atom ConnectivityLow (mg)Slow (hrs)Very HighGold standard for absolute structural proof.[10]
FTIR Presence of Functional GroupsMedium (µg)Very Fast (~1 min)LowRapid identity confirmation of key chemical motifs.[18]

Final Recommendation:

  • Primary Confirmation: Utilize high-resolution LC-MS/MS as the frontline technique. The combination of accurate mass measurement of the parent ion and the characteristic fragmentation pattern provides strong, self-validating evidence for the proposed structure.

  • Orthogonal Verification: Employ FTIR as a rapid and cost-effective method to confirm the presence of the essential amine and sulfonyl functional groups.

  • Absolute Proof: For regulatory filings or when a novel scaffold is synthesized, full characterization by ¹H and ¹³C NMR is required to provide indisputable proof of the atomic connectivity and finalize the structural dossier.

By integrating the strengths of these three techniques, researchers and drug development professionals can build a robust, multi-faceted analytical package that ensures the unequivocal structural confirmation of 1-Pentanamine, 5-(phenylsulfonyl)-, satisfying the rigorous demands of modern scientific and regulatory standards.

References

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. Available from: [Link]

  • Eurofins Scientific. Fourier Transform Infrared Spectroscopy (FTIR). Eurofins Scientific. Published July 23, 2025. Available from: [Link]

  • Chemistry LibreTexts. 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Published December 11, 2025. Available from: [Link]

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Published May 30, 2023. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]

  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Published September 19, 2025. Available from: [Link]

  • MSU chemistry. NMR Spectroscopy. MSU chemistry. Available from: [Link]

  • ChemRxiv. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. Available from: [Link]

  • PubMed. Strategies for structure elucidation of small molecules based on LC-MS/MS data from complex biological samples. PubMed. Published September 7, 2022. Available from: [Link]

  • Novatia, LLC. Small Molecule MS. Novatia, LLC. Available from: [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Published August 24, 2016. Available from: [Link]

  • PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available from: [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. Chemistry Steps. Published January 31, 2020. Available from: [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available from: [Link]

  • PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available from: [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Fiehn Lab. Available from: [Link]

  • Appchem. 1-Pentanamine, 5-(phenylsulfonyl)-. Appchem. Available from: [Link]

  • PMC - NIH. The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Published March 7, 2026. Available from: [Link]

  • aayushi international interdisciplinary research journal. Mass Spectral Fragmentation Patterns of (E) - aayushi international interdisciplinary research journal. aayushi international interdisciplinary research journal. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]

  • PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available from: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Published September 16, 2019. Available from: [Link]

  • PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Published August 15, 2021. Available from: [Link]

  • ACS Publications. 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. ACS Publications. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Available from: [Link]

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  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Published May 26, 2020. Available from: [Link]

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  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available from: [Link]

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  • PubChem. 1-Pentanamine, N,N-dipropyl-. PubChem. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Pentanamine, 5-(phenylsulfonyl)- proper disposal procedures

1-Pentanamine, 5-(phenylsulfonyl)-: Comprehensive Operational and Disposal Guide As drug development and synthetic chemistry advance, the management of complex bifunctional organic molecules requires rigorous, scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Pentanamine, 5-(phenylsulfonyl)-: Comprehensive Operational and Disposal Guide

As drug development and synthetic chemistry advance, the management of complex bifunctional organic molecules requires rigorous, scientifically grounded protocols. The compound 1-Pentanamine, 5-(phenylsulfonyl)- (CAS: 944325-14-8) presents specific logistical and safety challenges due to its dual functional groups: a reactive primary amine and a stable phenylsulfonyl moiety.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and RCRA-compliant disposal of this compound.

Part 1: Chemical Profiling & Causality (The "Why")

To design a safe disposal system, we must first understand the molecular causality dictating the compound's behavior.

  • The Amine Terminus: The aliphatic primary amine is moderately basic and nucleophilic. If improperly disposed of in aqueous waste streams, it can alter the pH of the local environment and react with electrophiles. Under anaerobic landfill conditions, organic amines can degrade into toxic nitrogenous leachates or volatile odorous compounds [1].

  • The Phenylsulfonyl Tail: The organic sulfur component is highly stable. If sent to a standard landfill, sulfur-containing organic waste can be biologically decomposed by sulfate-reducing bacteria (SRB) to produce highly toxic and flammable hydrogen sulfide (H₂S) gas [1].

Because of these two factors, high-temperature incineration is the only scientifically sound and legally compliant method for absolute destruction, ensuring a 99.99% Destruction and Removal Efficiency (DRE) [2].

Table 1: Chemical and Hazard Profile
ParameterSpecificationOperational Implication
Chemical Name 1-Pentanamine, 5-(phenylsulfonyl)-Contains both Nitrogen and Sulfur.
CAS Number 944325-14-8Must be tracked on all hazardous waste manifests.
Molecular Formula C₁₁H₁₇NO₂SHigh carbon content; highly combustible.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Requires strict PPE.
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction. Do not mix waste streams.

Part 2: Self-Validating Disposal Protocol

Do not treat this compound as generic organic waste. Implement the following step-by-step methodology to ensure compliance with the Resource Conservation and Recovery Act (RCRA) [5].

Phase 1: Source Segregation & Containment

Causality: Amines and sulfonyl compounds can undergo violent, exothermic oxidation if mixed with incompatible chemicals.

  • Isolate from Incompatibles: Never mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or halogenated solvents (unless the compound is already synthesized as a hydrochloride salt).

  • Primary Containment: Transfer the waste into a High-Density Polyethylene (HDPE) carboy or an amber glass container. Avoid metal containers for aqueous mixtures, as the basic amine can induce slow corrosion over time.

  • Secondary Containment: Place the primary container in a chemically resistant secondary bin to capture potential leaks.

Phase 2: RCRA Categorization & Labeling

Causality: Downstream disposal facilities rely on accurate labeling to route the waste to the correct incinerator equipped with specific flue gas scrubbers.

  • Manifesting: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organic (Contains Sulfur and Nitrogen)" .

  • Accumulation Limits: Adhere strictly to your facility's generator status limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) before arranging off-site transport [5].

Phase 3: High-Temperature Incineration

Causality: To break the robust C-S and C-N bonds without generating toxic byproducts, extreme thermal energy is required.

  • Facility Selection: Contract a licensed HazMat transporter to route the waste to a RCRA-permitted commercial hazardous waste incinerator[3].

  • Thermal Destruction: The incinerator must operate with a combustion zone temperature exceeding 1100°C and a minimum residence time of 2 seconds to ensure complete molecular obliteration [2].

  • Flue Gas Scrubbing: Ensure the contracted facility utilizes wet scrubbers. The combustion of this compound will yield sulfur dioxide (SO₂) and nitrogen oxides (NOx). Scrubbers neutralize these acidic gases before atmospheric emission, complying with Clean Air Act (CAA) standards [4].

Table 2: Operational Disposal Checklist
Workflow StageAction RequiredVerification Step
Generation Collect in HDPE/Glass container.Verify container material compatibility.
Segregation Keep separate from oxidizers/halogens.Check adjacent waste streams in the fume hood.
Labeling Apply RCRA "Hazardous Waste" label.Ensure "Contains S/N" is explicitly written.
Storage Place in secondary containment.Log accumulation start date.
Destruction Ship to RCRA-permitted incinerator.Retain Certificate of Destruction (CoD) for 3 years.

Part 3: Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the waste stream from generation to safe atmospheric emission, ensuring no toxic leachates enter the environment.

G Gen Waste Generation: 1-Pentanamine, 5-(phenylsulfonyl)- Seg Source Segregation (Avoid Oxidizers/Acids) Gen->Seg Cont Primary Containment (HDPE / Glass Carboy) Seg->Cont Label RCRA Labeling (Non-Halogenated S/N Waste) Cont->Label Transport Licensed HazMat Transport Label->Transport Incinerator High-Temp Incinerator (>1100°C, 2s Residence Time) Transport->Incinerator Scrubber Flue Gas Scrubbing (SOx & NOx Neutralization) Incinerator->Scrubber Emission Safe Atmospheric Emission (Clean Air Act Compliant) Scrubber->Emission

Figure 1: End-to-end RCRA-compliant disposal workflow for sulfur/nitrogen organics.

References

  • Characterization of adsorption removal of hydrogen sulfide by waste biocover soil, an alternative landfill cover. ResearchGate.[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. US EPA.[Link]

  • Hazardous Waste Incineration. Environmental Marketing Services.[Link]

  • Regulation Related to Waste Incineration - NCBI - NIH. NIH.[Link]

  • RCRA Orientation Manual. US EPA.[Link]

Handling

Personal protective equipment for handling 1-Pentanamine, 5-(phenylsulfonyl)-

As a Senior Application Scientist, I approach laboratory safety not as a rigid administrative checklist, but as a mechanistic, self-validating system. When handling 1-Pentanamine, 5-(phenylsulfonyl)- (CAS No.: 944325-14-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid administrative checklist, but as a mechanistic, self-validating system. When handling 1-Pentanamine, 5-(phenylsulfonyl)- (CAS No.: 944325-14-8)[1], researchers are dealing with a bifunctional molecule that presents unique operational and toxicological challenges.

This guide provides a causality-driven protocol for the safe handling, experimental execution, and disposal of this compound, designed specifically for drug development professionals and synthetic chemists.

Mechanistic Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular causality of the hazards associated with this specific compound:

  • The Primary Amine Moiety ( −NH2​ ): Lower aliphatic primary amines are highly nucleophilic and basic. They act as severe, caustic irritants to the skin, eyes, and mucous membranes[2][3]. Vapors from primary amines can cause immediate conjunctivitis, corneal damage, and severe respiratory tract irritation[4][5].

  • The Phenylsulfonyl Group ( −SO2​Ph ): This bulky, electron-withdrawing group significantly increases the overall lipophilicity of the molecule compared to a simple pentylamine. High lipophilicity enhances the chemical's ability to permeate the stratum corneum (the outer layer of the skin), acting as a highly efficient transdermal carrier for the caustic amine payload.

Because of this synergistic hazard, standard laboratory handling procedures are insufficient. The lipophilic nature of the compound can cause rapid breakthrough in standard latex gloves, necessitating a more robust PPE strategy.

Personal Protective Equipment (PPE) Matrix

The following matrix outlines the required PPE, grounded in the specific physicochemical properties of primary amines and sulfonyl compounds[4].

PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical splash goggles + Face shieldPrimary amines are destructive to ocular tissue[4]. A face shield prevents catastrophic splash injuries during transfers.
Hand Protection Double-gloving: Heavy-duty Nitrile (outer) over Butyl rubber (inner)Butyl rubber provides superior resistance to basic amines, while the nitrile outer layer protects against the lipophilic phenylsulfonyl moiety.
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents dermal exposure. Amines can be absorbed rapidly through standard cotton clothing.
Respiratory Fume hood (Face velocity: 80-100 fpm). If outside hood: NIOSH organic vapor/amine gas respiratorPrevents inhalation of caustic vapors which severely irritate the respiratory tract[5].

Operational Workflow: Step-by-Step Methodology

Trustworthiness in the lab relies on reproducible, self-validating systems. Every step below is designed to isolate the hazard from the operator.

Step 1: Pre-Operational Setup

  • Verify the chemical fume hood is operational (alarm active, sash at appropriate height)[2].

  • Clear the workspace of incompatible materials. Specifically, remove strong oxidizing agents, strong acids, and acid chlorides, which react violently and exothermically with primary amines[6].

  • Don all PPE specified in the matrix above.

Step 2: Dispensing and Weighing

  • Causality Check: Weighing volatile or semi-volatile amines outside a hood exposes the lab to noxious vapors. Place the analytical balance strictly inside the fume hood or a dedicated, ventilated weighing enclosure.

  • Tare the receiving vial, then carefully dispense the 1-Pentanamine, 5-(phenylsulfonyl)- using a clean, dry spatula or syringe (if handled as a melt/solution).

  • Purge the primary chemical container with an inert gas (Argon or Nitrogen) before sealing. This prevents the primary amine from reacting with atmospheric carbon dioxide to form insoluble carbamate salts[7].

Step 3: Experimental Execution

  • Utilize a closed-system apparatus (e.g., Schlenk line) if heating the compound, as elevated temperatures exponentially increase vapor pressure and inhalation risk[7].

  • Keep a neutralizing agent (e.g., a dilute, weak acid like 5% citric acid) nearby for the immediate decontamination of spatulas and glassware before they are removed from the hood.

Spill Management & Disposal Plan

Spills involving primary amines require rapid neutralization to mitigate vapor release and surface damage[8].

  • Incidental Spills (< 50 mL):

    • Cover the spill with an inert absorbent material (e.g., sand, diatomite, or a commercial universal binder)[6].

    • Carefully neutralize the area with a weak acid solution (e.g., sodium bisulfate or citric acid) to convert the volatile free amine into a non-volatile, water-soluble salt[8].

    • Scoop the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[4].

  • Major Spills (> 50 mL):

    • Evacuate the immediate area and close the laboratory doors.

    • Contact Environmental Health and Safety (EHS) immediately[2]. Do not attempt to clean a large amine spill without a self-contained breathing apparatus (SCBA).

Waste Segregation: Dispose of 1-Pentanamine, 5-(phenylsulfonyl)- waste in a clearly labeled "Basic Organic Waste" or "Amine Waste" container. Do not mix with halogenated waste streams unless specifically required by the reaction, as amines can react exothermically with alkyl halides over time.

Operational Logic Visualization

Workflow N1 Pre-Operational Setup Verify Fume Hood & PPE N2 Chemical Dispensing 1-Pentanamine, 5-(phenylsulfonyl)- N1->N2 N3 Spill Occurs? N2->N3 N4 Incidental Spill Neutralize & Absorb N3->N4 Yes (< 50mL) N5 Major Spill Evacuate & Contact EHS N3->N5 Yes (> 50mL) N6 Reaction Execution Inert Atmosphere N3->N6 No N7 Waste Disposal Amine/Basic Waste Stream N4->N7 N6->N7

Operational workflow and spill response logic for handling 1-Pentanamine, 5-(phenylsulfonyl)-.

References

  • USDA ARS. "Chemical Hygiene Plan: Aliphatic Amines." United States Department of Agriculture. Available at:[Link][8]

  • CUNY Advanced Science Research Center. "Laboratory Safety Manual." City University of New York. Available at: [Link][3]

  • Foundation for Research and Technology - Hellas (FORTH). "Safe Use of Chemicals in the Laboratory & Hazardous Waste Management." FORTH. Available at: [Link]

  • Gelest, Inc. "Safety Data Sheet: 3-Aminopropyltrimethylsilane (Primary Amine Hazards)." Gelest. Available at: [Link][4]

  • Gelest, Inc. "Safety Data Sheet: SIA0596.0." Gelest. Available at: [Link][5]

  • Agar Scientific. "Safety Data Sheet: Primary Amines." Agar Scientific. Available at:[Link][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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